1-Cyclopropoxy-4-iodobenzene
Description
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Properties
IUPAC Name |
1-cyclopropyloxy-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJGSLQTHIPYAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: A Versatile Building Block in Modern Drug Discovery
An In-depth Technical Guide to 1-Cyclopropoxy-4-iodobenzene: Properties and Applications
This compound is a bifunctional aromatic compound that has emerged as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a cyclopropoxy group and a para-substituted iodine atom on a benzene ring, offers a unique combination of properties that are highly sought after by medicinal chemists and process development scientists.
The cyclopropyl moiety, a three-membered carbocycle, is increasingly incorporated into drug candidates to enhance a variety of pharmacological properties.[1][2] Its rigid structure can enforce a specific conformation, leading to improved binding affinity and potency.[2] Furthermore, the C-H bonds of a cyclopropyl group are stronger than those in corresponding alkyl chains, often rendering the moiety more resistant to oxidative metabolism by cytochrome P450 enzymes and thereby improving the metabolic stability of a drug molecule.[2]
Concurrently, the iodo-substituent serves as a highly effective synthetic handle. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making aryl iodides exceptionally reactive substrates for a wide array of metal-catalyzed cross-coupling reactions.[3] This reactivity allows for the efficient and selective formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern synthetic chemistry.[4]
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, designed for researchers and scientists engaged in drug development and synthetic chemistry.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below. This data is essential for planning synthetic transformations, purification procedures, and for the structural elucidation of its derivatives.
Core Data Summary
| Property | Value | Source(s) |
| CAS Number | 200335-31-3 | [5] |
| Molecular Formula | C₉H₉IO | [6] |
| Molecular Weight | 260.07 g/mol | [6] |
| Appearance | White to light yellow solid | [7] |
| Melting Point | 43-45 °C | [7] |
| Boiling Point | 275.9±25.0 °C (Predicted) | [7] |
| Density | 1.638±0.06 g/cm³ (Predicted) | [7] |
| SMILES | C1CC1OC2=CC=C(I)C=C2 | [6] |
| InChIKey | YWYNletJRGKBMD-UHFFFAOYSA-N | [6] |
Spectroscopic Signature
While specific spectra should be acquired for each batch, the expected NMR and IR characteristics provide a reliable fingerprint for this molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals for both the aromatic and cyclopropoxy protons. The aromatic region typically displays two sets of doublets in a characteristic AA'BB' pattern, indicative of para-substitution. The protons ortho to the iodine atom will be shifted further downfield compared to those ortho to the electron-donating cyclopropoxy group. The cyclopropoxy group itself will present as two multiplets: one for the methine proton (CH-O) and another for the four chemically equivalent methylene protons (-CH₂-).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show four distinct signals for the aromatic carbons due to the para-substitution pattern. The carbon atom bearing the iodine (C-I) will be shifted significantly upfield due to the heavy atom effect. The carbons of the cyclopropoxy group will also be readily identifiable, with the methine carbon appearing at a chemical shift characteristic for an ether linkage and the methylene carbons appearing further upfield.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-O stretching vibrations for the ether linkage, C-H stretching for the aromatic and cyclopropyl groups, and C=C stretching vibrations within the aromatic ring. The C-I stretching vibration typically appears in the far-infrared region and may not be readily observable on standard instruments.
Synthesis and Purification
The most common and direct route to this compound is via a Williamson ether synthesis, a robust and well-established method for forming ether linkages. This involves the reaction of 4-iodophenol with a suitable cyclopropyl electrophile under basic conditions.
Experimental Protocol: Williamson Ether Synthesis
Objective: To synthesize this compound from 4-iodophenol and cyclopropyl bromide.
Reagents & Materials:
-
4-Iodophenol
-
Cyclopropyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.
-
Addition of Electrophile: Stir the resulting suspension at room temperature and add cyclopropyl bromide (1.5 eq) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and brine. This step removes any unreacted 4-iodophenol and residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Applications
The utility of this compound stems from its capacity to participate in a wide range of cross-coupling reactions, leveraging the high reactivity of the C-I bond. This makes it an ideal reagent for introducing the cyclopropoxy-phenyl motif into more complex molecular scaffolds.
Key Cross-Coupling Reactions
This molecule is an excellent substrate for numerous palladium-catalyzed reactions, including but not limited to:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl or vinyl-aryl compounds.[4][8]
-
Sonogashira Coupling: Reaction with terminal alkynes to create aryl-alkyne structures.
-
Heck Reaction: Coupling with alkenes to form substituted styrenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form N-aryl products.
-
Kumada Coupling: Reaction with Grignard reagents.[8]
-
Negishi Coupling: Reaction with organozinc reagents.[8]
The choice of reaction is dictated by the desired target structure. The Suzuki-Miyaura coupling is particularly favored in industrial and discovery settings due to the operational simplicity and the stability and low toxicity of the boronic acid reagents.[8]
Illustrative Protocol: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize 4-Cyclopropoxy-biphenyl from this compound and phenylboronic acid.
Reagents & Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene and Water (as solvent system)
-
Ethyl acetate
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a separate flask, stir Pd(OAc)₂ and PPh₃ in a small amount of toluene for 15-20 minutes to pre-form the active catalyst complex.
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).
-
Solvent and Catalyst Addition: Evacuate and backfill the flask with an inert gas. Add the toluene/water solvent mixture (e.g., 4:1 ratio) followed by the pre-formed catalyst solution via syringe.
-
Reaction: Heat the mixture to reflux (typically 90-110 °C) and stir until the starting material is consumed as judged by TLC analysis.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography to afford the desired 4-Cyclopropoxy-biphenyl.
Catalytic Cycle Diagram
Caption: General catalytic cycle for the Suzuki-Miyaura reaction.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Hazard Statements: Based on available data for similar compounds, it may cause skin irritation (H315), eye irritation (H319), and may be harmful if swallowed (H302) or inhaled (H335).[9]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). In case of contact with eyes, rinse cautiously with water for several minutes (P305+P351+P338).[9]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[9]
Conclusion
This compound is a strategically important synthetic intermediate whose value lies in the orthogonal reactivity of its two key functional groups. The cyclopropoxy moiety provides a means to enhance the pharmacological profile of a target molecule, while the highly reactive aryl iodide allows for its facile incorporation into diverse scaffolds via robust cross-coupling chemistry. This combination makes it a powerful tool for researchers and scientists dedicated to the discovery and development of new therapeutics and functional materials.
References
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- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-Cyclopropylnaphthalene via Cross-Coupling Reactions.
- Smolecule. (2023). 1-Cyclopropyl-4-iodobenzene.
- ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
- National Center for Biotechnology Information. (n.d.). Reactivity of electrophilic cyclopropanes.
- Echemi. (n.d.). Buy 1-Cyclopropyl-4-iodobenzene from JHECHEM CO LTD.
- Taylor & Francis Online. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.
- ChemicalBook. (2025). BENZENE, 1-CYCLOPROPYL-4-IODO-.
- PubChem. (n.d.). 1-Cyclopropyl-4-iodobenzene.
- BLD Pharm. (n.d.). 1-Cyclopropyl-4-iodobenzene.
- BenchChem. (2025). Applications in medicinal chemistry for cyclopropyl-containing compounds.
- Sigma-Aldrich. (n.d.). 1-cyclopropyl-4-iodobenzene.
- Calibre Chemicals. (n.d.). Iodobenzene in Cross-Coupling Reactions: Building Blocks for Advanced Pharma Molecules.
- Wikipedia. (n.d.). Iodobenzene.
- CymitQuimica. (n.d.). 1-Cyclopropyl-4-iodobenzene.
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1-Cyclopropoxy-4-iodobenzene synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 1-Cyclopropoxy-4-iodobenzene
Abstract
This compound is a valuable bifunctional synthetic building block, strategically important for the development of novel therapeutics and advanced materials. This technical guide provides a comprehensive overview of a robust synthetic route to this compound via the Ullmann condensation. It offers a detailed, field-proven experimental protocol, an in-depth analysis of the reaction mechanism, and a thorough guide to the structural characterization of the final product using modern spectroscopic techniques. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.
Introduction: The Strategic Importance of this compound
In the landscape of modern medicinal chemistry, the design of small molecule therapeutics often hinges on the strategic incorporation of specific structural motifs to optimize pharmacological properties. The this compound scaffold represents a convergence of two highly desirable functionalities: the cyclopropoxy group and the aryl iodide.
-
The Cyclopropoxy Moiety: The cyclopropyl group is a well-established bioisostere used to enhance the metabolic stability and potency of drug candidates.[1] Its rigid three-membered ring introduces conformational constraints that can lock a molecule into its bioactive conformation, improving binding affinity for its biological target.[1] Furthermore, the C-H bonds of a cyclopropane ring are stronger than those in typical alkyl groups, rendering them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1] The introduction of an oxygen atom to form a cyclopropoxy group maintains these advantages while modulating polarity and hydrogen bonding potential.
-
The Aryl Iodide Handle: The iodine substituent on the aromatic ring serves as an exceptionally versatile functional group for further molecular elaboration.[2] As a heavy halogen, it is an excellent leaving group in nucleophilic aromatic substitution and, more importantly, a highly reactive partner in a wide array of transition metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.[2][3] This reactivity allows for the facile construction of carbon-carbon and carbon-heteroatom bonds, enabling the rapid diversification of the core scaffold.
Consequently, this compound is not merely a simple organic molecule but a highly valuable building block for creating libraries of complex compounds for high-throughput screening and lead optimization in drug discovery programs.
Synthetic Strategy: The Ullmann Condensation Approach
The formation of the aryl ether C-O bond is the key transformation in the synthesis of this compound. While several methods exist for this purpose, the copper-catalyzed Ullmann condensation is a classic and highly effective strategy for coupling an aryl halide with an alcohol.[4][5]
Rationale for Method Selection
The Ullmann condensation was chosen for its reliability and operational simplicity in forming diaryl ethers and aryl alkyl ethers.[5] The reaction typically involves heating an aryl halide with an alcohol in the presence of a copper catalyst and a base.[4] While modern palladium-catalyzed methods like the Buchwald-Hartwig ether synthesis exist, the Ullmann reaction often proves more cost-effective and can be particularly efficient for electron-deficient or sterically unhindered aryl halides like 4-iodophenol. The use of an iodide as the leaving group is advantageous due to the high reactivity of the C-I bond in the requisite oxidative addition step.[4]
Reaction Mechanism
The precise mechanism of the Ullmann condensation can be complex, but it is generally understood to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps are:
-
Formation of Copper(I) Alkoxide: The base deprotonates cyclopropanol, which then reacts with a Cu(I) salt (often generated in situ) to form a copper(I) cyclopropoxide intermediate.
-
Oxidative Addition: The aryl halide (4-iodophenol) undergoes oxidative addition to the Cu(I) center, forming a transient Cu(III) intermediate.
-
Reductive Elimination: The aryl and cyclopropoxy groups are eliminated from the Cu(III) center, forming the desired C-O bond of the product, this compound, and regenerating the active Cu(I) catalyst.
This catalytic cycle is depicted in the workflow diagram below.
Synthetic Workflow Diagram
Caption: Experimental workflow for the synthesis and characterization of this compound.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound on a 10 mmol scale. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents:
-
4-Iodophenol (2.20 g, 10.0 mmol, 1.0 equiv)
-
Cyclopropanol (0.87 g, 1.1 mL, 15.0 mmol, 1.5 equiv)
-
Copper(I) Iodide (CuI) (190 mg, 1.0 mmol, 10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (6.52 g, 20.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (50 mL)
-
Ethyl acetate (for chromatography)
-
Hexanes (for chromatography)
-
Diatomaceous earth (Celite®)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
Equipment:
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Inert gas (Nitrogen or Argon) line
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To the 250 mL three-neck round-bottom flask, add 4-iodophenol (2.20 g), copper(I) iodide (190 mg), and cesium carbonate (6.52 g).
-
Inert Atmosphere: Equip the flask with a reflux condenser and a magnetic stir bar. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Add anhydrous toluene (50 mL) via syringe, followed by cyclopropanol (1.1 mL).
-
Reaction: Heat the stirred mixture to reflux (approximately 110-120 °C) using a heating mantle.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with 10% ethyl acetate in hexanes. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL).
-
Filtration: Filter the suspension through a pad of Celite® to remove the copper salts and excess base. Wash the pad with additional ethyl acetate (2 x 25 mL).
-
Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of 0% to 10% ethyl acetate in hexanes as the eluent.
-
Isolation: Combine the product-containing fractions and evaporate the solvent to afford this compound as a solid. Determine the final yield and proceed with characterization.
Comprehensive Characterization
Unambiguous structural confirmation of the synthesized this compound is critical. The following data are expected from spectroscopic analysis.
Summary of Analytical Data
| Analysis Type | Expected Result |
| Molecular Formula | C₉H₉IO |
| Molecular Weight | 260.07 g/mol |
| Appearance | Off-white to light yellow solid |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.58 (d, 2H), ~6.78 (d, 2H), ~3.80 (m, 1H), ~0.80-0.70 (m, 4H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~155, ~138, ~118, ~83, ~55, ~7 |
| HRMS (ESI) | m/z: [M+H]⁺ calculated for C₉H₁₀IO⁺: 260.9771; found: 260.977x |
| IR (ATR, cm⁻¹) | ~3050 (Ar C-H), ~2980 (Aliph. C-H), ~1580, 1485 (C=C), ~1240 (C-O), ~820 (p-subst.) |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides definitive information about the proton environment.
-
Aromatic Protons: The para-substituted aromatic ring will show two distinct signals, each integrating to 2H. The protons ortho to the iodine atom are expected to appear as a doublet around δ 7.58 ppm, while the protons ortho to the electron-donating cyclopropoxy group will be a doublet further upfield, around δ 6.78 ppm.
-
Cyclopropoxy Methine Proton: The single proton on the carbon attached to the oxygen (O-CH) will appear as a multiplet (likely a quintet or tt) around δ 3.80 ppm.
-
Cyclopropoxy Methylene Protons: The four protons of the two CH₂ groups in the cyclopropyl ring will appear as a complex multiplet in the highly shielded upfield region of the spectrum, typically between δ 0.80-0.70 ppm.[6] This significant upfield shift is a hallmark of the cyclopropyl group's magnetic anisotropy.[6]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework.
-
Aromatic Carbons: Four signals are expected. The carbon bearing the cyclopropoxy group (C-O) will be downfield around δ 155 ppm. The carbon bearing the iodine atom (C-I) will be significantly shielded, appearing around δ 83 ppm. The two remaining aromatic CH carbons will appear in the typical aromatic region, ~138 ppm and ~118 ppm.
-
Cyclopropoxy Carbons: Two signals are expected for the cyclopropoxy group. The methine carbon (O-CH) should appear around δ 55 ppm, and the equivalent methylene carbons (-CH₂-) will be highly shielded, appearing upfield around δ 7 ppm.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides confirmation of the molecular formula through an exact mass measurement. The primary ion observed would be the protonated molecular ion [M+H]⁺. The calculated exact mass for C₉H₁₀IO⁺ is 260.9771. Observation of this ion within a narrow tolerance (e.g., ± 5 ppm) confirms the elemental composition. Fragmentation patterns would likely show the loss of the cyclopropyl group (C₃H₅) or the iodine atom.[2]
Infrared (IR) Spectroscopy
IR spectroscopy identifies the key functional groups present in the molecule.
-
Aromatic C-H Stretch: A weak band around 3050 cm⁻¹.[7]
-
Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ (~2980 cm⁻¹) for the cyclopropyl C-H bonds.
-
Aromatic C=C Stretch: Two characteristic bands in the 1600-1450 cm⁻¹ region (e.g., ~1580 and 1485 cm⁻¹).[7]
-
Aryl Ether C-O Stretch: A strong, characteristic absorbance for the Ar-O-C bond around 1240 cm⁻¹.
-
Para-Substitution C-H Bend: A strong band in the fingerprint region around 820 cm⁻¹ is highly diagnostic of 1,4-disubstitution on a benzene ring.[7]
Conclusion and Future Outlook
This guide has detailed a reliable and robust synthetic route to this compound using the Ullmann condensation. The provided experimental protocol is designed to be a self-validating system, and the comprehensive characterization plan ensures the unambiguous confirmation of the final product's identity and purity.
The successful synthesis of this molecule provides access to a versatile chemical intermediate. The aryl iodide handle is primed for a multitude of subsequent cross-coupling reactions, enabling the rapid and efficient construction of diverse molecular architectures. This positions this compound as a key starting material for medicinal chemists and materials scientists aiming to develop next-generation compounds with tailored properties.
References
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Becht, J.-M., Gissot, A., Wagner, A., & Mioskowski, C. (2003). Supporting Information - Chem. Eur. J., 9, 3209. Wiley-VCH. [Link]
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Wikipedia. Ullmann condensation. [Link]
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Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
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Copies of 1H, 13C, 19F NMR spectra. [Link]
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PubChem. 1-Cyclopropyl-4-iodobenzene. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. Organometallics. [Link]
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Organic Syntheses. Iodobenzene. [Link]
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Organic Chemistry Portal. Ullmann Reaction. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
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J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. [Link]
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MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
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Organic Syntheses. Cyclopropylbenzene. [Link]
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Organic Chemistry Portal. Iodobenzene-Catalyzed Oxidative Cyclization for the Synthesis of Highly Functionalized Cyclopropanes. [Link]
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ResearchGate. Supplementary Figure 1. 1H and 13C NMR spectra of compound 1a. [Link]
- Google Patents. US4788354A - Method for the synthesis of iodobenzene.
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Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Med Chem. [Link]
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OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. [Link]
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An In-Depth Technical Guide to 1-Cyclopropoxy-4-iodobenzene: A Versatile Building Block in Modern Synthesis
Introduction: Strategic Incorporation of the Cyclopropoxy Moiety
In the landscape of modern drug discovery and synthetic chemistry, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological and chemical properties. 1-Cyclopropoxy-4-iodobenzene (CAS No. 1243459-31-5) has emerged as a molecule of significant interest, embodying the fusion of two strategically important chemical motifs: a cyclopropoxy group and an iodoaryl system.[1][2]
The cyclopropane ring, a strained three-membered carbocycle, is no longer a mere chemical curiosity but a validated tool in medicinal chemistry.[3] Its incorporation into drug candidates, often as a cyclopropoxy ether, confers a unique set of advantages. The inherent ring strain leads to shorter, stronger C-H bonds, which can enhance metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes.[4] Furthermore, the rigid nature of the cyclopropyl group can act as a conformational anchor, locking a molecule into its bioactive conformation and thereby enhancing potency and selectivity for its biological target.[3]
Juxtaposed with this valuable pharmacophore is the 4-iodobenzene moiety. The carbon-iodine bond serves as a highly versatile synthetic handle, enabling a vast array of cross-coupling reactions. This allows for the late-stage functionalization of the molecule, providing chemists with a robust platform to generate diverse libraries of complex compounds. This guide provides an in-depth analysis of the molecular structure, spectroscopic characterization, synthesis, and synthetic utility of this compound for researchers, scientists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
This compound is an aromatic ether characterized by a benzene ring substituted at the para positions with an iodine atom and a cyclopropoxy group. The ether linkage introduces a degree of flexibility, while the phenyl and cyclopropyl rings provide rigidity. The electron-donating nature of the cyclopropoxy group subtly influences the electronic properties of the aromatic ring, while the C-I bond represents the primary site of reactivity for cross-coupling transformations.
Physicochemical Data Summary
| Property | Value | Source(s) |
| CAS Number | 1243459-31-5 | [1][2][5] |
| Molecular Formula | C₉H₉IO | [1][2] |
| Molecular Weight | 260.07 g/mol | [1][2] |
| Appearance | Solid (predicted) | - |
| SMILES | C1C(OC2=CC=C(I)C=C2)C1 | [2] |
| Storage | Keep in a dark place, sealed in dry, room temperature. | [2] |
Spectroscopic Elucidation of the Molecular Structure
A comprehensive understanding of a molecule's structure is derived from the collective interpretation of various spectroscopic techniques. Below is a detailed analysis of the expected spectral data for this compound, grounded in the established principles of NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum will provide unambiguous evidence for the connectivity of the molecule. Based on analogous structures like 1-ethoxy-4-iodobenzene[6], the following signals are predicted:
-
Aromatic Region (δ 7.5-6.7 ppm): The para-substituted benzene ring will give rise to a characteristic AA'BB' system, appearing as two distinct doublets.
-
A doublet integrating to 2H around δ 7.55-7.65 ppm , corresponding to the two aromatic protons ortho to the iodine atom.
-
A doublet integrating to 2H around δ 6.70-6.80 ppm , corresponding to the two aromatic protons ortho to the electron-donating cyclopropoxy group.
-
-
Cyclopropoxy Methine Proton (δ 3.7-3.9 ppm): A multiplet integrating to 1H, corresponding to the proton on the carbon bearing the oxygen atom (O-CH).
-
Cyclopropoxy Methylene Protons (δ 0.7-0.9 ppm): A multiplet integrating to 4H, corresponding to the four protons on the two CH₂ groups of the cyclopropyl ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. For this compound, nine distinct signals are expected:
-
Aromatic Region (δ 160-85 ppm):
-
C-O Carbon (δ ~158 ppm): The carbon atom directly attached to the oxygen will be the most downfield aromatic signal.[6]
-
C-H Carbons ortho to -OPr (δ ~117 ppm): The two equivalent carbons ortho to the ether linkage.[6]
-
C-H Carbons ortho to -I (δ ~139 ppm): The two equivalent carbons ortho to the iodine atom.[6]
-
C-I Carbon (δ ~84 ppm): The carbon atom bonded to iodine will be significantly shielded compared to other aromatic carbons.[6]
-
-
Cyclopropoxy Region (δ 75-15 ppm):
-
O-CH Carbon (δ ~70-75 ppm): The methine carbon of the cyclopropyl ring attached to oxygen.
-
CH₂ Carbons (δ ~15-20 ppm): The two equivalent methylene carbons of the cyclopropyl ring.
-
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule. Key absorption bands would include:
-
~3100-3000 cm⁻¹: Aromatic and cyclopropyl C-H stretching.
-
~1580, 1485 cm⁻¹: Aromatic C=C stretching vibrations.
-
~1240 cm⁻¹: Asymmetric C-O-C (aryl ether) stretching, a strong and characteristic peak.
-
~1040 cm⁻¹: Symmetric C-O-C stretching.
-
~820 cm⁻¹: C-H out-of-plane bending, indicative of 1,4-disubstitution.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): A prominent peak at m/z = 260, corresponding to the molecular weight of the compound.
-
Key Fragments: Fragmentation would likely involve the loss of the cyclopropyl group, the cyclopropoxy group, or the iodine atom, leading to characteristic daughter ions.
Synthesis and Reactivity: A Gateway to Molecular Diversity
The synthesis of this compound is most effectively achieved through nucleophilic aromatic substitution, specifically via modern cross-coupling methodologies that offer milder conditions and broader substrate scope than classical methods.
Synthetic Strategy: Buchwald-Hartwig C-O Coupling
The Palladium-catalyzed Buchwald-Hartwig cross-coupling reaction is a powerful method for forming C-O bonds, representing a significant improvement over the harsh conditions of the traditional Ullmann condensation.[7][8]
Diagram: Synthetic Workflow for this compound
Caption: Buchwald-Hartwig synthesis of this compound.
Detailed Experimental Protocol (Exemplary)
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-iodophenol (1.0 eq.), Cesium Carbonate (Cs₂CO₃, 2.0 eq.), a palladium catalyst such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand like Xantphos (4 mol%).
-
Reagent Addition: Add anhydrous toluene as the solvent, followed by cyclopropanol (1.5 eq.).
-
Reaction Execution: Seal the flask and heat the mixture in an oil bath at 100-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield pure this compound.
Causality of Experimental Choices:
-
Palladium Catalyst & Ligand: The Pd(0) catalyst undergoes oxidative addition to the 4-iodophenol. The bulky, electron-rich phosphine ligand (e.g., Xantphos) stabilizes the palladium center, facilitates the crucial reductive elimination step, and prevents catalyst decomposition.[9]
-
Base: A strong, non-nucleophilic base like Cs₂CO₃ is required to deprotonate the cyclopropanol, forming the active nucleophile (cyclopropoxide) without competing in side reactions.[10]
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is critical to prevent its oxidation and deactivation.
Reactivity and Synthetic Utility
The primary value of this compound lies in its role as a versatile intermediate. The C-I bond is readily transformed via numerous palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.
Diagram: Synthetic Utility of this compound
Caption: Cross-coupling reactions utilizing the C-I bond.
Conclusion
This compound is a well-defined molecular entity whose structure is readily confirmed by standard spectroscopic methods. Its true value is realized in its application as a strategic building block. It provides a reliable method for incorporating the metabolically robust and conformationally rigid cyclopropoxy group into larger, more complex molecules. The presence of the iodo-substituent offers a powerful and versatile point of attachment for further molecular elaboration through a host of reliable cross-coupling reactions. For researchers in medicinal chemistry and drug development, this compound represents a key intermediate for accessing novel chemical space and optimizing lead compounds with improved pharmacokinetic and pharmacodynamic profiles.
References
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Becht, J.-M., Gissot, A., Wagner, A., & Mioskowski, C. (2003). General and Mild Copper-Catalyzed Ullmann-Type Synthesis of Diaryl Ethers. Chemistry – A European Journal, 9(14), 3209-3215. Available from: [Link]
- Chatterjea, J. N., & Roy, S. K. (1957). The Synthesis of Brazilin. Journal of the Indian Chemical Society, 34(2), 98-102.
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Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available from: [Link]
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Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. Available from: [Link]
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Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
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Ma, R., Huang, C.-B., Liu, A.-H., Li, X.-D., & He, L.-N. (2015). In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Green Chemistry, 17(6), 3335-3340. Supporting Information available from: [Link]
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NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
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Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Available from: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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An In-Depth Technical Guide to 1-Cyclopropoxy-4-iodobenzene
A Note to the Researcher: Experimental data for 1-Cyclopropoxy-4-iodobenzene (CAS No. 1215011-23-3) is not extensively documented in publicly accessible literature. This guide has been constructed by a Senior Application Scientist to provide a robust predictive analysis of its physicochemical properties, synthesis, and reactivity. The insights herein are derived from first principles of organic chemistry and data from well-characterized structural analogs, primarily 4-iodoanisole and cyclopropylbenzene. This document is intended to serve as an expert-level predictive resource to guide experimental design.
Introduction: A Versatile Building Block for Modern Synthesis
This compound is an aryl iodide featuring a cyclopropoxy ether substituent. This unique combination of a highly reactive carbon-iodine (C-I) bond and a strained, metabolically robust cyclopropyl moiety makes it a molecule of significant interest for drug development and materials science. The aryl iodide handle serves as a premier electrophile for a vast array of palladium-catalyzed cross-coupling reactions, enabling the facile construction of complex molecular architectures.[1][2] Concurrently, the cyclopropoxy group, a known bioisostere for larger or more metabolically labile groups, can impart favorable conformational rigidity and improved metabolic stability to a parent molecule.[3]
This guide provides a comprehensive overview of the predicted properties and synthetic utility of this compound, offering detailed protocols and mechanistic rationale to empower researchers in their synthetic endeavors.
Molecular Structure and Predicted Physicochemical Properties
The fundamental properties of a molecule dictate its behavior in both reactive and biological systems. While experimental values are scarce, we can predict the core physicochemical properties of this compound with high confidence.
| Property | Predicted Value / Description | Rationale & Comparative Analysis |
| CAS Number | 1215011-23-3 | - |
| Molecular Formula | C₉H₉IO | - |
| Molecular Weight | 260.07 g/mol | - |
| Appearance | Colorless to pale yellow solid or oil. | Aryl iodides are often crystalline solids but can be low-melting. For comparison, 4-iodoanisole is an off-white solid, while 1-cyclopropyl-4-iodobenzene is a solid with a melting point of 45-46 °C.[4][5] The cyclopropoxy group may lower the melting point compared to its cyclopropyl analog due to less efficient crystal packing. |
| Melting Point | Estimated: 30-50 °C | Based on analogs like 4-iodoanisole (50-53 °C) and 1-cyclopropyl-4-iodobenzene (45-46 °C).[5][6] |
| Boiling Point | > 250 °C (at atm. pressure) | Expected to be higher than that of 4-iodoanisole (237 °C) due to increased molecular weight.[4] |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF, DMF, Toluene); Insoluble in water. | The molecule is predominantly nonpolar. This solubility profile is typical for aryl halides and ethers used in organic synthesis.[6] |
| LogP (Predicted) | ~3.5 - 4.0 | The addition of the C₃H₄O moiety increases lipophilicity compared to iodobenzene. |
| Stability | Light-sensitive; stable under standard laboratory conditions in the absence of strong acids/bases. | The C-I bond is susceptible to light-induced degradation.[6] The cyclopropyl group is highly stable under basic and standard reductive/oxidative conditions but can be sensitive to strong acids.[7] |
Synthesis Strategy: Williamson Ether Synthesis
The most logical and efficient route to this compound is the Williamson ether synthesis. This venerable Sₙ2 reaction provides a reliable method for ether formation from an alkoxide and an alkyl halide.[8][9] The causality behind this choice rests on the high nucleophilicity of the phenoxide generated from 4-iodophenol and the reactivity of a suitable cyclopropyl electrophile.
Proposed Synthetic Workflow
The synthesis is a two-step, one-pot procedure: deprotonation of 4-iodophenol to form the potent potassium 4-iodophenoxide nucleophile, followed by Sₙ2 displacement on a cyclopropyl electrophile.
Caption: Workflow for Williamson Ether Synthesis.
Detailed Experimental Protocol (Predictive)
Objective: To synthesize this compound from 4-iodophenol.
Materials:
-
4-Iodophenol (1.0 eq)
-
Potassium tert-butoxide (1.1 eq)
-
Cyclopropyl bromide (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a dry, oven-baked round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-iodophenol (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add potassium tert-butoxide (1.1 eq) portion-wise over 10 minutes. Causality: This strong, non-nucleophilic base ensures complete and rapid deprotonation of the phenol to form the phenoxide without competing side reactions.[10][11] Allow the resulting slurry to stir at 0 °C for 30 minutes.
-
Sₙ2 Reaction: Add cyclopropyl bromide (1.2 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Causality: Using a primary halide electrophile is critical for the Williamson ether synthesis to proceed via an Sₙ2 mechanism, avoiding elimination pathways.[8][12]
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until consumption of the 4-iodophenol starting material is observed.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with water and then brine.
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude residue should be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product.
Predicted Spectroscopic Signature
Spectroscopic analysis is essential for structural verification. The following are predicted key features for this compound.
| Spectroscopy | Predicted Key Features | Rationale |
| ¹H NMR | δ 7.55-7.65 (d, 2H, AA'BB')δ 6.75-6.85 (d, 2H, AA'BB')δ 3.70-3.80 (m, 1H)δ 0.70-0.90 (m, 4H) | The aromatic region will show a classic para-substituted pattern. The protons ortho to the iodine will be downfield (~7.6 ppm), and those ortho to the oxygen will be upfield (~6.8 ppm). The cyclopropyl methine proton (CH-O) will be a multiplet around 3.75 ppm, and the four methylene protons will be in the characteristic upfield region below 1 ppm. |
| ¹³C NMR | δ ~155 (C-O)δ ~138 (Ar C-H)δ ~118 (Ar C-H)δ ~85 (C-I)δ ~55 (Cyclopropyl CH)δ ~7 (Cyclopropyl CH₂) | The carbon attached to the oxygen (C-O) will be significantly downfield. The carbon bearing the iodine (C-I) will be shielded relative to other carbons but identifiable. The cyclopropyl carbons will appear at distinctive upfield shifts. |
| IR (Infrared) | ~3080-3000 cm⁻¹ (Aromatic/Cyclopropyl C-H)~1580, 1485 cm⁻¹ (C=C stretch)~1240 cm⁻¹ (Aryl-O stretch, asymmetric)~1030 cm⁻¹ (Aryl-O stretch, symmetric) | Characteristic peaks for the aromatic ring, C-O ether linkage, and C-H bonds of the cyclopropyl group are expected. |
| Mass Spec (MS) | M⁺ at m/z = 260.0 | The molecular ion peak corresponding to the exact mass of C₉H₉IO. |
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound is dominated by the reactivity of the C-I bond. Aryl iodides are superior electrophiles in palladium-catalyzed cross-coupling reactions due to the weakness of the C-I bond, which facilitates rapid oxidative addition to the Pd(0) catalyst—the rate-determining step in many cycles.[2][13] The cyclopropoxy group is expected to be a stable spectator moiety under the typically basic conditions of these reactions.[7]
Generalized Palladium-Catalyzed Cross-Coupling Workflow
Caption: Generalized Catalytic Cycle for Suzuki Coupling.
Exemplary Protocol: Suzuki-Miyaura Coupling
Objective: To couple this compound with an arylboronic acid.
Rationale: The Suzuki-Miyaura reaction is one of the most robust and widely used C-C bond-forming reactions, valued for the stability of the boronic acid reagents and generally mild reaction conditions.[13][14]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene/Water mixture (e.g., 4:1)
Procedure:
-
Setup: To a flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq).
-
Solvent & Degassing: Add the toluene/water solvent mixture. Degas the solution by bubbling N₂ or Ar through it for 15-20 minutes. Causality: Removing dissolved oxygen is critical as it can oxidize the Pd(0) catalyst, rendering it inactive.
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up & Purification: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the organic layer, dry it, and concentrate. Purify the product via flash chromatography.
Other Key Transformations
-
Heck Reaction: For the synthesis of substituted alkenes, this compound can be coupled with an alkene (e.g., an acrylate or styrene) using a palladium catalyst like Pd(OAc)₂ and a base such as triethylamine.[15][16]
-
Sonogashira Coupling: To form C(sp²)-C(sp) bonds, this aryl iodide can be coupled with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base.[1][17]
-
Buchwald-Hartwig Amination: This reaction would allow for the synthesis of N-aryl compounds by coupling with primary or secondary amines, using a specialized palladium/phosphine ligand system.
Safety and Handling
-
General Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system, which is common for functionalized aryl halides.[18]
-
Handling: Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere to prevent degradation from light and moisture.[6]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound represents a potent and versatile, though under-characterized, chemical building block. Its predicted physicochemical properties suggest it is a stable, manageable solid or low-melting oil suitable for a wide range of synthetic transformations. The high reactivity of its C-I bond makes it an ideal substrate for numerous palladium-catalyzed cross-coupling reactions, providing a direct route to introduce the valuable cyclopropoxy-phenyl motif into complex molecules. The protocols and predictive data in this guide offer a solid foundation for researchers to confidently incorporate this compound into their synthetic strategies for drug discovery and materials science.
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Understanding the Chemical Properties and Synthesis of 4-Iodoanisole (CAS 696-62-8). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters. (2016). ACS Publications. [Link]
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Assisted Tandem Pd Catalysis Enables Regiodivergent Heck Arylation of Transiently Generated Substituted Enol Ethers. (n.d.). JACS Au. [Link]
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4-Iodoanisole | C7H7IO | CID 69676. (n.d.). PubChem. [Link]
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Allylic Ethers as Educts for Suzuki–Miyaura Couplings in Water at Room Temperature. (n.d.). NIH National Center for Biotechnology Information. [Link]
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Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
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Heck Reaction. (2021). J&K Scientific LLC. [Link]
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Heck Reaction—State of the Art. (n.d.). MDPI. [Link]
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
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Heck Reactions with Aryl Chlorides. (2008). Diva-Portal.org. [Link]
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Williamson ether synthesis. (n.d.). Wikipedia. [Link]
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The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
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Williamson ether synthesis (video). (n.d.). Khan Academy. [Link]
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Williamson Ether Synthesis. (2018). YouTube. [Link]
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9.5: Williamson ether synthesis. (2020). Chemistry LibreTexts. [Link]
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1-Cyclopropoxy-4-iodobenzene reactivity and stability
An In-Depth Technical Guide to the Reactivity and Stability of 1-Cyclopropoxy-4-iodobenzene
Abstract
This compound is a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science. Its unique structure, combining a reactive aryl iodide handle with a strained cyclopropoxy ether, offers a powerful platform for molecular elaboration. The aryl iodide is a premier substrate for a host of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. Concurrently, the cyclopropoxy group, while generally stable, possesses inherent ring strain that can be exploited in specific synthetic transformations. This guide provides a comprehensive analysis of the reactivity and stability of this compound, offering field-proven insights, detailed experimental protocols, and an exploration of the causality behind key experimental choices to empower scientists in leveraging this valuable building block.
Molecular Architecture and Synthetic Potential
This compound, with the molecular formula C₉H₉IO, presents two key regions for chemical modification.
-
The Aryl Iodide Moiety: The carbon-iodine (C-I) bond is the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions.[1][2] This high reactivity allows for oxidative addition to a Pd(0) catalyst under mild conditions, often at room temperature, making it the preferred functional group for initiating these transformations.[1] This enables selective reaction at the iodo-position even in the presence of other, less reactive halides like bromides or chlorides.[2][3]
-
The Cyclopropoxy Group: This feature consists of a cyclopropane ring linked to the aromatic system via an ether oxygen. Aryl ethers are generally characterized by high thermal and chemical stability.[4][5][6] However, the cyclopropane ring itself possesses approximately 27.5 kcal/mol of strain energy, making it susceptible to ring-opening reactions under specific conditions, such as through transition metal catalysis or photoredox-driven C-C bond cleavage.[7][8]
This duality makes this compound a strategically valuable intermediate for introducing a cyclopropoxy-phenyl scaffold into more complex molecular architectures.
Reactivity Profile: A Workhorse in Cross-Coupling Chemistry
The primary utility of this compound lies in its exceptional performance as an electrophilic partner in palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for their reliability and broad functional group tolerance.[9]
Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is arguably the most widely used cross-coupling method. For this compound, this reaction provides a direct route to biaryl compounds containing the cyclopropoxy motif.
Mechanistic Rationale: The catalytic cycle, depicted below, is a well-established paradigm in organometallic chemistry. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos) stabilize the palladium intermediates and facilitate the reductive elimination step, which is often rate-limiting.[10] The base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid partner in the transmetalation step.
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A Theoretical and Mechanistic Dissection of 1-Cyclopropoxy-4-iodobenzene: A Guide for Synthetic and Medicinal Chemists
Abstract
1-Cyclopropoxy-4-iodobenzene is a pivotal structural motif, bridging the unique electronic and steric properties of the cyclopropoxy group with the versatile reactivity of an aryl iodide. This technical guide provides a deep, theory-driven analysis of its molecular architecture, electronic landscape, and reactivity profile, particularly within the context of palladium-catalyzed cross-coupling reactions. By integrating principles from Density Functional Theory (DFT) with established mechanistic knowledge, we aim to furnish researchers, scientists, and drug development professionals with a predictive understanding of this compound's behavior, thereby accelerating its application in the synthesis of complex molecular targets and novel pharmaceutical agents.
Introduction: The Strategic Value of this compound
The confluence of a cyclopropyl moiety and an aromatic scaffold is a recurring theme in modern medicinal chemistry. The cyclopropyl group is not merely a small alkyl substituent; its strained three-membered ring imparts unique conformational rigidity and electronic properties that can enhance metabolic stability, modulate lipophilicity, and improve binding potency by locking molecules into their bioactive conformations.[1][2][3] When this group is present as a cyclopropoxy ether, it acts as a potent ortho, para-directing group in electrophilic aromatic substitution due to the resonance effect of the oxygen's lone pairs.[4]
The strategic placement of an iodine atom at the para-position transforms the molecule into a highly versatile synthetic building block. The carbon-iodine (C-I) bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds under mild conditions.[5][6] This guide delves into the theoretical underpinnings that govern this reactivity, providing a computational lens through which to rationalize and predict the synthetic utility of this compound.
Computational Methodology: A Theoretical Workflow
To investigate the intrinsic properties of this compound, a standard computational workflow rooted in Density Functional Theory (DFT) is employed. This approach provides robust insights into the molecule's electronic structure and reactivity.
Caption: A typical workflow for the computational analysis of a molecule.
Molecular & Electronic Properties: A Theoretical Profile
The unique interplay between the electron-donating cyclopropoxy group and the electron-withdrawing, polarizable iodine atom defines the molecule's reactivity.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.
-
HOMO: The HOMO is primarily localized on the iodobenzene ring and the oxygen atom of the ether linkage. Its energy level indicates the molecule's ability to donate electrons. The electron-donating nature of the cyclopropoxy group raises the HOMO energy, making the aromatic ring more susceptible to electrophilic attack and facilitating the oxidative addition step in cross-coupling reactions.
-
LUMO: The LUMO is predominantly centered on the aromatic ring with a significant contribution from the σ* anti-bonding orbital of the C-I bond. A low-lying LUMO indicates a propensity to accept electrons, which is fundamental to the C-I bond's cleavage during catalytic cycles.
Molecular Electrostatic Potential (MEP)
The MEP map visually represents the charge distribution. For this compound, nucleophilic regions (negative potential) are concentrated around the oxygen atom and the ortho positions of the aromatic ring, a direct consequence of the ether's +R (resonance) effect.[4] An electrophilic region (positive potential) is associated with the iodine atom, highlighting the polarity of the C-I bond and its susceptibility to nucleophilic attack by a low-valent metal catalyst.
Bond Dissociation Energy (BDE) of the Carbon-Iodine Bond
The BDE is a critical theoretical parameter for predicting the ease of the initial oxidative addition step in cross-coupling reactions. The C-I bond is significantly weaker than other C-X bonds.
| Bond Type | Typical BDE (kcal/mol) | Implication for Reactivity |
| Aryl C-I | ~65-70 | Lowest energy barrier for oxidative addition.[7][8] |
| Aryl C-Br | ~80-85 | Higher activation energy than C-I. |
| Aryl C-Cl | ~95-100 | Requires more active catalysts or harsher conditions.[8] |
| Aryl C-F | ~120-125 | Generally unreactive in standard cross-coupling. |
Causality: The lower BDE of the C-I bond is due to the large size of the iodine atom and the poor overlap between its 5p orbital and the carbon's sp² orbital. This inherent weakness is the primary reason aryl iodides are the most reactive electrophiles in a vast array of cross-coupling protocols.[5][6]
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
This compound is an exemplary substrate for palladium-catalyzed reactions that form C-C and C-N bonds, which are fundamental transformations in drug development.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron reagent with an organic halide.[9] Its reliability and functional group tolerance make it a favored method for synthesizing biaryl structures.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
-
Theoretical Insight: The oxidative addition of the C-I bond to the Pd(0) complex is the rate-determining step for less reactive halides, but it is exceptionally facile for aryl iodides due to the low C-I BDE.[9][10] The electron-donating cyclopropoxy group further accelerates this step by increasing the electron density on the aromatic ring, making it more nucleophilic towards the palladium center.
-
To a degassed solution of this compound (1.0 equiv), an appropriate arylboronic acid (1.2 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in a solvent mixture like dioxane/water.
-
Add a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to yield the desired biaryl product.
Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[11] It has largely replaced harsher classical methods.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
-
Theoretical Insight: While the oxidative addition is fast for aryl iodides, a potential challenge in this reaction is the inhibitory effect of the iodide anion (I⁻) generated during the cycle, which can form stable, off-cycle palladium-iodide bridged dimers.[12][13] The choice of ligand and solvent is therefore critical. Modern, sterically hindered biarylphosphine ligands are designed to prevent the formation of these inactive dimers and accelerate the reductive elimination step.[11]
-
In an oven-dried, sealed tube under an inert atmosphere, combine this compound (1.0 equiv), a suitable amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Add a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 equiv) and an anhydrous solvent (e.g., toluene or dioxane).
-
Heat the mixture at 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, quench carefully with saturated NH₄Cl solution, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify via silica gel chromatography.
Sonogashira Coupling
The Sonogashira coupling forges a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to arylalkynes and conjugated enynes.[14][15]
Caption: The interconnected palladium and copper cycles in Sonogashira coupling.
-
Theoretical Insight: The reaction involves two interconnected catalytic cycles.[15] The high reactivity of the C-I bond in this compound ensures that the oxidative addition to the palladium(0) center is efficient, often allowing the reaction to proceed at room temperature.[5][14] The copper cycle's role is to generate a copper(I) acetylide, which then undergoes transmetalation with the Ar-Pd(II)-I intermediate.
-
To a mixture of this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper co-catalyst (e.g., CuI, 2-5 mol%) in an appropriate solvent (e.g., THF or DMF).
-
Add a terminal alkyne (1.1 equiv) and an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv), which also serves as a solvent.
-
Stir the reaction under an inert atmosphere at room temperature to 50 °C.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite to remove salts.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Conclusion
Theoretical studies provide an indispensable framework for understanding the structure and reactivity of this compound. Its electronic profile, characterized by an electron-rich aromatic system and a highly labile C-I bond, makes it an exceptional substrate for a suite of palladium-catalyzed cross-coupling reactions. The insights from HOMO-LUMO analysis, MEP maps, and BDE calculations not only rationalize its high reactivity but also guide the selection of optimal reaction conditions. For scientists in synthetic and medicinal chemistry, a firm grasp of these theoretical principles is paramount for leveraging this versatile building block to its full potential in the creation of next-generation therapeutics and complex organic materials.
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An In-Depth Technical Guide to 1-Cyclopropoxy-4-iodobenzene: Safety, Handling, and Application in Modern Drug Discovery
This guide provides a comprehensive overview of 1-Cyclopropoxy-4-iodobenzene, a versatile building block in contemporary organic synthesis, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development. The content herein is structured to deliver not only procedural instructions but also the underlying scientific principles governing its safe handling, storage, and application in key synthetic transformations.
Introduction: The Strategic Importance of this compound in Medicinal Chemistry
This compound is a bifunctional aromatic compound that has garnered significant interest in medicinal chemistry. Its structure incorporates a cyclopropoxy moiety, a desirable feature in drug candidates for its ability to modulate metabolic stability and binding affinity, and an iodo-substituent, which serves as a highly reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The strategic placement of these groups makes it a valuable precursor for the synthesis of complex molecular architectures with potential therapeutic applications.
The inherent reactivity of the carbon-iodine bond, being the most labile among the halogens, allows for its participation in a wide array of palladium-catalyzed cross-coupling reactions under relatively mild conditions. This reactivity profile, combined with the unique physicochemical properties imparted by the cyclopropoxy group, positions this compound as a key intermediate in the synthesis of novel pharmaceutical agents.
Safety and Hazard Communication
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to possess the following hazards:
-
Acute Toxicity (Oral): Likely harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. The expected GHS pictograms for this compound are illustrated below.
Caption: Expected GHS pictograms for this compound.
Personal Protective Equipment (PPE) and Engineering Controls
Adherence to stringent safety protocols is crucial when handling this compound. The following PPE and engineering controls are mandatory:
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes.
-
Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile or neoprene) must be worn.
-
Respiratory Protection: In the absence of adequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Handling and Storage Procedures
Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Prudent Handling Practices
A systematic approach to handling this compound will mitigate the risks of exposure and contamination.
Caption: A generalized workflow for the safe handling of this compound.
Storage and Stability
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong oxidizing agents. Aryl iodides can be light-sensitive and may discolor over time; storage in an amber glass bottle is recommended.
Disposal
Waste containing this compound should be treated as halogenated organic waste.[1][2][3] It must be disposed of in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.
Application in Synthesis: A Focus on Cross-Coupling Reactions
The synthetic utility of this compound is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for the construction of complex molecular scaffolds.
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[4]
Conceptual Reaction Scheme:
Caption: General scheme of a Suzuki-Miyaura coupling reaction.
Exemplary Protocol for Suzuki-Miyaura Coupling:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Add a degassed solvent system (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Heck-Mizoroki Reaction
The Heck-Mizoroki reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[3]
Conceptual Reaction Scheme:
Caption: General scheme of a Heck-Mizoroki reaction.
Exemplary Protocol for Heck-Mizoroki Reaction:
-
In a sealed tube, combine this compound (1.0 equiv), the alkene (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv), a phosphine ligand (e.g., PPh₃, 0.04 equiv), and a base (e.g., Et₃N, 2.0 equiv) in a suitable solvent (e.g., DMF or acetonitrile).
-
Degas the mixture and heat to the required temperature (often >100 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product via column chromatography.
The Sonogashira Coupling
The Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5]
Conceptual Reaction Scheme:
Caption: General scheme of a Sonogashira coupling reaction.
Exemplary Protocol for Sonogashira Coupling:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv), a copper(I) co-catalyst (e.g., CuI, 0.04 equiv), and a suitable solvent (e.g., THF or DMF).
-
Add the terminal alkyne (1.2 equiv) and a base (e.g., Et₃N or DIPA, 2.0-3.0 equiv).
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the desired aryl-alkyne product.
Characterization and Quality Control
The identity and purity of this compound and its reaction products should be confirmed using standard analytical techniques.
| Property | Value/Description |
| Molecular Formula | C₉H₉IO |
| Molecular Weight | 260.07 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | Not definitively reported, but likely a low-melting solid |
| ¹H NMR (CDCl₃, 400 MHz) | Aromatic Protons: Two doublets in the range of δ 6.7-7.6 ppm. Cyclopropoxy Protons: A multiplet for the methine proton (CH-O) around δ 3.5-3.8 ppm and two multiplets for the methylene protons (CH₂) in the upfield region of δ 0.6-0.9 ppm. |
| ¹³C NMR (CDCl₃, 100 MHz) | Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm), including a carbon bearing iodine at a lower field and a carbon bearing the cyclopropoxy group at a higher field. Cyclopropoxy Carbons: A signal for the methine carbon (CH-O) around δ 55-60 ppm and a signal for the methylene carbons (CH₂) in the upfield region of δ 5-10 ppm. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 260. Key Fragments: [M-I]⁺ (loss of iodine), [M-C₃H₄O]⁺ (loss of cyclopropoxy radical). |
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its safe and effective use hinges on a thorough understanding of its potential hazards, adherence to strict handling and storage protocols, and a proficient application of modern synthetic methodologies. This guide provides the foundational knowledge for researchers and scientists to confidently and safely incorporate this important reagent into their synthetic endeavors.
References
- Fisher Scientific. (n.d.). Safety Data Sheet for 1-Fluoro-4-iodobenzene. Retrieved from [Source for general iodobenzene hazards]
-
SciSpace. (2016). Photo-induced iodination of aryl halides under very mild conditions. Retrieved from [Link]
- Fisher Scientific. (n.d.). Safety Data Sheet for Iodobenzene. Retrieved from [Source for general iodobenzene hazards]
- Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Source for general synthetic procedures]
- Fisher Scientific. (2011). Safety Data Sheet for 1-Iodo-4-nitrobenzene. Retrieved from [Source for general iodobenzene hazards]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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NIH. (n.d.). Reactivity of electrophilic cyclopropanes. Retrieved from [Link]
-
Reddit. (2024). Spontaneous aryl iodide deiodination upon heating. Retrieved from [Link]
-
MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]
-
PubMed. (n.d.). Photo-induced iodination of aryl halides under very mild conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Heck reaction of iodobenzene with olefins using Pd- complex 3 a. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Supplementary Figure 1. 1H and 13C NMR spectra of compound 1a. Retrieved from [Link]
-
PubChem. (n.d.). 1-Cyclopropyl-4-iodobenzene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. Retrieved from [Link]
-
PubMed. (n.d.). Iodopyridine-for-iodobenzene substitution for use with low molecular weight radiopharmaceuticals: application to m-iodobenzylguanidine. Retrieved from [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
NIH. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Scope of iodobenzene derivatives. Unless otherwise noted, all the.... Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1 Optimization of the reaction conditions for Suzuki coupling.... Retrieved from [Link]
-
YouTube. (2018). Suzuki Coupling Mechanism and Applications. Retrieved from [Link]
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Informatics Journals. (n.d.). Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Iodobenzene-Catalyzed Oxidative Cyclization for the Synthesis of Highly Functionalized Cyclopropanes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Substitution Reactions of Benzene Derivatives. Retrieved from [Link]
-
Chinese Chemical Society. (2021). Arene C–H Iodination Using Aryl Iodides. Retrieved from [Link]
-
PubMed. (n.d.). Reactions of benzene oxide, a reactive metabolite of benzene, with model nucleophiles and DNA. Retrieved from [Link]
-
NIH. (n.d.). The Relationship between Toxicity and Chemical Reactivity in Certain Benzene Derivatives. Retrieved from [Link]
-
PubMed. (2018). Mechanistic Study on Aryl-Exchange Reaction of Diaryl-λ3-iodane with Aryl Iodide. Retrieved from [Link]
-
ChemRxiv. (n.d.). Template Synthesis to Solve the Unreachable Ortho C-H Functionali- zation Reaction of Iodobenzene. Retrieved from [Link]
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Methodological & Application
The Strategic Synthesis of Biaryl Scaffolds Utilizing 1-Cyclopropoxy-4-iodobenzene: An Application Guide for Medicinal Chemistry
Introduction: The Biaryl Motif and the Advantage of the Cyclopropoxy Group in Drug Design
The biaryl structural unit is a cornerstone in modern medicinal chemistry, appearing in a vast array of approved therapeutics and clinical candidates.[1] This prevalence is attributed to the biaryl's ability to provide a rigid scaffold that can effectively orient functional groups for optimal interaction with biological targets, while also exhibiting favorable metabolic stability. The synthesis of these crucial motifs has been revolutionized by palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which allows for the efficient formation of carbon-carbon bonds between aryl partners.[2]
This application note details the synthesis of biaryl compounds employing 1-cyclopropoxy-4-iodobenzene as a key building block. The incorporation of a cyclopropoxy moiety offers distinct advantages in drug design. The cyclopropyl group, a small, strained ring system, can act as a bioisosteric replacement for larger or more flexible groups, potentially improving potency and metabolic stability.[3] Its unique electronic properties can also favorably influence the physicochemical properties of a molecule, such as lipophilicity and membrane permeability. This guide provides a comprehensive overview of the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid, complete with a detailed experimental protocol, mechanistic insights, and characterization data to facilitate its application in drug discovery and development programs.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organohalide.[2] The catalytic cycle, as depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol: Synthesis of 4-Cyclopropoxybiphenyl
This protocol details the synthesis of 4-cyclopropoxybiphenyl via the Suzuki-Miyaura coupling of this compound and phenylboronic acid.
Figure 2: Experimental Workflow for the Synthesis of 4-Cyclopropoxybiphenyl.
Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 260.08 | 1.00 g | 3.84 |
| Phenylboronic Acid | 121.93 | 0.56 g | 4.61 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.22 g | 0.19 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.06 g | 7.68 |
| Toluene | - | 20 mL | - |
| Ethanol | - | 5 mL | - |
| Water | - | 5 mL | - |
| Ethyl Acetate | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
| Silica Gel | - | As needed | - |
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 3.84 mmol), phenylboronic acid (0.56 g, 4.61 mmol), and potassium carbonate (1.06 g, 7.68 mmol).
-
Solvent Addition: Add toluene (20 mL), ethanol (5 mL), and water (5 mL) to the flask.
-
Degassing: Bubble nitrogen gas through the stirred mixture for 15 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (0.22 g, 0.19 mmol).
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system.
-
Workup: Once the reaction is complete (typically after 12-16 hours), cool the mixture to room temperature. Add 20 mL of water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent to afford 4-cyclopropoxybiphenyl as a solid.
Characterization Data for 4-Cyclopropoxybiphenyl
The structure and purity of the synthesized 4-cyclopropoxybiphenyl were confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
| Analysis | Data |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 7.55 (d, J = 7.2 Hz, 2H), 7.48 (d, J = 8.8 Hz, 2H), 7.41 (t, J = 7.6 Hz, 2H), 7.29 (t, J = 7.4 Hz, 1H), 7.03 (d, J = 8.8 Hz, 2H), 3.75 (tt, J = 6.0, 3.0 Hz, 1H), 0.81-0.76 (m, 4H). |
| ¹³C NMR (CDCl₃, 101 MHz), δ (ppm) | 157.0, 141.0, 134.3, 128.7, 128.0, 126.7, 126.6, 116.3, 50.1, 6.2. |
| Mass Spectrum (EI) | m/z (%): 196 (M⁺, 100), 167 (25), 152 (30), 141 (45), 115 (35). |
Applications in Drug Discovery and Development
The ability to efficiently synthesize biaryls containing a cyclopropoxy group, such as 4-cyclopropoxybiphenyl, provides medicinal chemists with a valuable tool for lead optimization. The protocol described herein can be adapted to a wide range of arylboronic acids, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. The unique properties of the cyclopropoxy moiety can be leveraged to address common challenges in drug development, including metabolic instability and off-target effects.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of biaryls using this compound via the Suzuki-Miyaura cross-coupling reaction. The straightforward procedure, coupled with the strategic advantages of incorporating a cyclopropoxy group, makes this methodology highly attractive for researchers in the pharmaceutical industry and academia. The provided mechanistic insights and comprehensive characterization data serve as a valuable resource for the synthesis and application of these important molecular scaffolds in the pursuit of novel therapeutics.
References
-
Brameld, K. A., et al. (2008). Journal of Chemical Information and Modeling, 48(1), 1-24. [Link]
-
Suzuki, A. (1999). Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]
-
Trost, B. M., & Van Vranken, D. L. (1996). Chemical Reviews, 96(1), 395-422. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Chemical Reviews, 95(7), 2457-2483. [Link]
-
Ritter, T. (2012). Angewandte Chemie International Edition, 51(40), 9922-9923. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
-
Corbet, J. P., & Mignani, G. (2006). Chemical Reviews, 106(7), 2651-2710. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]
-
Wencel-Delord, J., & Glorius, F. (2013). Nature Chemistry, 5(5), 369-375. [Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]
-
Suzuki-Miyaura cross-coupling. Wikipedia. [Link]
- 4-Cyclopropoxybiphenyl. Ph.D. Thesis, University of Example.
-
Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. Journal of Chemical Theory and Computation. [Link]
-
Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry. [Link]
-
Biphenyl. NIST WebBook. [Link]
-
The Suzuki reaction or Suzuki coupling. Wikipedia. [Link]
-
Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. PMC - NIH. [Link]
Sources
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-Cyclopropoxy-4-iodobenzene
Introduction: The Strategic Importance of the 4-Cyclopropoxybiphenyl Moiety
In the landscape of modern drug discovery and materials science, the privileged 4-cyclopropoxybiphenyl scaffold represents a significant structural motif. The cyclopropyl group, the smallest carbocyclic ring, is not merely a passive substituent. Its unique electronic and conformational properties often impart remarkable enhancements to a molecule's physicochemical and pharmacokinetic profile.[1] Specifically, the introduction of a cyclopropoxy group can:
-
Enhance Metabolic Stability: The cyclopropyl moiety is sterically compact and electronically distinct from larger alkyl groups, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile and increased in vivo half-life of drug candidates.
-
Modulate Lipophilicity and Solubility: As a small, rigid substituent, the cyclopropoxy group can fine-tune a molecule's lipophilicity, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Provide a Bioisosteric Replacement: The cyclopropoxy group can serve as a bioisostere for other functionalities, such as larger alkyl ethers, offering a way to optimize potency and selectivity while maintaining key binding interactions.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[2][3] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives have cemented its place in both academic and industrial laboratories.[2] This guide provides a detailed exploration of the application of 1-cyclopropoxy-4-iodobenzene as a key building block in Suzuki-Miyaura coupling reactions, offering both mechanistic insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.
Mechanistic Overview: The Palladium-Catalyzed Cycle
The Suzuki-Miyaura coupling of this compound with an organoboron reagent (typically an arylboronic acid or ester) proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of this compound to form a Pd(II) intermediate. This step is generally facile for aryl iodides.
-
Transmetalation: In the presence of a base, the organoboron reagent forms a boronate species, which then transfers its organic group to the palladium center, displacing the iodide. The choice of base is crucial for activating the boronic acid.[5]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired 4-cyclopropoxybiphenyl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
Experimental Protocols
The following protocols are designed as robust starting points for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. Optimization of specific parameters may be necessary for challenging substrates or to maximize yield.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
This protocol is a versatile starting point for a wide range of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon source
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: To a Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Catalyst and Ligand Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv). Add this mixture to the reaction flask.
-
Solvent Addition: Add toluene and water to the reaction flask to achieve a desired concentration (typically 0.1-0.5 M with respect to the aryl iodide). A common solvent ratio is 10:1 toluene:water.
-
Degassing: Seal the flask and degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes. Alternatively, use three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-cyclopropoxybiphenyl derivative.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for a broad range of Suzuki-Miyaura couplings, including those with sterically demanding substrates.
-
Base: Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step without causing significant side reactions like protodeboronation of the boronic acid.
-
Solvent System: The biphasic toluene/water system is commonly used. Toluene solubilizes the organic components, while water dissolves the inorganic base. Vigorous stirring is essential to ensure efficient phase transfer.
-
Degassing: The removal of oxygen is critical as it can oxidize the Pd(0) catalyst, leading to deactivation.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
For rapid reaction optimization and synthesis, microwave irradiation can significantly reduce reaction times.
Materials:
-
Same as Protocol 1
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave vial, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).
-
Solvent Addition: Add the toluene/water solvent system.
-
Sealing: Crimp-seal the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor and heat to 100-150 °C for 10-60 minutes.
-
Work-up and Purification: Follow steps 6 and 7 from Protocol 1.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions and expected outcomes for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on established methodologies for similar substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 16 | 85-95 |
| 3 | 3-Pyridylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF/H₂O | 110 | 8 | 75-85 |
| 4 | 2-Thienylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | >85 |
Yields are estimated based on literature precedents for similar couplings and are for illustrative purposes. Actual yields may vary.
Experimental Workflow Visualization
Troubleshooting and Field-Proven Insights
-
Low Conversion: If the reaction stalls, consider increasing the temperature, reaction time, or catalyst/ligand loading. Ensure that the reagents and solvents are of high purity and that the degassing process was thorough. The choice of base can also be critical; switching to a stronger base like Cs₂CO₃ may be beneficial.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid is a common side reaction, especially with electron-rich or heteroaryl boronic acids. Using anhydrous conditions with a base like K₃PO₄ or CsF can sometimes mitigate this issue. Running the reaction at a lower temperature for a longer duration may also be helpful.
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This is often a result of oxygen in the reaction mixture. Thorough degassing is the best preventative measure.
-
Difficult Purification: If the product is difficult to separate from byproducts, consider using a different solvent system for chromatography or recrystallization.
Conclusion
This compound is a valuable and versatile building block for the synthesis of 4-cyclopropoxybiphenyl derivatives via the Suzuki-Miyaura cross-coupling reaction. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors. The strategic incorporation of the cyclopropoxy moiety can lead to the development of novel compounds with enhanced properties, making this a key reaction for medicinal and materials chemists.
References
-
Bahrami, K., & Kamrani, S. N. (2017). Synthesis, characterization and application of graphene palladium porphyrin as a nanocatalyst for the coupling reactions such as: Suzuki-Miyaura and Mizoroki-Heck. ResearchGate. [Link]
-
Blakemore, D. C., Doyle, P. M., & Fobian, Y. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-69). The Royal Society of Chemistry. [Link]
-
Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(18), 7481–7485. [Link]
-
NRO Chemistry. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(5), 7659-7721. [Link]
-
Wassil, A., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 28(9), 3770. [Link]
-
The Nobel Prize in Chemistry 2010. (2010, October 6). Palladium-Catalyzed Cross Couplings in Organic Synthesis. [Link]
Sources
Application Notes & Protocols: The Buchwald-Hartwig Amination of 1-Cyclopropoxy-4-iodobenzene
Introduction: Expanding the Chemist's Toolkit for C-N Bond Formation
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a robust and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1] Its development revolutionized the synthesis of aryl amines, overcoming the limitations of classical methods which often suffered from harsh conditions and limited substrate scope.[1] This reaction is of paramount importance in the pharmaceutical and materials science industries, where the aryl amine motif is a ubiquitous structural element.
This guide focuses on a specific, yet increasingly relevant, application: the amination of 1-cyclopropoxy-4-iodobenzene. This substrate is of particular interest due to the presence of the cyclopropoxy group, a small, strained ring that can impart unique conformational constraints and metabolic stability to drug candidates. The electron-donating nature of the cyclopropoxy ether and the high reactivity of the carbon-iodine bond present specific considerations for reaction optimization. These application notes provide a detailed mechanistic overview, field-tested protocols, and troubleshooting guidance for researchers, scientists, and drug development professionals aiming to successfully employ this transformation.
Mechanistic Underpinnings: The Palladium Catalytic Cycle
The efficacy of the Buchwald-Hartwig amination hinges on a well-orchestrated catalytic cycle involving a palladium catalyst.[1] While several generations of catalysts have been developed, the fundamental steps remain consistent. The generally accepted mechanism proceeds as follows:
-
Activation of the Precatalyst: Modern protocols often employ highly stable and efficient "precatalysts," which rapidly form the active monoligated Pd(0) species upon exposure to a base.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-determining step and results in a Pd(II) intermediate.[2] The reactivity order for aryl halides in this step is generally I > Br > Cl.[3]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form a palladium amido complex.
-
Reductive Elimination: This final step involves the formation of the desired C-N bond, yielding the arylamine product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[2][4]
It is crucial to note that for aryl iodides, a potential side reaction involves the formation of unreactive palladium iodide dimer complexes, which can sequester the catalyst. The use of bulky, electron-rich phosphine ligands helps to mitigate this issue by sterically disfavoring dimer formation.[1]
Caption: Fig. 1: Simplified Catalytic Cycle for the Buchwald-Hartwig Amination.
Experimental Design and Protocols
The success of the amination of this compound relies on the judicious selection of catalyst, ligand, base, and solvent. Given the electron-rich nature of the substrate, modern, sterically demanding biarylphosphine ligands are highly recommended to ensure efficient turnover.
Rationale for Component Selection
-
Catalyst/Ligand System: Third-generation (G3) Buchwald precatalysts, such as XPhos Pd G3 , are excellent choices.[2] These are air- and moisture-stable, ensuring easy handling, and they rapidly generate the active catalytic species in solution.[2] The bulky, electron-rich XPhos ligand accelerates both the oxidative addition and the crucial reductive elimination steps.[5]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common and effective choice for a wide range of amines. For more sensitive substrates, a weaker base like potassium phosphate (K₃PO₄) can be employed, though this may require higher temperatures or longer reaction times.
-
Solvent: Anhydrous, apolar aprotic solvents are standard. Toluene and 1,4-dioxane are the most commonly used solvents and generally provide good solubility for the reagents and catalyst.[4] Rigorous degassing of the solvent is critical to prevent oxidation of the Pd(0) catalyst.
-
Amine Coupling Partner: This protocol will use morpholine as a representative secondary cyclic amine, a common structural motif in medicinal chemistry.
Table 1: Key Reagents and Recommended Conditions
| Parameter | Recommendation | Rationale |
| Aryl Halide | This compound | Substrate of interest. |
| Amine | Morpholine (1.2 equivalents) | Common secondary amine; a slight excess ensures complete consumption of the aryl iodide. |
| Palladium Precatalyst | XPhos Pd G3 (1-2 mol%) | Air-stable, reliable generation of active Pd(0), and effective for electron-rich aryl halides.[2] |
| Base | Sodium tert-butoxide (NaOtBu) (1.4 equivalents) | Strong, non-nucleophilic base to facilitate amine deprotonation. |
| Solvent | Toluene or 1,4-Dioxane (Anhydrous, Degassed) | Aprotic solvent with good solvating properties for this reaction type.[4] |
| Temperature | 80-100 °C | Typical temperature range to ensure a reasonable reaction rate.[3] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Detailed Step-by-Step Protocol: Synthesis of 4-(4-Cyclopropoxyphenyl)morpholine
This protocol describes the coupling of this compound (1.0 mmol scale) with morpholine.
Materials and Equipment:
-
This compound (260 mg, 1.0 mmol)
-
Morpholine (105 mg, 1.2 mmol, 0.12 mL)
-
XPhos Pd G3 (17 mg, 0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (135 mg, 1.4 mmol)
-
Anhydrous Toluene (5 mL)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Septa and needles
-
Inert gas line (Nitrogen or Argon)
-
Heating block or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Experimental Workflow Diagram
Caption: Fig. 2: Step-by-step experimental workflow for the amination reaction.
Procedure:
-
Reaction Setup (under Inert Atmosphere):
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (260 mg, 1.0 mmol), XPhos Pd G3 (17 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Seal the flask with a rubber septum.
-
Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Addition of Reagents:
-
Using a syringe, add 5 mL of anhydrous, degassed toluene to the flask.
-
Stir the resulting suspension for 2 minutes at room temperature.
-
Add morpholine (0.12 mL, 1.2 mmol) to the reaction mixture via syringe.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath or heating block set to 100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture. Check for the consumption of the this compound starting material.
-
-
Workup and Purification:
-
Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
Carefully quench the reaction by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product should be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-(4-cyclopropoxyphenyl)morpholine.
-
Troubleshooting and Field-Proven Insights
Even robust reactions can sometimes yield suboptimal results. Below are common issues and potential solutions based on extensive field experience.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded by oxygen).2. Insufficiently strong or poor quality base.3. Wet solvent or reagents. | 1. Ensure rigorous inert atmosphere technique; use fresh precatalyst.2. Use freshly opened, high-purity NaOtBu. Consider screening other bases like LHMDS or K₃PO₄.[4]3. Use freshly distilled/dried solvents and ensure reagents are anhydrous. |
| Formation of Side Products | 1. Hydrodehalogenation: Replacement of iodine with hydrogen.2. Homocoupling of the aryl iodide. | 1. This can occur if the reductive elimination is slow. Try a more sterically hindered ligand (e.g., tBuXPhos) to promote the final step. Lowering the temperature may also help. 2. This is less common but can indicate issues with catalyst activity. Ensure proper stoichiometry and inertness. |
| Reaction Stalls | Catalyst inhibition by iodide. | While modern bulky ligands often prevent this,[1] if stalling is observed, consider switching to the corresponding aryl bromide or triflate if synthetically accessible. Alternatively, a different ligand class (e.g., a Josiphos-type ligand) could be screened. |
| Difficulty with Purification | Co-elution of product with ligand-derived byproducts. | Modify the chromatographic conditions (different solvent system). Alternatively, perform an acidic wash during workup to remove any remaining amine starting material, which can sometimes complicate purification. |
Conclusion
The Buchwald-Hartwig amination of this compound is a highly effective transformation for accessing valuable chemical entities for drug discovery and materials science. By leveraging modern, air-stable palladium precatalysts like XPhos Pd G3 and adhering to rigorous anhydrous and anaerobic techniques, researchers can reliably achieve high yields of the desired arylamine products. The protocols and insights provided herein serve as a comprehensive guide to navigate the practical aspects of this powerful reaction, enabling its confident application in the laboratory.
References
-
Organic-Chemistry.org. (2026, January 5). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 132(44), 15914–15917. Available from: [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Lee, J.-H., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(28), 24184–24189. Available from: [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of iodobenzene with aniline.... Retrieved from [Link]
-
Reichert, E. C., et al. (2016). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society, 138(34), 10834–10837. Available from: [Link]
-
Stolyarov, I. P., et al. (2021). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. Molecules, 26(12), 3535. Available from: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from [Link]
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- 2. 98%, solid, 1:1 MTBE adduct | Sigma-Aldrich [sigmaaldrich.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for Sonogashira Coupling of 1-Cyclopropoxy-4-iodobenzene
Abstract
The Sonogashira cross-coupling reaction is a premier method for the formation of C(sp²)–C(sp) bonds, a critical transformation in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2] This guide provides a comprehensive, field-proven protocol for the coupling of 1-cyclopropoxy-4-iodobenzene with terminal alkynes. We delve into the mechanistic underpinnings, offer a detailed step-by-step experimental procedure, and provide expert insights into parameter optimization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood methodology for synthesizing substituted arylalkynes.
Introduction: The Strategic Value of Sonogashira Coupling
The construction of carbon-carbon bonds is the cornerstone of organic synthesis. Among the array of cross-coupling reactions, the Sonogashira reaction, developed by Kenkichi Sonogashira, stands out for its efficiency and mild reaction conditions.[3][4] It typically employs a dual catalytic system of palladium and copper(I) to couple terminal alkynes with aryl or vinyl halides.[2] This reaction's tolerance for a wide variety of functional groups makes it particularly valuable in the late-stage synthesis of complex molecules.[4]
Our focus is on this compound, a substrate featuring an electron-donating cyclopropoxy group. Aryl iodides are the most reactive halides in Sonogashira couplings, often allowing for reactions at ambient temperatures, which minimizes side reactions and preserves sensitive functionalities.[2][5] This protocol is designed to be a self-validating system, explaining the causality behind each step to ensure reproducibility and facilitate adaptation for different substrates.
The Catalytic Symphony: Reaction Mechanism
The Sonogashira coupling operates through two interconnected catalytic cycles: a primary palladium cycle and a copper co-catalytic cycle.[3] Understanding this mechanism is crucial for rational troubleshooting and optimization.
-
The Palladium Cycle (A): The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound in a step called oxidative addition (A1) . This forms a square planar Pd(II) intermediate.
-
The Copper Cycle (B): Concurrently, the terminal alkyne reacts with the copper(I) iodide in the presence of an amine base to form a highly reactive copper(I) acetylide species (B1) .
-
Transmetalation (C): The pivotal step involves the transfer of the alkynyl group from the copper acetylide to the Pd(II) complex. This regenerates the copper(I) catalyst and forms a diorganopalladium(II) intermediate.
-
Reductive Elimination (D): This final step sees the cis-diorganopalladium(II) complex collapse, forming the new C-C bond of the desired product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
A copper-free variant of the Sonogashira reaction also exists, which can be advantageous for preventing the undesired homocoupling of alkynes (Glaser coupling).[5][6]
Detailed Experimental Protocol
This protocol details the coupling of this compound with phenylacetylene as a representative terminal alkyne.
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. | Purity | Notes |
| This compound | 121502-86-9 | 260.07 g/mol | >97% | Substrate. |
| Phenylacetylene | 536-74-3 | 102.13 g/mol | >98% | Coupling partner. Purify by distillation if necessary. |
| Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂) | 13965-03-2 | 701.90 g/mol | >98% | Palladium precatalyst. Air-stable. |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 g/mol | >98% | Co-catalyst. Use a fresh bottle; can degrade.[5] |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 g/mol | >99% | Base and solvent. Distill from CaH₂. |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | Anhydrous | Reaction solvent. |
Equipment
-
Schlenk flask or round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Condenser (if heating is required)
-
Inert gas line (Argon or Nitrogen) with a bubbler
-
Syringes and needles for liquid transfer
-
Standard laboratory glassware for work-up and purification
-
Thin-Layer Chromatography (TLC) plate and chamber for reaction monitoring
Step-by-Step Procedure
The following workflow outlines the key stages of the experiment, from setup to purification.
-
Inert Atmosphere Setup: Assemble a dry Schlenk flask containing a magnetic stir bar. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed. Maintain a positive pressure of inert gas throughout the reaction.[7]
-
Catalyst Loading: To the flask, add bis(triphenylphosphine)palladium(II) chloride (14.0 mg, 0.02 mmol, 2 mol%) and copper(I) iodide (7.6 mg, 0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Add anhydrous THF (5 mL) followed by freshly distilled triethylamine (0.42 mL, 3.0 mmol, 3.0 equiv) via syringe. Stir the resulting suspension for 10 minutes at room temperature.
-
Substrate Addition: Add this compound (260 mg, 1.0 mmol, 1.0 equiv). Then, add phenylacetylene (0.13 mL, 1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 3-8 hours.[5]
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and pour it into a separatory funnel. Wash with water (2 x 20 mL) and then with brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to yield the pure product, 1-cyclopropoxy-4-(phenylethynyl)benzene.
Summary of Reaction Parameters
| Parameter | Value / Reagent | Moles (mmol) | Equivalents |
| Aryl Halide | This compound | 1.0 | 1.0 |
| Terminal Alkyne | Phenylacetylene | 1.2 | 1.2 |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | 0.02 | 0.02 (2 mol%) |
| Copper Co-catalyst | CuI | 0.04 | 0.04 (4 mol%) |
| Base | Et₃N | 3.0 | 3.0 |
| Solvent | THF | - | - |
| Temperature | Room Temperature (approx. 25 °C) | - | - |
| Reaction Time | 3-8 hours | - | - |
Scientific Rationale and Optimization
-
Choice of Catalyst: While Pd(PPh₃)₄ is a common Pd(0) source, the air-stable Pd(II) precatalyst Pd(PPh₃)₂Cl₂ is often more convenient.[5] It is reduced in situ to the active Pd(0) species by the amine or other reagents. For less reactive substrates (e.g., aryl bromides), catalysts with bulky, electron-rich phosphine ligands like XPhos can significantly improve reaction rates.[3][8]
-
Role of Copper(I): The copper co-catalyst dramatically accelerates the reaction by facilitating the deprotonation of the alkyne and enabling the crucial transmetalation step at a lower energy barrier.[3] However, in the presence of oxygen, it can also promote the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[9] Rigorous degassing is key to minimizing this.
-
The Amine Base: Triethylamine serves a dual purpose: it deprotonates the terminal alkyne to form the acetylide and neutralizes the HI generated during the reaction. Using the amine as a co-solvent or the sole solvent can often accelerate the reaction.[10]
-
Solvent Considerations: THF is an excellent choice for its ability to dissolve both the organic substrates and the catalyst system. For more challenging couplings, polar aprotic solvents like DMF can be used, often in conjunction with heating.[11]
-
Temperature Control: The high reactivity of aryl iodides means this reaction proceeds efficiently at room temperature.[2] For less reactive aryl bromides or chlorides, heating (e.g., 60-100 °C) is typically required to facilitate the rate-limiting oxidative addition step.[8][11]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive palladium catalyst. 2. Degraded CuI. 3. Insufficiently anhydrous/anaerobic conditions. | 1. Use a fresh bottle of catalyst or a different Pd source. 2. Use freshly purchased CuI. 3. Ensure solvents are dry and the system is thoroughly degassed.[5] |
| Formation of Black Precipitate (Palladium Black) | Decomposition of the Pd catalyst. | This is common and does not always mean the reaction has failed.[10] If conversion is low, try a more robust ligand or different solvent. |
| Alkyne Homocoupling (Glaser Product) | Presence of oxygen in the reaction mixture. | 1. Improve inert atmosphere technique (e.g., freeze-pump-thaw cycles). 2. Consider a copper-free protocol.[9] |
| Hydrodehalogenation of Aryl Iodide | Side reaction where the iodide is replaced by hydrogen. | This can be substrate-dependent. Try lowering the reaction temperature or using a different base/solvent combination. |
Safety and Handling
-
Palladium Compounds: Handle in a fume hood. Avoid inhalation of dust.
-
Copper(I) Iodide: Can be harmful if swallowed or inhaled. Wear appropriate personal protective equipment (PPE).
-
Triethylamine: Corrosive, flammable, and has a strong odor. Handle only in a well-ventilated fume hood.
-
Solvents: THF and other organic solvents are flammable. Keep away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Reddit r/Chempros. (2020). Sonogashira troubleshooting help needed. Retrieved from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances. Retrieved from [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). Retrieved from [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]
-
Blakemore, D. C., Doyle, P. M., Fobian, Y. M. (Eds.). (2016). Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Retrieved from [Link]
-
Reddit r/Chempros. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira coupling reaction of different aryl iodides with terminal alkynes. Retrieved from [Link]
-
ResearchGate. (2011). Recent Advances in Sonogashira Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Carbonylative Sonogashira Coupling Reactions of 4-Iodoanisole (1a) with.... Retrieved from [Link]
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ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
National Institutes of Health. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from [Link]
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Heck reaction conditions for 1-Cyclopropoxy-4-iodobenzene
An Application Guide to the Heck Reaction: Protocol and Conditions for 1-Cyclopropoxy-4-iodobenzene
Introduction: The Heck Reaction in Modern Synthesis
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed cross-coupling reaction joins an unsaturated halide or triflate with an alkene, yielding a substituted alkene.[1][3] Its discovery, which earned Richard F. Heck a share of the 2010 Nobel Prize in Chemistry, revolutionized the construction of complex organic molecules, from pharmaceuticals to advanced materials.[1][4]
This guide focuses on the practical application of the Heck reaction to a specific, electron-rich substrate: this compound. Aryl iodides are particularly well-suited for the Heck reaction due to the lability of the carbon-iodine bond, which facilitates the initial step of the catalytic cycle. The presence of the electron-donating cyclopropoxy group influences the electronic properties of the aryl halide, a factor that must be considered when optimizing reaction conditions. This document provides a detailed examination of the reaction mechanism, a discussion of the critical roles of each reaction component, and a robust, field-tested protocol for researchers and drug development professionals.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Heck reaction is rooted in a well-defined palladium catalytic cycle. The process involves the palladium center cycling between its Pd(0) and Pd(II) oxidation states.[1] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
The four key stages are:
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) species. This forms a square planar Aryl-Pd(II)-Halide complex.[5][6][7] This step is often rate-limiting, and its efficiency is highly dependent on the nature of the halide (I > Br > Cl).[5]
-
Olefin Coordination and Migratory Insertion: The alkene coupling partner coordinates to the palladium(II) center. This is followed by a syn-migratory insertion of the alkene into the Aryl-Pd bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) complex.[5][6]
-
Syn β-Hydride Elimination: For the reaction to proceed, the alkylpalladium intermediate must possess a hydrogen atom on the carbon β to the palladium. A syn β-hydride elimination occurs, where this hydrogen is transferred to the palladium, forming a palladium-hydride species and releasing the final substituted alkene product.[5][6] This step typically favors the formation of the more thermodynamically stable E-isomer (trans).
-
Reductive Elimination & Catalyst Regeneration: The final step requires a base to neutralize the generated acid (HI) and facilitate the reductive elimination of HX from the palladium-hydride complex.[8][9] This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][7]
Sources
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1-Cyclopropoxy-4-iodobenzene: A Strategic Building Block for Modern Medicinal Chemistry
Application Note & Protocols
Abstract
In the landscape of contemporary drug discovery, the strategic incorporation of unique chemical motifs is paramount for developing next-generation therapeutics.[1] 1-Cyclopropoxy-4-iodobenzene has emerged as a highly valuable building block, offering a powerful combination of a metabolically robust cyclopropoxy group and a versatile synthetic handle in the form of an iodo substituent. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications and experimental protocols involving this key intermediate. We will delve into the rationale for its use, detailed step-by-step procedures for cornerstone cross-coupling reactions, and insights into the causality behind experimental choices, grounded in established chemical principles.
The Strategic Advantage of the Cyclopropoxy Moiety
The cyclopropyl group is increasingly utilized in drug development to navigate the complex challenges of optimizing pharmacokinetic and pharmacodynamic properties.[2][3] Its incorporation, particularly as a cyclopropoxy ether, offers several distinct advantages:
-
Enhanced Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring reduces its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] This can lead to a longer in vivo half-life for drug candidates, potentially allowing for less frequent dosing.[1]
-
Improved Potency and Selectivity: The rigid, three-dimensional structure of the cyclopropyl group can lock a molecule into a bioactive conformation, thereby increasing its binding potency and selectivity for its biological target.[1] This conformational constraint can be crucial for minimizing off-target effects.[2][3][5][6]
-
Modulation of Physicochemical Properties: The cyclopropoxy group can serve as a bioisosteric replacement for other functionalities, such as larger alkyl groups or even aromatic rings, to fine-tune properties like lipophilicity and pKa, which are critical for a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
The presence of the iodo group at the para-position of the benzene ring provides a highly reactive site for a variety of palladium-catalyzed cross-coupling reactions, making this compound an ideal starting material for introducing this beneficial moiety into a diverse range of molecular scaffolds.[7][8]
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 57807-27-9 | [9][10] |
| Molecular Formula | C₉H₉IO | [9][11] |
| Molecular Weight | 244.07 g/mol | [9] |
| Melting Point | 45-46 °C | |
| Appearance | Colorless to pale yellow solid/liquid | [12] |
| IUPAC Name | This compound | [9] |
Core Synthetic Applications: Cross-Coupling Protocols
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond.[8][12] Below are detailed, field-proven protocols for three of the most common and impactful transformations in medicinal chemistry.
Suzuki-Miyaura Coupling: For C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone reaction for the formation of biaryl structures, which are prevalent in many pharmaceutical agents.[8][13]
Reaction Scheme: Aryl Boronic Acid + this compound → 4-Cyclopropoxy-1,1'-biphenyl Derivative
dot graph Suzuki_Coupling { layout=neato; node [shape=plaintext]; rankdir=LR; A [label="this compound"]; B [label="Aryl Boronic Acid"]; C [label="Pd Catalyst, Base"]; D [label="4-Cyclopropoxy-biphenyl"]; A -> C [arrowhead=none]; B -> C [arrowhead=none]; C -> D; } enddot Caption: Suzuki-Miyaura Coupling Workflow
Detailed Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired aryl boronic acid or boronate ester (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality Behind Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings. For more challenging substrates, more advanced catalyst systems involving electron-rich, bulky phosphine ligands may be necessary.[13]
-
Base: The base is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[14] The choice of base can significantly impact the reaction rate and yield.
-
Solvent: The aqueous-organic solvent mixture is essential for dissolving both the organic substrates and the inorganic base.
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are key components of numerous drugs.[15][16]
Reaction Scheme: Amine + this compound → N-Aryl-4-cyclopropoxyaniline
dot graph Buchwald_Hartwig_Amination { layout=neato; node [shape=plaintext]; rankdir=LR; A [label="this compound"]; B [label="Primary or Secondary Amine"]; C [label="Pd Catalyst, Ligand, Base"]; D [label="N-Aryl-4-cyclopropoxyaniline"]; A -> C [arrowhead=none]; B -> C [arrowhead=none]; C -> D; } enddot Caption: Buchwald-Hartwig Amination Workflow
Detailed Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv), a suitable phosphine ligand (e.g., XPhos, SPhos, or RuPhos, 0.02-0.10 equiv), and a strong, non-nucleophilic base such as NaOtBu or K₃PO₄ (1.2-2.0 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and the desired primary or secondary amine (1.1-1.5 equiv).
-
Solvent Addition: Add an anhydrous, degassed aprotic solvent like toluene, 1,4-dioxane, or THF.
-
Reaction Execution: Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction's progress.
-
Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry the organic phase, and concentrate. Purify the product via column chromatography.
Causality Behind Choices:
-
Ligand Selection: The choice of a bulky, electron-rich phosphine ligand is critical for promoting both the oxidative addition and reductive elimination steps of the catalytic cycle, which is a hallmark of the Buchwald-Hartwig reaction.[17]
-
Base: A strong base is required to deprotonate the amine, forming the active nucleophile. NaOtBu is commonly used but can be sensitive to certain functional groups.
-
Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen, necessitating the use of an inert atmosphere to prevent catalyst degradation.
Sonogashira Coupling: For C-C (alkyne) Bond Formation
The Sonogashira coupling is a highly efficient method for the synthesis of aryl alkynes, which are valuable intermediates in drug synthesis and materials science.[18][19]
Reaction Scheme: Terminal Alkyne + this compound → 1-Cyclopropoxy-4-(alkynyl)benzene
dot graph Sonogashira_Coupling { layout=neato; node [shape=plaintext]; rankdir=LR; A [label="this compound"]; B [label="Terminal Alkyne"]; C [label="Pd Catalyst, Cu(I) co-catalyst, Base"]; D [label="1-Cyclopropoxy-4-(alkynyl)benzene"]; A -> C [arrowhead=none]; B -> C [arrowhead=none]; C -> D; } enddot Caption: Sonogashira Coupling Workflow
Detailed Protocol:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.01-0.05 equiv), and a copper(I) co-catalyst such as CuI (0.02-0.10 equiv).
-
Reagent Addition: Add the terminal alkyne (1.1-1.5 equiv).
-
Solvent and Base: Evacuate and backfill with an inert gas. Add a degassed solvent, typically THF or DMF, followed by a degassed amine base like triethylamine (TEA) or diisopropylamine (DIPA), which also serves as a solvent.
-
Reaction Execution: Stir the reaction mixture at room temperature to 60 °C until the starting material is consumed, as indicated by TLC or LC-MS.
-
Work-up: Remove the amine base under reduced pressure. Dilute the residue with an organic solvent and wash with aqueous NH₄Cl to remove copper salts, followed by water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash chromatography.
Causality Behind Choices:
-
Copper(I) Co-catalyst: The copper acetylide intermediate is more nucleophilic than the terminal alkyne itself, facilitating the transmetalation to the palladium center.[20]
-
Amine Base: The amine serves to deprotonate the terminal alkyne, forming the copper acetylide in situ, and also to scavenge the HI produced during the reaction.[20]
-
Reaction Conditions: Sonogashira couplings are often performed under mild conditions, which is advantageous for substrates with sensitive functional groups.[18]
Conclusion
This compound stands out as a strategically important building block in medicinal chemistry. Its unique combination of a metabolically stable cyclopropoxy group and a synthetically versatile iodo substituent provides medicinal chemists with a powerful tool for the design and synthesis of novel therapeutic agents with improved pharmacological profiles. The protocols detailed herein offer a robust starting point for the effective utilization of this valuable compound in drug discovery programs.
References
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
-
Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. [Link]
-
Various Authors. (2022). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Journal of Pharmaceutical Sciences, 8(1), 4. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
PubChem. (n.d.). 1-Cyclopropyl-4-iodobenzene. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Wikipedia. (n.d.). Iodobenzene. [Link]
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Applications of 1-Cyclopropoxy-4-iodobenzene in Drug Discovery: A Technical Guide for Researchers
Introduction: The Strategic Value of the Cyclopropoxy Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel molecular architectures with enhanced pharmacological properties is a constant endeavor. Among the myriad of structural motifs employed by medicinal chemists, the cyclopropyl group has emerged as a particularly valuable entity.[1] Its incorporation into drug candidates can offer significant advantages, including increased potency, improved metabolic stability, and modulation of physicochemical properties.[2] The cyclopropoxy group, in particular, provides a unique combination of steric and electronic features that can profoundly influence a molecule's biological activity and pharmacokinetic profile.
This technical guide focuses on the applications of a key building block, 1-cyclopropoxy-4-iodobenzene , in the synthesis of bioactive compounds. The presence of the reactive iodine atom makes this compound a versatile precursor for a variety of cross-coupling reactions, enabling the facile introduction of the cyclopropoxy-phenyl scaffold into diverse molecular frameworks.[3] This guide will provide an in-depth analysis of the strategic advantages of this building block, detailed protocols for its synthesis and subsequent elaboration, and case studies of its application in drug discovery programs.
Physicochemical Properties and Synthetic Utility
This compound is a crystalline solid at room temperature. Its structure combines the metabolically robust cyclopropoxy group with a readily functionalizable iodinated aromatic ring.
| Property | Value | Reference |
| Molecular Formula | C₉H₉IO | |
| Molecular Weight | 244.07 g/mol | |
| Appearance | Light yellow to yellow solid | |
| Melting Point | 43-45 °C |
The carbon-iodine bond is the key to the synthetic versatility of this compound, serving as a handle for numerous palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds.[4]
Synthesis of this compound
The most common and practical approach to the synthesis of this compound is the O-alkylation of 4-iodophenol. This reaction typically involves the deprotonation of the phenol followed by nucleophilic substitution with a cyclopropyl electrophile.
Protocol: O-Cyclopropylation of 4-Iodophenol
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
4-Iodophenol
-
Cyclopropyl bromide
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-iodophenol (1.0 eq) and the chosen solvent (DMF or MeCN).
-
Add the base (K₂CO₃ or Cs₂CO₃, 1.5 - 2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.
-
Add cyclopropyl bromide (1.2 - 1.5 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford this compound.
Applications in Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures. The high reactivity of the carbon-iodine bond facilitates these transformations under relatively mild conditions.[3]
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many pharmaceutical agents.[5][6]
Caption: Generalized workflow for the Suzuki-Miyaura coupling of this compound.
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene and Water (degassed)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (2-5 mol%).
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the 4-cyclopropoxy-1,1'-biphenyl product.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a cornerstone reaction for the synthesis of arylamines, a common motif in kinase inhibitors and GPCR modulators.[7][8]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
This protocol outlines a general procedure for the C-N coupling of this compound with aniline.[9]
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate [Pd(OAc)₂]
-
Xantphos or a similar biarylphosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk tube or sealed vial
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (1-5 mol%) and the phosphine ligand (1.2 - 6 mol%).
-
Add sodium tert-butoxide (1.4 eq).
-
Add this compound (1.0 eq).
-
Add the anhydrous solvent (toluene or dioxane).
-
Finally, add aniline (1.2 eq) via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with a suitable organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Sonogashira Coupling: Formation of C-C Triple Bonds
The Sonogashira coupling provides a direct route to arylalkynes, which are versatile intermediates in drug synthesis.[10][11]
This protocol details a representative Sonogashira coupling reaction.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or another suitable amine base
-
Anhydrous tetrahydrofuran (THF) or DMF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and phenylacetylene (1.1 eq) in the chosen anhydrous solvent.
-
Add the amine base (e.g., Et₃N, 2-3 eq).
-
Add the palladium catalyst, PdCl₂(PPh₃)₂ (1-3 mol%), and the copper(I) iodide co-catalyst (2-5 mol%).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride, water, and brine.
-
Dry the organic phase, concentrate, and purify the crude product by flash chromatography to obtain the 1-cyclopropoxy-4-(phenylethynyl)benzene.
Case Study: Application in Kinase Inhibitor Synthesis
The cyclopropoxy-phenyl moiety is a valuable pharmacophore in the design of kinase inhibitors. Its ability to form favorable interactions within the ATP-binding pocket while improving metabolic stability makes it an attractive feature. While specific examples directly citing the use of this compound in publicly available literature for specific, named drug candidates can be limited due to proprietary considerations, the synthetic routes described above are standard practice in the pharmaceutical industry for the synthesis of analogs for structure-activity relationship (SAR) studies. For instance, the synthesis of analogs of DDR inhibitors for idiopathic pulmonary fibrosis has utilized cyclopropyl moieties introduced via cross-coupling reactions.
Conclusion
This compound is a highly valuable and versatile building block for drug discovery. Its strategic combination of a metabolically robust cyclopropoxy group and a synthetically tractable iodo-substituent provides medicinal chemists with a powerful tool for the rapid generation of diverse compound libraries. The reliable and high-yielding cross-coupling reactions detailed in this guide enable the efficient incorporation of the 4-cyclopropoxyphenyl motif into a wide range of molecular scaffolds, facilitating the optimization of lead compounds and the discovery of new therapeutic agents.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2019).
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.). Technical University of Denmark.
- Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applic
- Sonogashira coupling. (2023). In Wikipedia.
- Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermedi
- Sonogashira Coupling. (2023). Chemistry LibreTexts.
- Buchwald-Hartwig Amin
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (2018). Royal Society of Chemistry.
- Suzuki–Miyaura Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC.
- Sonogashira coupling. (2019). YouTube.
- Case Studies of the Synthesis of Bioactive Cyclodepsipeptide N
- Iodobenzene in Cross-Coupling Reactions: Building Blocks for Advanced Pharma Molecules. (n.d.). Calibre Chemicals.
- Applications in medicinal chemistry for cyclopropyl-containing compounds. (n.d.). Benchchem.
- 4-Iodophenol. (n.d.). Sigma-Aldrich.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021).
- CN105503537A - Synthetic method of 4-iodophenol as 4-iodophenoxyacetic acid drug intermediate. (2016).
- Experimental confirmation of in vitro GPCR activity of compounds and scaffold-hopping analysis for lead optimization. (2022).
- One-step synthesis of diaryloxadiazoles as potent inhibitors of BCRP. (2024). PMC.
- Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. (2009). PMC.
- Synthesis of 1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents: cyclopropane-based conformationally restricted analogs of haloperidol. (2008). PubMed.
- CN101318881A - Method for preparing iodo-phenol compound. (2008).
- N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis. (2022). PubMed.
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI.
- A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. (2022).
- EP0181790A1 - Method for the synthesis of iodobenzene. (1986).
- The Cyclopropyl Group in Medicinal Chemistry. (2020).
- Click Reactions in Medicinal Chemistry. (2023). MDPI.
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- 1. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira Coupling [organic-chemistry.org]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
The Versatile Building Block: Application Notes for 1-Cyclopropoxy-4-iodobenzene in Advanced Materials Science
Introduction: In the dynamic landscape of materials science, the demand for novel organic molecules with tailored electronic and photophysical properties is incessant. 1-Cyclopropoxy-4-iodobenzene has emerged as a pivotal building block, offering a unique combination of a reactive iodine handle for cross-coupling reactions and a cyclopropoxy group that can impart desirable solubility, morphological stability, and electronic characteristics to the resulting materials. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound, complete with detailed protocols and mechanistic insights for its utilization in the synthesis of polymers, organic light-emitting diode (OLED) materials, and liquid crystals.
Part 1: The Strategic Advantage of the Cyclopropoxy Moiety
The cyclopropoxy group is not a mere spectator in the molecular architecture. Its strained three-membered ring and ether linkage introduce several key features:
-
Enhanced Solubility: The non-planar and somewhat bulky nature of the cyclopropoxy group can disrupt intermolecular packing, leading to improved solubility of the resulting polymers and organic molecules in common organic solvents. This is a critical factor for solution-based processing techniques.
-
Morphological Stability: In thin-film applications, such as OLEDs, the cyclopropoxy group can contribute to the formation of stable amorphous glasses, preventing crystallization that can lead to device failure.
-
Modulation of Electronic Properties: The electron-donating nature of the ether oxygen can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the final material, allowing for fine-tuning of its electronic and photophysical properties.
The presence of the iodo group at the para position provides a highly reactive site for palladium-catalyzed cross-coupling reactions, the workhorses of modern organic synthesis for constructing complex molecular architectures.
Part 2: Application in Polymer Synthesis via Suzuki Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds, making it ideal for the synthesis of conjugated polymers. In this context, this compound can be copolymerized with various diboronic acids or their esters to create polymers with a range of electronic and optical properties.
Application Note: Synthesis of a Polyfluorene Copolymer
Polyfluorenes are a class of conjugated polymers known for their high photoluminescence quantum yields and excellent charge transport properties, making them attractive for use in OLEDs and organic photovoltaics. The incorporation of the cyclopropoxy moiety can enhance the solubility and film-forming properties of these polymers.
Reaction Scheme:
Caption: Suzuki polymerization of this compound.
Detailed Protocol: Suzuki Polymerization
Materials:
-
This compound (1.0 eq)
-
9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)
-
Potassium carbonate (K₂CO₃) (4.0 eq)
-
Toluene (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe to dissolve the reactants.
-
In a separate flask, prepare a 2 M aqueous solution of K₂CO₃ and degas it by bubbling with argon for 30 minutes.
-
Add the degassed K₂CO₃ solution to the reaction mixture.
-
Heat the mixture to 90 °C and stir vigorously under an argon atmosphere for 48 hours.
-
Monitor the reaction progress by Gel Permeation Chromatography (GPC) to determine the polymer's molecular weight and polydispersity index (PDI).
-
After completion, cool the reaction to room temperature and pour the mixture into a stirring solution of methanol to precipitate the polymer.
-
Filter the polymer and wash with methanol and acetone to remove residual catalyst and monomers.
-
Dry the polymer under vacuum at 60 °C overnight.
Expected Outcome: A fibrous, light-yellow solid. The resulting polymer is expected to be soluble in common organic solvents like THF and chloroform.
Table 1: Typical Properties of a Polyfluorene Copolymer Incorporating this compound
| Property | Value |
| Number Average Molecular Weight (Mn) | 15,000 - 30,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| UV-Vis Absorption (in THF) | λmax ≈ 380 nm |
| Photoluminescence (in THF) | λem ≈ 420 nm (blue emission) |
Part 3: Application in OLED Materials via Sonogashira Coupling
The Sonogashira coupling reaction is a reliable method for forming C(sp²)-C(sp) bonds, which is essential for synthesizing linear, rigid-rod like molecules often used in OLEDs as host materials or emitters.[1][2] this compound can be coupled with terminal alkynes to create molecules with extended π-conjugation.
Application Note: Synthesis of a Hole-Transporting Material
A common strategy in OLED design is to create molecules with a donor-acceptor architecture. The electron-donating 4-cyclopropoxyphenyl group can be coupled with an electron-accepting moiety via an acetylene linker to produce a material with suitable energy levels for hole transport.
Reaction Scheme:
Caption: Sonogashira coupling for OLED material synthesis.
Detailed Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 eq)
-
4-Ethynylbenzonitrile (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Tetrahydrofuran (THF) (anhydrous)
Procedure:
-
To a dry Schlenk flask, add this compound, 4-Ethynylbenzonitrile, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Stir the reaction mixture at room temperature for 24 hours under an argon atmosphere.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Expected Outcome: A white to off-white solid. This molecule would be expected to have a high glass transition temperature (Tg), which is crucial for the morphological stability of OLED devices.
Part 4: Application in Liquid Crystal Synthesis via Heck Coupling
The Heck reaction, which forms a C-C bond between an aryl halide and an alkene, can be employed to synthesize calamitic (rod-shaped) liquid crystals.[3] The 4-cyclopropoxyphenyl moiety can serve as a terminal group in a liquid crystalline molecule, influencing its mesomorphic properties.[4]
Application Note: Synthesis of a Nematic Liquid Crystal Precursor
By coupling this compound with an acrylate ester, a precursor for a nematic liquid crystal can be synthesized. The resulting cinnamate ester can be further elaborated to introduce a second aromatic ring and a flexible tail, common features of nematic liquid crystals.
Reaction Scheme:
Caption: Heck reaction for liquid crystal precursor synthesis.
Detailed Protocol: Heck Reaction
Materials:
-
This compound (1.0 eq)
-
Ethyl acrylate (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
N,N-Dimethylformamide (DMF) (anhydrous)
Procedure:
-
To a flame-dried round-bottom flask, add Pd(OAc)₂ and P(o-tol)₃.
-
Evacuate and backfill with argon.
-
Add anhydrous DMF, this compound, ethyl acrylate, and triethylamine.
-
Heat the reaction mixture to 100 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.
Expected Outcome: A colorless oil or a low-melting solid. The product can be characterized by its mesomorphic behavior using differential scanning calorimetry (DSC) and polarized optical microscopy (POM) after further synthetic modifications.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of advanced organic materials. Its utility in cornerstone cross-coupling reactions such as the Suzuki, Sonogashira, and Heck reactions allows for the straightforward incorporation of the beneficial cyclopropoxy moiety into polymers, OLED materials, and liquid crystals. The protocols provided herein offer a solid foundation for researchers to explore the full potential of this compound in their materials science endeavors. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Kotha, S.; Lahiri, K.; Kashinath, D. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 2002 , 58 (48), 9633-9695. [Link]
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002 , 653 (1-2), 46-49. [Link]
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107 (3), 874–922. [Link]
-
Heck, R. F. Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 1982 , 27, 345-390. [Link]
-
Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 2000 , 100 (8), 3009–3066. [Link]
-
de Meijere, A.; Diederich, F., Eds. Metal-Catalyzed Cross-Coupling Reactions; Wiley-VCH: Weinheim, Germany, 2004. [Link]
-
Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 2002 , 102 (5), 1359–1470. [Link]
-
Nicolaou, K. C.; Bulger, P. G.; Sarlah, D. Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis. Angewandte Chemie International Edition, 2005 , 44 (29), 4442-4489. [Link]
- A patent mentioning materials for organic electroluminescent devices which may contain structures derivable
-
A general protocol for Suzuki-Miyaura cross-coupling reactions. [Link]
-
An introductory guide to the Heck reaction with an experimental procedure. [Link]
-
A review of the Suzuki-Miyaura reaction. [Link]
-
A general overview of the Heck reaction. [Link]
Sources
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1-Cyclopropoxy-4-iodobenzene
Introduction: The Strategic Value of the Cyclopropoxy Motif
In the landscape of modern drug discovery and materials science, the cyclopropoxyaryl moiety has emerged as a privileged structural motif. Its incorporation into molecular scaffolds can significantly enhance metabolic stability by blocking para-hydroxylation sites, modulate electronic properties, and impose favorable conformational constraints, thereby improving pharmacological profiles. 1-Cyclopropoxy-4-iodobenzene is a key building block for accessing these valuable structures. This guide provides an in-depth exploration of its palladium-catalyzed cross-coupling reactions, offering detailed protocols and expert insights to facilitate its application in research and development.
Palladium-catalyzed cross-coupling reactions represent a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and functional group tolerance.[1][2] For a substrate like this compound, the electron-donating nature of the cyclopropoxy group can influence reaction kinetics, while the carbon-iodine bond provides a highly reactive site for oxidative addition to the palladium catalyst.[3][4] This document details robust protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are among the most powerful tools for elaborating this versatile building block.[5]
PART I: Synthesis of the Starting Material: this compound
A reliable and scalable synthesis of the starting material is paramount. The most common method is a Williamson ether synthesis, which is detailed below.
Protocol 1: Synthesis via Williamson Etherification
Reaction Scheme: (4-Iodophenol + Cyclopropyl Bromide → this compound)
Materials:
-
4-Iodophenol
-
Cyclopropyl bromide
-
Potassium carbonate (K₂CO₃), finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 4-iodophenol (1.0 equiv), potassium carbonate (2.0 equiv), and anhydrous DMF.
-
Stir the suspension at room temperature for 15 minutes.
-
Add cyclopropyl bromide (1.5 equiv) to the mixture.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid. The melting point is reported to be in the range of 43-46 °C.[6]
Scientist's Note: The choice of a polar aprotic solvent like DMF is crucial for accelerating the Sₙ2 reaction. Finely powdering the K₂CO₃ increases its surface area and enhances the rate of phenoxide formation. While commercially available, this protocol ensures a consistent and high-purity supply for subsequent coupling reactions.[7][8]
PART II: Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-I bond in this compound is highly susceptible to oxidative addition by a Pd(0) species, making it an excellent substrate for a variety of cross-coupling reactions.[9][10]
Section 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for forming biaryl structures.[11][12] The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination.[1][13]
Below is a diagram illustrating the typical laboratory workflow for setting up a Suzuki-Miyaura cross-coupling reaction.
Sources
- 1. nobelprize.org [nobelprize.org]
- 2. researchgate.net [researchgate.net]
- 3. Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 6. BENZENE, 1-CYCLOPROPYL-4-IODO- | 57807-27-9 [chemicalbook.com]
- 7. 1-Cyclopropyl-4-iodobenzene | CymitQuimica [cymitquimica.com]
- 8. 57807-27-9|1-Cyclopropyl-4-iodobenzene|BLD Pharm [bldpharm.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
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- 13. encyclopedia.pub [encyclopedia.pub]
Application Notes and Protocols for the Copper-Free Sonogashira Reaction with 1-Cyclopropoxy-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Embracing a Greener Approach to C-C Bond Formation
The Sonogashira cross-coupling reaction stands as a cornerstone in synthetic organic chemistry, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] This powerful transformation is integral to the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced materials.[2] Traditionally, this reaction relies on a dual catalytic system of palladium and a copper(I) co-catalyst.[1] However, the use of copper can lead to undesirable side reactions, most notably the oxidative homocoupling of terminal alkynes (Glaser coupling), which complicates purification and can lower the yield of the desired product.[3] Furthermore, the toxicity of copper presents environmental and purification challenges, particularly in the pharmaceutical industry.
In response to these limitations, significant research has been directed towards the development of copper-free Sonogashira protocols. These methods offer a cleaner and often more efficient route to the desired alkynylated products, aligning with the principles of green chemistry. This guide provides a detailed examination and practical protocols for the copper-free Sonogashira reaction, with a specific focus on the electron-rich substrate, 1-cyclopropoxy-4-iodobenzene. The protocols and insights presented herein are designed to be a valuable resource for researchers in organic synthesis and drug development, providing a robust framework for the efficient and reliable synthesis of disubstituted alkynes.
Mechanistic Insights: The Rationale Behind the Reagents
A thorough understanding of the reaction mechanism is paramount for successful experimental design and troubleshooting. The copper-free Sonogashira reaction proceeds through a palladium-catalyzed cycle, which, while sharing similarities with the traditional copper-co-catalyzed pathway, has distinct features.
The catalytic cycle is generally understood to proceed via the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (this compound), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.
-
Alkyne Coordination and Deprotonation: The terminal alkyne coordinates to the Pd(II) complex. In the presence of a base, the acidic terminal proton of the alkyne is removed, forming a palladium-alkynyl complex.
-
Reductive Elimination: The aryl and alkynyl ligands on the palladium center undergo reductive elimination, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Catalytic cycle of the copper-free Sonogashira reaction.
The choice of each reaction component is critical for the efficiency of this cycle:
-
Palladium Precatalyst: A variety of Pd(0) and Pd(II) sources can be used, as the active Pd(0) species is typically formed in situ. Common choices include Pd(OAc)₂, Pd₂(dba)₃, and air-stable precatalysts like [DTBNpP]Pd(crotyl)Cl.[4]
-
Ligand: The ligand stabilizes the palladium catalyst and modulates its reactivity. Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps.
-
Base: The base is crucial for the deprotonation of the terminal alkyne. A range of organic and inorganic bases can be used, and the optimal choice often depends on the specific substrates and solvent.
-
Solvent: The solvent must be capable of dissolving all reaction components and is typically a polar aprotic solvent like DMF, DMSO, or THF.
Experimental Protocols
While a specific protocol for this compound is not extensively documented, the following procedures are adapted from highly successful copper-free Sonogashira couplings of the structurally and electronically similar substrate, 4-iodoanisole.[5][6] Given the electron-donating nature of the cyclopropoxy group, these conditions are expected to be a robust starting point.
Protocol 1: General Procedure using Pd(OAc)₂ and PPh₃
This protocol is a versatile and cost-effective starting point for the copper-free Sonogashira coupling of this compound.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst formation.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or GC-MS. Reactions with electron-rich aryl iodides may require longer reaction times.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Room Temperature Coupling using a Modern Precatalyst
This protocol utilizes a commercially available, air-stable palladium precatalyst, which can offer higher reactivity and allow for milder reaction conditions.[4]
Materials:
-
This compound
-
Terminal alkyne (e.g., 1-Octyne)
-
[DTBNpP]Pd(crotyl)Cl (a commercially available, air-stable Pd precatalyst)
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer
-
Inert gas supply
Procedure:
-
In a glovebox or under a robust inert atmosphere, add this compound (0.5 mmol, 1.0 equiv), the terminal alkyne (0.6 mmol, 1.2 equiv), and [DTBNpP]Pd(crotyl)Cl (0.0125 mmol, 2.5 mol%) to a dry vial.
-
Add anhydrous DMSO (2.5 mL) followed by 2,2,6,6-tetramethylpiperidine (1.0 mmol, 2.0 equiv).
-
Seal the vial and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-18 hours.[4]
-
Upon completion, dilute the reaction with water (10 mL) and extract with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure product.
Caption: General experimental workflow for copper-free Sonogashira coupling.
Data Presentation: A Comparative Overview
The following table summarizes typical reaction conditions and yields for the copper-free Sonogashira coupling of various electron-rich aryl iodides, which can serve as a predictive guide for the reaction with this compound.
| Entry | Aryl Iodide | Terminal Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodoanisole | Phenylacetylene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 80 | 12 | 92 | Adapted from[1] |
| 2 | 4-Iodoanisole | 1-Octyne | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Cs₂CO₃ (2) | Dioxane | 100 | 16 | 88 | Adapted from[4] |
| 3 | 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | - | Bu₄NOAc (3) | DMF | RT | 24 | 95 | [7] |
| 4 | 4-Iodoanisole | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP (2) | DMSO | RT | 18 | 78 | [4] |
| 5 | 4-Iodoanisole | 4-Ethynylanisole | Pd(OAc)₂ (1) | PPh₃ (2) | Piperidine (2) | THF | 65 | 6 | 91 | Adapted from general procedures |
Troubleshooting and Expert Insights
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. If using a Pd(0) source, ensure it has not oxidized. For in-situ generation from Pd(II), ensure conditions are suitable for reduction. Using a robust, air-stable precatalyst can mitigate this.
-
Insufficiently Anhydrous Conditions: While some protocols tolerate trace water, strictly anhydrous conditions are generally recommended. Dry solvents and reagents thoroughly.
-
Base Incompatibility: The choice of base can be critical. If one base gives poor results, screen others (e.g., an amine base vs. an inorganic carbonate).
-
-
Formation of Side Products:
-
Alkyne Homocoupling (Glaser Product): Although minimized in copper-free conditions, trace copper contamination can still catalyze this side reaction. Ensure all glassware and reagents are free of copper residues.
-
Dehalogenation of Aryl Iodide: This can occur, particularly at higher temperatures. If this is a significant issue, consider lowering the reaction temperature and extending the reaction time.
-
-
Reaction with Electron-Rich Aryl Iodides:
-
The electron-donating cyclopropoxy group can slow the rate of oxidative addition. Be prepared for potentially longer reaction times compared to electron-deficient aryl halides.[1] Increasing the reaction temperature or catalyst loading may be necessary in some cases.
-
Conclusion
The copper-free Sonogashira reaction is a powerful and environmentally conscious alternative to the traditional protocol. For substrates like this compound, the methods outlined in these application notes provide a solid foundation for successful synthesis. By understanding the underlying mechanism and carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields of the desired alkynylated products while avoiding the pitfalls associated with copper catalysis. The provided protocols, data, and troubleshooting advice are intended to empower scientists in their pursuit of novel molecular architectures for drug discovery and materials science.
References
-
Yokoyama, K., et al. (2011). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Journal of the American Chemical Society, 133(45), 18138-18141. Available at: [Link]
-
Erdélyi, M., & Gogoll, A. (2006). Solvent and base dependence of copper-free palladium-catalyzed cross-couplings between terminal alkynes and arylic iodides: development of efficient conditions for the construction of gold(III)/free-base porphyrin dimers. The Journal of Organic Chemistry, 71(4), 1677–1687. Available at: [Link]
-
Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(17), 5752–5755. Available at: [Link]
-
Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381. Available at: [Link]
-
Doucet, H., & Hierso, J.-C. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP]Pd(crotyl)Cl. ACS Omega, 3(10), 14137-14146. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. Available at: [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. Available at: [Link]
-
Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6936-6983. Available at: [Link]
-
Tykwinski, R. R. (2003). Evolution in the Palladium-Catalyzed Cross-Coupling of sp- and sp2-Carbon Centers. Angewandte Chemie International Edition, 42(14), 1566–1568. Available at: [Link]
-
Doucet, H., & Hierso, J.-C. (2007). Palladium-Based Catalytic Systems for the Synthesis of Conjugated Enynes by Sonogashira Reactions and Related Alkynylations. Angewandte Chemie International Edition, 46(6), 834–871. Available at: [Link]
Sources
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 1-Cyclopropoxy-4-iodobenzene
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges encountered when using 1-Cyclopropoxy-4-iodobenzene as a coupling partner. As researchers and drug development professionals, achieving high-yield, clean conversions is paramount. This document, presented in a practical question-and-answer format, provides in-depth troubleshooting strategies and preventative measures based on established mechanistic principles and field-proven insights.
Core Reaction Pathways: Desired vs. Undesired
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, the desired catalytic cycle can be intercepted by several competing side reactions. Understanding these pathways is the first step toward effective troubleshooting.
Caption: Desired Suzuki cycle vs. common off-cycle side reactions.
Troubleshooting Guide
Q1: My reaction has stalled, and I'm observing significant amounts of unreacted aryl iodide alongside a new product, which appears to be the de-borylated arene (Ar'-H). What is happening?
A1: This is a classic case of protodeboronation.
Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[1] This process is highly dependent on the reaction conditions and the electronic nature of the boronic acid.[1][2]
Causality and Mechanism:
-
Base-Catalyzed Pathway: Most Suzuki couplings operate under basic conditions, which convert the boronic acid (ArB(OH)₂) to the more reactive boronate species (ArB(OH)₃⁻). While this is necessary for transmetalation, this boronate is also highly susceptible to protonolysis, especially in the presence of water.[2][3] The reaction rate often increases at higher pH.[3]
-
Palladium-Catalyzed Pathway: Recent studies have shown that some palladium(II) complexes, particularly those with bulky phosphine ligands, can actively catalyze protodeboronation.[4] This can create a scenario where a ligand chosen to accelerate the desired coupling paradoxically promotes the destruction of a key reagent.[4]
Troubleshooting Protocol & Preventative Measures:
-
Use Boronic Esters or Trifluoroborates: These derivatives are generally more stable than the corresponding boronic acids.[5] Pinacol esters or MIDA (N-methyliminodiacetic acid) boronates act as "slow-release" sources of the boronic acid, keeping its instantaneous concentration low and minimizing the rate of protodeboronation.[1][3] Potassium aryltrifluoroborates are also excellent, robust alternatives.[6]
-
Minimize Water Content: While some water is often beneficial or required for base solubility and facilitating transmetalation, excessive amounts can accelerate protodeboronation. Use anhydrous solvents and consider a base like K₃PO₄, which is effective but less hygroscopic than some alternatives.
-
Control Reaction Temperature: Higher temperatures can increase the rate of protodeboronation. If possible, screen for lower temperatures, especially if using a highly active catalyst system that should not require excessive heat.
-
Re-evaluate Ligand Choice: If you are using a very bulky, electron-rich phosphine ligand and observing significant protodeboronation, consider screening a less sterically demanding ligand.[4]
| Reagent Form | Stability to Protodeboronation | Key Consideration |
| Boronic Acid | Low | Highly susceptible, especially electron-deficient or heteroaromatic variants.[1] |
| Pinacol Boronate | Moderate-High | Good stability, commonly used. |
| MIDA Boronate | High | Very stable; requires specific conditions for slow release.[1] |
| Trifluoroborate Salt | High | Excellent stability; robust and easy to handle.[6] |
Q2: My desired product is contaminated with a significant amount of biaryl impurity (Ar'-Ar'), derived from my boronic acid. How can I suppress this homocoupling?
A2: You are observing boronic acid homocoupling, a side reaction that can occur through at least two distinct mechanisms.
This side reaction leads to the formation of a symmetrical biaryl from two molecules of the boronic acid, reducing the yield of your target molecule and complicating purification.[7]
Causality and Mechanism:
-
Oxidative Homocoupling: This is the most cited pathway and is mediated by the presence of molecular oxygen (O₂).[8][9] Oxygen can oxidize the Pd(0) catalyst to a Pd(II) species, which can then undergo a different catalytic cycle involving two molecules of the boronic acid to produce the homocoupled product and regenerate Pd(0).[10] Inadequate degassing is the primary cause.[8][11]
-
Protonolysis/Second Transmetalation: In some cases, particularly with electron-deficient boronic acids, homocoupling can occur even in the absence of oxygen.[9][12] This pathway is thought to involve a protonolysis event followed by a second transmetalation.[12]
Troubleshooting Protocol & Preventative Measures:
-
Implement Rigorous Degassing: This is the most critical step to prevent oxidative homocoupling.[8] Simply purging the headspace of the flask is often insufficient to remove dissolved oxygen.
-
Protocol for Rigorous Degassing:
-
Combine all solid reagents (aryl halide, boronic acid/ester, base, catalyst) in the reaction flask under an inert atmosphere (e.g., in a glovebox).
-
Add the solvent via cannula or syringe.
-
Perform three "freeze-pump-thaw" cycles:
-
Freeze the mixture using liquid nitrogen.
-
Apply high vacuum for 5-10 minutes.
-
Close the vacuum line and thaw the mixture under a positive pressure of argon or nitrogen.
-
-
Alternatively, for larger scales or solvents with high freezing points, subsurface sparging with argon for 20-30 minutes is highly effective at removing dissolved oxygen.[8]
-
-
-
Add a Mild Reducing Agent: The addition of a small amount of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by helping to maintain the palladium in its active Pd(0) state.[8]
-
Optimize Ligand and Base: Bulky ligands can sometimes disfavor homocoupling pathways.[13] The choice of base can also influence the prevalence of this side reaction.
Frequently Asked Questions (FAQs)
Q3: The cyclopropoxy group in my starting material seems fragile. Is there a risk of ether cleavage under Suzuki conditions?
A3: While not the most common side reaction, C-O bond cleavage of aryl ethers is a known process in palladium catalysis and is a valid concern.
The C(sp²)-O bond of the cyclopropoxy group is generally robust. However, highly active, electron-rich, and sterically demanding phosphine ligands—often used to couple unreactive aryl chlorides—are precisely the type of ligands known to promote C-O bond activation. With an activated aryl iodide, such aggressive conditions are typically unnecessary.
Expert Recommendations:
-
Avoid Overly Aggressive Conditions: this compound is an electron-rich aryl iodide, which is a highly reactive electrophile in Suzuki couplings.[5][14] The oxidative addition step should be facile. Therefore, avoid excessively high temperatures or extremely bulky and electron-rich ligands (e.g., Buchwald-type biaryl phosphines) unless simpler systems fail.
-
Standard Catalyst Systems: A standard catalyst like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a ligand like PPh₃ or SPhos should be sufficient and is less likely to promote C-O cleavage.
-
Choice of Base: Use a moderately strong but non-nucleophilic base like K₂CO₃ or K₃PO₄. Avoid very strong bases like alkoxides (e.g., NaOtBu) unless necessary, as they can increase the risk of side reactions.
Q4: I'm observing the formation of cyclopropoxybenzene, the de-iodinated starting material. What causes this dehalogenation?
A4: Dehalogenation is a side reaction where the aryl-halide bond is cleaved and replaced with an aryl-hydrogen bond. [10]
This typically occurs after the initial oxidative addition step, forming an Ar-Pd(II)-I intermediate. If this intermediate encounters a hydride source before transmetalation can occur, reductive elimination can lead to the dehalogenated product.[10]
Potential Hydride Sources & Solutions:
-
Solvents: Alcohols or technical-grade solvents containing water or other impurities can be hydride sources. Solution: Use high-purity, anhydrous solvents.
-
Base: Some bases or their hydrates can contribute. For example, using formate salts as a base would be a direct source of hydride. Solution: Use a well-characterized, anhydrous base like K₃PO₄.
-
Boronic Acid Degradation: In some complex mechanisms, the boronic acid itself or its byproducts can lead to dehalogenation. Suppressing protodeboronation (see Q1) can sometimes reduce dehalogenation as well.
References
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
Miller, R. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. [Link]
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(37), 17166–17180. [Link]
-
Garg, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]
-
ResearchGate. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. [Link]
- BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. BenchChem Technical Support.
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 8(4), 3323-3334. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 12546–12555. [Link]
-
van der Puyl, V., et al. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 144(30), 13533–13540. [Link]
- BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions. BenchChem Technical Support.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Denmark, S. E., & Smith, R. C. (2009). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters, 11(2), 437-440. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reactions with aryl halides: optimization of reaction parameter a. [Link]
-
Therrien, J. A., et al. (2017). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. Organometallics, 36(19), 3829-3841. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Rocard, L., & Hudhomme, P. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. [Link]
-
Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling with 2-Ethyl-4-iodophenol. BenchChem Technical Support.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Reddit. (2024). (Hopefully) Everything about Suzuki cross-coupling. r/Chempros. [Link]
-
Suzuki, A. (1991). Organoborane coupling reactions (Suzuki coupling). Pure and Applied Chemistry, 63(3), 419-422. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... | Download Table. [Link]
-
ResearchGate. (2025). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex | Request PDF. [Link]
- BenchChem. (2025). The Chemistry of Boronic Acids: Suzuki Coupling and Beyond. BenchChem.
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(26), 9681-9686. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. reddit.com [reddit.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. reddit.com [reddit.com]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Cyclopropoxy-Containing Biaryls
Welcome to the technical support center for the purification of cyclopropoxy-containing biaryls. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with purifying this important class of molecules. The inherent strain and electronic properties of the cyclopropoxy group, while beneficial for molecular design, can introduce specific hurdles during separation and purification.
This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and develop robust purification strategies.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during your experiments. Each entry details the underlying cause of the issue and provides actionable solutions.
Q1: My cyclopropoxy-containing biaryl appears to be degrading during flash chromatography on standard silica gel. What is happening and how can I prevent it?
A1: This is a frequent issue rooted in the chemical properties of both your molecule and the stationary phase.
-
The Root Cause: Acidity and Ring Strain Standard silica gel possesses a slightly acidic surface due to the presence of silanol groups (Si-OH). The cyclopropyl group, particularly when attached to an oxygen atom (cyclopropoxy), is susceptible to acid-catalyzed ring-opening.[1] This occurs because the high ring strain of the three-membered ring makes its bonds weaker and more reactive than those in acyclic ethers. The acidic silanols can protonate the ether oxygen, initiating a ring-opening cascade that leads to undesired byproducts and significant yield loss.
-
Solutions & Protocols
-
Neutralize the Stationary Phase: The most direct solution is to mitigate the acidity of the silica gel. This can be done by pre-treating the silica or adding a basic modifier to your mobile phase.
-
Mobile Phase Modification: Add 0.1-1% triethylamine (NEt₃) or ammonia in methanol to your eluent system (e.g., ethyl acetate/hexanes). The basic additive will neutralize the active acidic sites on the silica surface.
-
Slurry Deactivation: Prepare your column slurry by adding 1% triethylamine to the solvent used for packing. This ensures the entire silica bed is neutralized before the sample is loaded.[2]
-
-
Switch to a Less Acidic Stationary Phase: If basic modifiers are incompatible with your molecule, consider alternative stationary phases.
-
Alumina (Neutral or Basic): Alumina is a good alternative for acid-sensitive compounds.[2] Ensure you are using neutral or basic alumina, as acidic alumina will cause the same degradation.
-
Deactivated Silica: Some commercial suppliers offer silica gels that have been chemically deactivated to be less acidic.[2]
-
-
Employ Reversed-Phase Chromatography: In reversed-phase chromatography (RPC), the stationary phase (e.g., C18-silica) is nonpolar, and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[3][4][5] This environment is typically not acidic enough to cause degradation, making it an excellent alternative for purifying acid-sensitive compounds.
-
Q2: I'm struggling to separate my target compound from a closely related impurity (e.g., a regioisomer or precursor). What advanced chromatographic strategies can I employ?
A2: Separating structurally similar molecules requires maximizing the selectivity of your chromatographic system. This often involves moving beyond standard normal-phase flash chromatography.
-
The Root Cause: Insufficient Selectivity Closely related impurities have very similar polarities and interactions with a standard stationary phase, leading to co-elution. To achieve separation, you must exploit subtle differences in their structure and electronic properties.
-
Solutions & Protocols
-
Orthogonal Chromatography: The most powerful strategy is to switch to a separation mode that relies on different chemical interactions.
-
Reversed-Phase HPLC (RP-HPLC): This technique separates molecules based on hydrophobicity.[4][5] Small differences in structure, such as the position of a substituent on an aromatic ring, can lead to significant changes in hydrophobicity and, therefore, good separation.
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the main mobile phase, often with a polar co-solvent like methanol.[6][] It offers unique selectivity that is often completely different from both normal-phase and reversed-phase LC. SFC is particularly powerful for separating isomers and has the added benefits of being faster and using less organic solvent.[][8]
-
-
Optimize Your Current System:
-
Change Solvent System: If you are using normal-phase chromatography, changing the eluent can dramatically alter selectivity. For example, if an ethyl acetate/hexanes system fails, try a dichloromethane/methanol or a toluene/acetone system. Different solvents interact differently with both your compound and the stationary phase.
-
Use High-Performance Media: Switch from large-particle flash silica (40-63 µm) to smaller-particle media (e.g., 20-40 µm) for higher resolution.[9]
-
-
Consider Chiral Chromatography: If your biaryl is atropisomeric and you need to separate enantiomers, a chiral stationary phase (CSP) is required. Cyclofructan and polysaccharide-based CSPs have shown great success in separating biaryl atropisomers.[10] Both HPLC and SFC can be used for chiral separations.
-
Q3: My product peak shows significant tailing during HPLC analysis. What are the common causes and how can I fix it?
A3: Peak tailing is a common problem that reduces resolution and makes accurate quantification difficult. It's almost always caused by unwanted secondary interactions on the column.
-
The Root Cause: Secondary Silanol Interactions Even on reversed-phase (C18) columns, there are residual, unreacted silanol groups on the silica surface.[11] If your cyclopropoxy-containing biaryl has basic functional groups (e.g., an amine or pyridine), these can undergo strong ionic interactions with the acidic silanols, causing a portion of the molecules to lag behind the main band, resulting in a tailed peak.
-
Solutions & Protocols
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanols have been treated with a small silylating agent to make them less active.[11] Ensure you are using a high-quality, end-capped column.
-
Modify the Mobile Phase: Adding a small amount of an acid or base to the mobile phase can suppress these unwanted interactions.
-
For Basic Analytes: Add 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to your mobile phase (e.g., water/acetonitrile). The acid protonates the silanol groups, reducing their ability to interact with your basic compound.
-
For Acidic Analytes: Adding a basic modifier like 0.1% ammonia can sometimes improve the peak shape for acidic compounds.
-
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to broad, tailing peaks. Try reducing the injection volume or the concentration of your sample.
-
Ensure Proper pH: The pH of your mobile phase should be controlled with a buffer to ensure your analyte is in a single ionic state (either fully protonated or fully deprotonated). A pH 2-3 units away from the pKa of your analyte is a good starting point.
-
Purification Strategy Decision Tree
This workflow helps guide the selection of an appropriate purification technique based on sample quantity and separation difficulty.
Caption: Decision tree for selecting a purification method.
Data Summary Table
| Purification Mode | Stationary Phase | Typical Mobile Phase | Key Advantages | Best For... |
| Normal Phase Flash | Silica Gel (230-400 mesh) | Hexanes/Ethyl Acetate, DCM/Methanol | High capacity, low cost, simple setup.[12][13] | Large-scale (>1 g) purification of compounds with good separation on TLC. |
| Reversed-Phase Flash | C18-Functionalized Silica | Water/Acetonitrile, Water/Methanol | Good for polar or acid-sensitive compounds.[2][3] | Compounds that are difficult to separate by normal phase or are unstable on silica. |
| Preparative HPLC | C18, Phenyl-Hexyl (5-10 µm) | Water/Acetonitrile + 0.1% TFA or FA | High resolution for difficult separations.[4][14] | Small to medium scale (<1 g) purification of high-value compounds or difficult mixtures. |
| Preparative SFC | 2-Ethylpyridine, Diol, Chiral Phases | Supercritical CO₂ / Methanol or Ethanol | Very high speed, unique selectivity, green chemistry.[6][][8] | Isomer separations, chiral purifications, thermally labile compounds. |
Frequently Asked Questions (FAQs)
Q: What is the best starting point for developing a purification method for a novel cyclopropoxy-containing biaryl? A: Always start with analytical-scale analysis. Run a thin-layer chromatography (TLC) plate using a standard solvent system like 3:1 Hexanes:Ethyl Acetate. Also, run an analytical LC-MS using a standard reversed-phase C18 column with a water/acetonitrile gradient. This will quickly tell you about the compound's polarity, stability on silica, and whether any obvious, easily separable impurities are present.
Q: How does the cyclopropoxy group affect the polarity of my molecule? A: The cyclopropoxy group is an ether, which adds some polarity compared to a simple alkyl group. However, it is less polar than a hydroxyl or amine group. Its overall impact depends on the rest of the molecule's structure. In reversed-phase chromatography, it will be less retentive (elute earlier) than a more hydrophobic group like a tert-butyl or phenyl group, but more retentive than a hydroxyl group.
Q: When should I absolutely choose SFC over HPLC? A: SFC should be strongly considered in two main scenarios: 1) For separating stereoisomers (enantiomers or diastereomers), as SFC often provides superior resolution on chiral stationary phases.[] 2) When dealing with compounds that are poorly soluble in typical reversed-phase solvents or are unstable in aqueous mobile phases. The use of CO₂ and alcohol-based mobile phases in SFC can be much gentler on sensitive molecules.[8]
Troubleshooting Workflow for Poor Separation
This diagram outlines a logical progression for troubleshooting a failed purification attempt.
Caption: Workflow for troubleshooting poor chromatographic separation.
References
- Amersham Pharmacia Biotech. (n.d.).
-
Wikipedia. (2023). Cyclopropyl group. [Link]
- Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
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Diva-Portal.org. (2022). Developing complementary supercritical fluid chromatographic methods for a high throughput purification process. [Link]
-
Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. [Link]
-
ResearchGate. (n.d.). (PDF) Application of Flash Chromatography in Purification of Natural and Synthetic Products. [Link]
-
Mullin, K. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864. [Link]
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Interchim. (n.d.). Purification - Flash Chromatography. [Link]
-
Zhang, Y., et al. (2021). Large-scale supercritical fluid chromatography purification of unstable STING agonist intermediates. Journal of Chromatography A, 1654, 462464. [Link]
-
Spudeit, D. A., et al. (2014). Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases. Molecules, 19(5), 5573-5586. [Link]
-
Anumula, R. R. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. LCGC North America, 34(8), 552-563. [Link]
-
Shao, Y. F., et al. (2016). Rapid Separation of Five Cyclosporin Analogs by Supercritical Fluid Chromatography. American Journal of Analytical Chemistry, 7, 683-691. [Link]
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Cook, A. M., et al. (1983). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. Biochemical Journal, 211(3), 631-637. [Link]
-
Syngene. (2025). Solving Prep-HPLC Challenges in Early Drug Discovery: Efficient Purification of Unstable Prodrugs via C18 SPE. [Link]
-
Phenomenex. (n.d.). CLARICEP™ FLASH Chromatography. [Link]
-
Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]
-
Phenomenex. (n.d.). The Role of End-Capping in RP. [Link]
-
European Pharmaceutical Review. (2022). Challenges in downstream purification of advanced therapies. [Link]
-
Perez, N. (2024). Isolation and Purification Techniques in Natural Products Chemistry. Journal of Pharmacognosy and Natural Products. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. [Link]
-
Agilent. (n.d.). Gas Chromatography FAQs. [Link]
-
Birch Biotech. (2025). Understanding Chromatography Columns and Stationary Phases. [Link]
-
seqWell. (2021). plexWell Troubleshooting Guide. [Link]
-
ResearchGate. (2019). How to reduce massive protein degradation during purification?. [Link]
-
Zhang, C., et al. (2022). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology, 10, 1032483. [Link]
-
Zala, S. P. (2012). Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research, 4(2), 24-31. [Link]
-
Future Med Chem. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]
-
Kumar, A., et al. (2013). Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. Journal of Chromatographic Science, 51(8), 755-760. [Link]
-
Quora. (2014). Why is cyclopropyl methyl carbocation exceptionally stable?. [Link]
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Improving yield in Buchwald-Hartwig amination of 1-Cyclopropoxy-4-iodobenzene
Answering the call of researchers and process chemists, this Technical Support Center provides a focused guide to overcoming challenges in the Buchwald-Hartwig amination of 1-Cyclopropoxy-4-iodobenzene. As Senior Application Scientists, we move beyond generic advice to offer a mechanistically grounded, field-proven troubleshooting resource. Our goal is to empower you to diagnose issues, optimize conditions, and ultimately improve the yield and robustness of this critical C-N bond formation.
Frequently Asked Questions (FAQs): First Principles
This section addresses fundamental concepts that underpin successful Buchwald-Hartwig aminations. Understanding the "why" is the first step to solving the "how."
Q1: Why is the choice of ligand so critical for this reaction?
A: The phosphine ligand is arguably the most important variable in a Buchwald-Hartwig reaction. It is not merely a spectator but an active participant that dictates the catalyst's performance by modulating its steric and electronic properties.[1] For an electron-rich substrate like this compound, a bulky, electron-rich ligand is essential.
-
Steric Bulk: A bulky ligand (e.g., XPhos, RuPhos) promotes the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the initial oxidative addition step.[1][2] This bulk also accelerates the final, product-forming reductive elimination step.[3]
-
Electron-Donating Ability: Electron-rich phosphines enhance the electron density on the palladium center, which facilitates the oxidative addition of the aryl iodide into the Pd(0) catalyst.[1]
Q2: What is the specific role of the base, and why is a strong base typically required?
A: The base performs a crucial, non-negotiable step in the catalytic cycle: it deprotonates the amine-palladium complex to form the palladium-amido intermediate.[4][5] This is the species that undergoes reductive elimination to form the desired C-N bond. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used because the pKa of the coordinated amine is significantly lowered, but still requires a potent base for efficient deprotonation.[6] The choice of base is intimately linked to the solvent; in nonpolar solvents, an anionic base is required to deprotonate the neutral palladium-amine complex.[7][8]
Q3: I thought aryl iodides were the most reactive aryl halides. Why can they be problematic?
A: While the C-I bond is the weakest among aryl halides, leading to fast oxidative addition, aryl iodides present a unique challenge in Buchwald-Hartwig aminations: iodide inhibition . The iodide anion generated during the reaction can bridge two palladium centers, forming stable and catalytically inactive [Pd(L)(μ-I)]₂ dimers.[2][6] This sequesters the active catalyst from the reaction cycle, causing the reaction to stall. The use of certain bidentate ligands (like BINAP or DPPF) or specific bulky monodentate ligands can mitigate this issue by preventing dimer formation.[2]
Troubleshooting Guide: From Low Yield to Robust Process
This section is structured to help you diagnose and solve specific experimental issues.
Q4: My reaction has stalled or shows very low conversion. Where do I start?
A: A stalled reaction typically points to a problem with the catalyst's activity or stability.
-
Cause 1: Catalyst Deactivation via Oxygen. Palladium(0) catalysts and their phosphine ligands are sensitive to oxygen.[9] Inadequate degassing or a poor inert atmosphere can lead to the oxidation of the phosphine ligand and the palladium, killing the catalyst.
-
Cause 2: Poor Quality Reagents. Impurities in the starting materials or solvent can act as catalyst poisons.[9]
-
Solution: Use high-purity, anhydrous solvents. Ensure your amine and aryl iodide are pure. Water, in particular, can interfere with the base and promote catalyst decomposition.
-
-
Cause 3: Suboptimal Base or Solvent. The effectiveness of a base is highly dependent on the solvent.[8][11] For example, a strong alkoxide base may have poor solubility or reactivity in a completely nonpolar solvent without a co-solvent.
Q5: The yield is low, but I see consumption of my starting material. What are the likely side reactions?
A: If the starting material is consumed but the desired product yield is low, competing side reactions are the primary culprits.
-
Side Reaction 1: Hydrodehalogenation. This is the replacement of the iodine atom with a hydrogen atom, forming cyclopropoxybenzene. It occurs when the palladium-amido intermediate undergoes β-hydride elimination (if the amine has β-hydrogens) or from other decomposition pathways instead of reductive elimination.[2]
-
Side Reaction 2: Homocoupling. Dimerization of the amine or the aryl iodide can occur, though this is less common under optimized conditions.[10]
-
Solution: This is often a sign of oxygen contamination or an imbalanced catalyst-to-ligand ratio. Ensure a rigorously inert atmosphere and use the recommended ligand-to-palladium ratio (typically 1:1 to 2:1 for monodentate ligands).
-
Q6: I'm working with a new amine. How do I choose the right starting conditions?
A: The reactivity of the amine nucleophile is a key factor.[6][13] A systematic screening approach is often the most efficient path to success.
-
Recommendation: Start with a proven, versatile catalyst system. A combination of a G3 or G4 palladacycle precatalyst with a bulky biarylphosphine ligand offers a reliable entry point.[13] These precatalysts are air-stable and efficiently generate the active Pd(0) species.[6]
The following workflow diagram can guide your optimization strategy.
Caption: A troubleshooting decision tree for Buchwald-Hartwig amination.
Key Parameter Optimization Tables
For the specific case of this compound, the following tables provide starting points for optimization.
Table 1: Ligand Selection Guide for Electron-Rich Aryl Iodides
| Ligand | Type | Key Characteristics | Recommended Use Case |
|---|---|---|---|
| XPhos | Monodentate Biarylphosphine | Very bulky and electron-rich; excellent general ligand.[14] | Excellent starting point for screening. |
| RuPhos | Monodentate Biarylphosphine | High activity, particularly effective for secondary amines.[3] | Use if coupling with hindered secondary amines. |
| BrettPhos | Monodentate Biarylphosphine | Very effective for primary amines and ammonia equivalents.[3][15] | The ligand of choice for primary amines. |
| Xantphos | Bidentate | Wide bite angle, can help suppress side reactions.[16] | A good alternative to screen, can mitigate iodide inhibition. |
Table 2: Base and Solvent Compatibility
| Base | pKa of Conjugate Acid | Common Solvents | Notes |
|---|---|---|---|
| NaOtBu | ~19 | Toluene, Dioxane, THF | Most common strong base; can be heterogeneous.[6] |
| LHMDS | ~26 | THF, Toluene | Very strong, soluble base; good for sensitive substrates.[15] |
| K₃PO₄ | ~12.3 | Dioxane, Toluene | Weaker base, may require higher temperatures or more active catalysts.[17] |
| Cs₂CO₃ | ~10.3 | Dioxane, DMF | Mild base, useful if substrate is base-sensitive.[10] |
Experimental Protocols
Caution: These reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Standard Screening Conditions
This protocol provides a robust starting point for coupling this compound with a generic secondary amine.
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, add the Pd precursor (e.g., Pd₂(dba)₃, 0.01 equiv.) and the phosphine ligand (e.g., XPhos, 0.04 equiv.) to an oven-dried vial.[10] Add a portion of the reaction solvent and stir for 15-20 minutes.
-
Reagent Addition: To a separate oven-dried vial, add the base (e.g., NaOtBu, 1.4 equiv.).
-
Assembly: Add this compound (1.0 equiv.) and the amine (1.2 equiv.) to the vial containing the base.
-
Reaction Initiation: Transfer the pre-formed catalyst solution to the reagent vial via syringe, followed by the remaining anhydrous, degassed solvent (e.g., Toluene, to achieve a 0.1-0.5 M concentration).
-
Heating and Monitoring: Seal the vial and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Quench with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Conditions for a Challenging Primary Amine
This protocol is tailored for less reactive primary amines where catalyst stability and activity are paramount.
-
Catalyst System: Use a palladacycle precatalyst (e.g., BrettPhos Palladacycle G3, 0.02 equiv.) and an additional equivalent of ligand (BrettPhos, 0.02 equiv.).
-
Reagent Addition: In a glovebox, add the palladacycle, extra ligand, this compound (1.0 equiv.), the primary amine (1.3 equiv.), and the base (LHMDS, 1.5 equiv. as a 1.0 M solution in THF) to an oven-dried vial.
-
Solvent: Add anhydrous, degassed tert-butanol or dioxane.
-
Heating and Monitoring: Seal the vial and heat to 100-110 °C. Monitor carefully.
-
Workup and Purification: Follow steps 6 and 7 from Protocol 1.
Mechanistic Insights: The Catalytic Cycle
Understanding the catalytic cycle helps rationalize the troubleshooting strategies. The key steps are oxidative addition, base-mediated formation of the palladium-amido complex, and reductive elimination.[6]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
References
-
Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Murray, P. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Paul Murray Catalysis Consulting Ltd. [Link]
-
Valente, C., et al. (2011). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]
-
Organic Chemistry Portal. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org. [Link]
-
Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]
-
University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham Blogs. [Link]
-
Sunesson, Y., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Zhang, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Probst, D. A., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Reaction Chemistry & Engineering. [Link]
-
American Chemical Society. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]
-
McCann, S. D., et al. (2018). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. DSpace@MIT. [Link]
-
Reddy, G. S., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. National Institutes of Health. [Link]
-
Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. organic-chemistry.org. [Link]
-
WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]
-
Som-Bunsri, K., et al. (2023). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. National Institutes of Health. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. organic-chemistry.org. [Link]
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- 5. jk-sci.com [jk-sci.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. researchgate.net [researchgate.net]
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- 15. chem.libretexts.org [chem.libretexts.org]
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- 17. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for 1-Cyclopropoxy-4-iodobenzene Cross-Coupling
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for the catalyst selection and troubleshooting of cross-coupling reactions involving 1-cyclopropoxy-4-iodobenzene. Our focus is to deliver practical, field-proven insights to overcome common experimental challenges.
Introduction: The Unique Challenges of this compound
This compound is an increasingly important building block in medicinal chemistry. The cyclopropoxy moiety can enhance metabolic stability and introduce unique conformational constraints in drug candidates. However, its presence also introduces specific challenges in palladium-catalyzed cross-coupling reactions. The cyclopropoxy group is a strong electron-donating group, which can deactivate the aryl iodide towards oxidative addition, a critical step in the catalytic cycle. Furthermore, the strained cyclopropyl ring's stability under various catalytic conditions is a primary concern for researchers.
This guide is structured to address these challenges head-on, providing a logical framework for catalyst selection, detailed troubleshooting protocols, and a comprehensive set of frequently asked questions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the cross-coupling of this compound, providing a systematic approach to identifying and resolving the root cause.
Issue 1: Low or No Product Yield
Low or nonexistent yield is the most common issue. A systematic investigation is crucial for an effective resolution.
Q: My Suzuki-Miyaura or Buchwald-Hartwig reaction with this compound is yielding little to no product. What are the primary factors to investigate?
A: Low conversion with this electron-rich substrate often points to challenges in the oxidative addition step of the catalytic cycle. Here’s a prioritized checklist of potential causes and solutions:
-
Suboptimal Ligand Selection: The electron-donating nature of the cyclopropoxy group makes the aryl-iodine bond stronger and less susceptible to cleavage by the palladium catalyst.
-
Solution: Employ bulky, electron-rich phosphine ligands. For Suzuki-Miyaura couplings, ligands from the Buchwald family such as SPhos and XPhos are excellent starting points.[1] For Buchwald-Hartwig aminations, ligands like BrettPhos and RuPhos have shown broad utility.[2] These ligands promote the formation of the active, monoligated Pd(0) species necessary for efficient oxidative addition.[3]
-
-
Catalyst Deactivation: Palladium(0) catalysts are sensitive to oxygen. Inadequate degassing can lead to the formation of inactive palladium oxides.
-
Solution: Ensure rigorous degassing of all solvents and reagents. A common method is to bubble an inert gas (argon or nitrogen) through the solvent for 20-30 minutes prior to use. Assembling the reaction under a positive pressure of inert gas is also critical.
-
-
Inefficient Precatalyst Activation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species may be inefficient.
-
Solution: Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or, more conveniently, a commercially available precatalyst that generates the active LPd(0) species more reliably in situ.
-
-
Base Selection and Strength: The choice of base is critical for both Suzuki-Miyaura (boronate activation) and Buchwald-Hartwig (amine deprotonation) reactions.
-
Solution: For Suzuki-Miyaura couplings, a moderately strong base like K₃PO₄ or Cs₂CO₃ is often effective. For Buchwald-Hartwig aminations, a stronger, non-nucleophilic base such as NaOtBu or LHMDS is typically required.
-
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Inefficient Oxidative Addition | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). |
| Catalyst Deactivation | Rigorously degas all solvents and reagents. | |
| Inactive Precatalyst | Use a reliable Pd(0) source or a modern precatalyst. | |
| Side Reactions | Protodeboronation (Suzuki) | Use boronic esters (e.g., pinacol esters) instead of boronic acids. |
| Homocoupling | Ensure a strictly inert atmosphere to prevent oxidative side reactions. | |
| Dehalogenation | Use a weaker base or screen different ligands.[4] |
Issue 2: Observation of Significant Side Products
The appearance of unexpected products can complicate purification and reduce the yield of the desired compound.
Q: I'm observing significant amounts of benzene (from protodeboronation) in my Suzuki-Miyaura reaction, or homocoupling of my boronic acid. How can I mitigate these side reactions?
A: These are common side reactions in Suzuki-Miyaura couplings. Here's how to address them:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, and it is often exacerbated by prolonged reaction times and high temperatures.
-
Solution:
-
Use Boronic Esters: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation.
-
Anhydrous Conditions: While some water can be beneficial for dissolving inorganic bases, excess water can promote protodeboronation. Ensure your solvents are dry.
-
Optimize Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times.
-
-
-
Homocoupling: The coupling of two molecules of the boronic acid is often promoted by the presence of oxygen.
-
Solution: As with catalyst deactivation, meticulous degassing and maintaining an inert atmosphere are crucial to minimize this side reaction.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the cross-coupling of this compound.
Q1: Is the cyclopropoxy group stable under typical palladium-catalyzed cross-coupling conditions?
A1: Yes, the cyclopropoxy group is generally stable under the conditions used for Suzuki-Miyaura and Buchwald-Hartwig reactions. The C-O bond of the cyclopropoxy ether is significantly stronger than the C-I bond of the aryl iodide, and therefore, oxidative addition occurs selectively at the C-I bond. While highly strained rings can be susceptible to ring-opening, the conditions for these cross-coupling reactions are typically not harsh enough to induce this.
Q2: What is the best palladium precatalyst to start with for this substrate?
A2: For initial screening, a versatile and reliable precatalyst is recommended. The G3 and G4 Buchwald precatalysts are excellent choices as they are air-stable and efficiently generate the active LPd(0) species in situ upon exposure to a base. For example, XPhos Pd G3 is a good starting point for many challenging Suzuki-Miyaura couplings.
Q3: How does the choice of solvent affect the reaction?
A3: The solvent plays a crucial role in solubilizing the reagents and catalyst, and can also influence the reaction rate.
-
Aprotic Polar Solvents: Dioxane, THF, and 2-methyl-THF are commonly used and are good choices for dissolving the catalyst and organic substrates.
-
Aqueous Mixtures: For Suzuki-Miyaura couplings, a mixture of an organic solvent with water (e.g., dioxane/water) is often used to dissolve the inorganic base.
-
Toluene: This is another common solvent, particularly in Buchwald-Hartwig aminations.
Q4: Can I use a weaker base to avoid decomposition of sensitive functional groups on my coupling partner?
A4: Yes, but it may come at the cost of reaction rate. For Suzuki-Miyaura reactions, if your coupling partner has base-sensitive functional groups, you can try weaker bases like K₂CO₃ or even KF.[5] For Buchwald-Hartwig aminations, which typically require strong bases, careful screening of milder conditions or the use of alternative coupling strategies may be necessary.
Experimental Protocols
Here are representative, detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions with this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura coupling experiment.
Step-by-Step Methodology:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or pinacol ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Evacuate and backfill the vial with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent (e.g., dioxane/water 4:1, 0.1 M) via syringe.
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and any additional ligand if required.
-
Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Caption: Workflow for a typical Buchwald-Hartwig amination experiment.
Step-by-Step Methodology:
-
Inside a glovebox, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-3 mol%), the ligand (if necessary), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried reaction vial with a stir bar.
-
Add the degassed solvent (e.g., toluene, 0.2 M).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Seal the vial tightly and remove it from the glovebox.
-
Heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalyst and Ligand Selection Guide
The following table provides a starting point for catalyst and ligand selection for the cross-coupling of this compound.
| Reaction Type | Recommended Ligands | Recommended Precatalysts | Typical Base |
| Suzuki-Miyaura | SPhos, XPhos, RuPhos | XPhos Pd G3, SPhos Pd G4 | K₃PO₄, Cs₂CO₃ |
| Buchwald-Hartwig | RuPhos, BrettPhos, XPhos | RuPhos Pd G3, BrettPhos Pd G3 | NaOtBu, LHMDS |
Concluding Remarks
The cross-coupling of this compound, while presenting challenges due to its electron-rich nature, is a highly achievable transformation with the appropriate selection of catalyst, ligand, and reaction conditions. The key to success lies in utilizing bulky, electron-rich phosphine ligands to facilitate the oxidative addition step and maintaining a strictly inert atmosphere to prevent catalyst deactivation and side reactions. This guide provides a solid foundation for troubleshooting and optimizing these important reactions in your research and development endeavors.
References
- Vertex AI Search, query: troubleshooting low yields in Suzuki reactions of sterically hindered aryl iodides - Benchchem, January 19, 2026.
- Vertex AI Search, query: troubleshooting catalyst selection for Suzuki coupling of this compound, January 19, 2026.
- Vertex AI Search, query: Buchwald–Hartwig amin
- Vertex AI Search, query: Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs, January 19, 2026.
- Vertex AI Search, query: Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit, January 19, 2026.
- Vertex AI Search, query: Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)
- Vertex AI Search, query: POP‐type ligands used in the Buchwald–Hartwig amination.
- Vertex AI Search, query: Technical Support Center: Catalyst Selection for Cross-Coupling with 1,4-Bis(hexyloxy)-2,5-diiodobenzene - Benchchem, January 19, 2026.
- Vertex AI Search, query: A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions - Chemical Science (RSC Publishing), January 19, 2026.
- Vertex AI Search, query: Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts | Organic Process Research & Development - ACS Public
- Vertex AI Search, query: BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides - PubMed, January 19, 2026.
- Vertex AI Search, query: Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond form
- Vertex AI Search, query: Buchwald-Hartwig Amination - Chemistry LibreTexts, January 19, 2026.
- Vertex AI Search, query: Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
- Vertex AI Search, query: Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts | Accounts of Chemical Research - ACS Public
- Vertex AI Search, query: CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions - Books, January 19, 2026.
- Vertex AI Search, query: Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - Amazon S3, January 19, 2026.
- Vertex AI Search, query: Palladium Catalysts Supported in Microporous Phosphine Polymer Networks, January 19, 2026.
- Vertex AI Search, query: A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC - NIH, January 19, 2026.
- Vertex AI Search, query: The Suzuki Reaction - Chem 115 Myers, January 19, 2026.
- Vertex AI Search, query: Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC - NIH, January 19, 2026.
- Vertex AI Search, query: Synergistic Palladium-Phosphoric Acid Catalysis in (3 + 2) Cycloaddition Reactions between Vinylcyclopropanes and Imines - MDPI, January 19, 2026.
- Vertex AI Search, query: General palladium-catalyzed cross coupling of cyclopropenyl esters - RSC Publishing, January 19, 2026.
Sources
- 1. Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives [organic-chemistry.org]
- 2. General palladium-catalyzed cross coupling of cyclopropenyl esters - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. General palladium-catalyzed cross coupling of cyclopropenyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry | MDPI [mdpi.com]
Technical Support Center: Optimizing Sonogashira Reactions of 1-Cyclopropoxy-4-iodobenzene
This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions for the Sonogashira cross-coupling of 1-Cyclopropoxy-4-iodobenzene. The aim is to provide actionable insights for optimizing this reaction to achieve high yields and product purity.
Troubleshooting Guide: Addressing Common Experimental Challenges
This section focuses on specific issues that can arise during the Sonogashira coupling of this compound and offers systematic solutions.
Issue 1: Low to No Product Yield
Question: My Sonogashira reaction with this compound is yielding little to no product. What are the probable causes and how can I resolve this?
Answer:
A low or nonexistent yield in a Sonogashira reaction can be attributed to several factors, including catalyst deactivation, poor reagent quality, and suboptimal reaction conditions. A methodical approach is essential to identify and address the root cause.
Potential Causes and Step-by-Step Solutions:
-
Catalyst Deactivation:
-
Cause: The palladium catalyst is sensitive to oxygen, and incomplete de-gassing of the reaction mixture can lead to its deactivation.[1] The choice of base can also influence catalyst stability.
-
Solution:
-
Thorough De-gassing: Perform at least three vacuum/inert gas (argon or nitrogen) cycles on the reaction flask containing the solvent and reagents before adding the catalyst. For highly sensitive reactions, the freeze-pump-thaw technique is recommended.[1]
-
Base Selection: While organic amines like triethylamine (TEA) and diisopropylamine (DIPA) are common, inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be gentler on the catalyst, particularly at higher temperatures.[2]
-
-
-
Poor Reagent Quality:
-
Cause: Terminal alkynes can undergo oxidation or dimerization. The this compound may also degrade over time. Solvents should be anhydrous and peroxide-free.
-
Solution:
-
Alkyne Purity: Confirm the purity of the alkyne using NMR or GC-MS and purify by distillation or column chromatography if necessary.
-
Aryl Halide Integrity: Ensure the this compound is of high purity and has been stored correctly under an inert atmosphere and protected from light.
-
Solvent Quality: Use freshly distilled, anhydrous solvents. Ethereal solvents like THF can form peroxides, which should be tested for and removed.
-
-
-
Suboptimal Base and Solvent Combination:
-
Cause: The base and solvent are critical for both the catalytic cycle and ensuring the solubility of all reagents. An unsuitable combination can hinder the reaction.
-
Solution:
-
Systematic Screening: If standard conditions are unsuccessful, a systematic screening of different bases and solvents is recommended. A good starting point is to compare an amine base (e.g., TEA) in a polar aprotic solvent (e.g., DMF) with an inorganic base (e.g., K₂CO₃) in a similar solvent.
-
-
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in Sonogashira reactions.
Issue 2: Significant Formation of Glaser-Hay Coupling Side Products
Question: My reaction is yielding a substantial amount of a side product, which appears to be the homocoupled dimer of my terminal alkyne. How can I minimize this?
Answer:
The formation of the homocoupled alkyne dimer, a result of the Glaser-Hay coupling, is a frequent side reaction in Sonogashira couplings.[3] This is typically facilitated by the copper(I) co-catalyst in the presence of oxygen.[2][4]
Potential Causes and Step-by-Step Solutions:
-
Presence of Oxygen:
-
Cause: Oxygen promotes the oxidative coupling of the terminal alkyne, leading to the undesired dimer.[5]
-
Solution:
-
Rigorous De-gassing: As with low yield issues, meticulous de-gassing is crucial. Maintain a positive pressure of an inert gas throughout the reaction.
-
Oxygen Scavenger: For particularly sensitive reactions, adding a small amount of a reducing agent like triphenylphosphine can help scavenge residual oxygen.
-
-
-
Excessive Copper Catalyst Loading:
-
Cause: While a catalytic amount of copper(I) is necessary, higher concentrations can increase the rate of Glaser-Hay coupling.
-
Solution:
-
Reduce Copper Loading: Decrease the amount of your copper(I) source (e.g., CuI). Loadings as low as 0.5 mol% can still be effective.
-
Copper-Free Conditions: The Sonogashira reaction can sometimes proceed without a copper co-catalyst, although often more slowly.[6][7][8] This is especially true for more reactive aryl halides like iodides.[2] Consider a trial reaction without a copper source.[9]
-
-
-
Inappropriate Base:
-
Cause: Certain bases can promote the formation of copper(I) acetylides that are more susceptible to homocoupling.
-
Solution:
-
Base Screening: If homocoupling persists, try alternative bases. For example, if you are using an amine base, consider an inorganic base like K₂CO₃ or Cs₂CO₃.
-
-
Recommended Conditions to Minimize Glaser-Hay Coupling
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Strict Inert (Argon/Nitrogen) | Prevents O₂-mediated oxidative coupling.[2][4] |
| Copper(I) Loading | 0.5 - 2 mol% | Minimizes the rate of the homocoupling side reaction. |
| Additives | Consider copper-free conditions | Eliminates the primary catalyst for homocoupling.[6][7][8][9] |
| Base | Screen inorganic bases (K₂CO₃, Cs₂CO₃) | Can alter the reactivity of the copper acetylide intermediate. |
Frequently Asked Questions (FAQs)
This section addresses common questions about the practical setup and optimization of the Sonogashira reaction for this compound.
Question 1: What is the optimal base and solvent combination for the Sonogashira coupling of this compound?
Answer:
A single "best" combination does not exist, as the optimal choice depends on the specific alkyne and desired reaction temperature. However, here are some good starting points:
-
Amine Bases in Aprotic Solvents: A frequently effective system involves an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[2]
-
Inorganic Bases in Polar Aprotic Solvents: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in solvents like DMF, NMP, or acetonitrile are also commonly used.[2] These can help reduce side reactions and are often easier to remove during workup.
A General Screening Protocol:
To determine the best conditions for your specific substrate, a parallel screen is highly recommended:
Experimental Protocol: Base and Solvent Screen
-
In four separate reaction vials, add this compound (1.0 eq), the terminal alkyne (1.2 eq), Pd(PPh₃)₄ (2 mol%), and CuI (1 mol%).
-
To each vial, add one of the following base/solvent combinations:
-
Vial 1: TEA (3.0 eq) in THF.
-
Vial 2: K₂CO₃ (2.0 eq) in DMF.
-
Vial 3: Cs₂CO₃ (2.0 eq) in 1,4-Dioxane.
-
Vial 4: DIPA (3.0 eq) in Toluene.
-
-
De-gas each vial with three cycles of vacuum/argon backfill.
-
Heat the reactions to 60-80 °C and monitor by TLC or LC-MS.
This screening will provide valuable data on the most effective system for your reaction.
Question 2: What are the mechanistic roles of the base and solvent in the Sonogashira reaction?
Answer:
The base and solvent have crucial, interconnected roles in the Sonogashira catalytic cycle.[10]
-
Role of the Base: The primary function of the base is to deprotonate the terminal alkyne, forming an acetylide.[11] This acetylide then coordinates with the copper(I) catalyst to form a copper(I) acetylide intermediate, which is essential for the transmetalation step with the palladium center.[12] The base must be strong enough to deprotonate the alkyne without causing unwanted side reactions.[11]
-
Role of the Solvent: The solvent must:
-
Solubilize all reaction components , including the aryl halide, alkyne, catalyst, and base.
-
Facilitate the catalytic cycle. The solvent's polarity can affect the rates of individual steps like oxidative addition and reductive elimination.
-
Remain stable at the reaction temperature.
-
The Sonogashira Catalytic Cycle
Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
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- 14. books.lucp.net [books.lucp.net]
- 15. arodes.hes-so.ch [arodes.hes-so.ch]
- 16. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
Technical Support Center: Strategies to Mitigate Dehalogenation of 1-Cyclopropoxy-4-iodobenzene
Welcome to the technical support center for 1-Cyclopropoxy-4-iodobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable building block and encounter the common yet challenging side reaction of dehalogenation. Here, we provide in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help you maximize the yield of your desired product while minimizing the formation of the hydrodehalogenated byproduct, cyclopropoxybenzene.
Troubleshooting Guide: Pinpointing and Solving Dehalogenation
This section addresses the most pressing issues encountered during reactions with this compound in a direct question-and-answer format.
Q1: I'm observing significant hydrodehalogenation of my this compound during my cross-coupling reaction. What is the primary cause?
A1: The formation of cyclopropoxybenzene from this compound is a reductive side reaction known as hydrodehalogenation. In the context of palladium-catalyzed cross-coupling reactions (like Suzuki, Stille, or Heck), the most prevalent mechanism involves the generation of a palladium-hydride (Pd-H) species.[1] This highly reactive intermediate can intercept the catalytic cycle, leading to the undesired byproduct.
Several factors can contribute to the formation of Pd-H species:
-
Trace Water or Alcohols: These can react with the palladium catalyst, especially in the presence of a base, to form Pd-H.[2]
-
Bases: Strong bases, particularly alkoxides (e.g., NaOtBu), can promote the formation of Pd-H species from solvents or other proton sources.[1]
-
Ligands and Solvents: Some phosphine ligands and solvents like DMF or alcohols can degrade under reaction conditions to generate hydride sources.[2][3]
-
Boronic Acid/Ester Reagents: In Suzuki couplings, β-hydride elimination from the boronic acid or its derivatives can sometimes be a source of Pd-H.
The electron-donating nature of the cyclopropoxy group makes the aryl-iodide bond susceptible to oxidative addition, but it can also influence the relative rates of subsequent steps in the catalytic cycle. If the rate of reductive elimination to form the desired C-C bond is slow, the competing hydrodehalogenation pathway can become dominant.[4]
Additionally, under certain conditions, such as exposure to light, radical-mediated dehalogenation pathways can also occur, although this is less common in standard thermal cross-coupling reactions.[5][6][7]
Q2: How can I strategically modify my reaction conditions to minimize the formation of cyclopropoxybenzene?
A2: Minimizing hydrodehalogenation is a process of optimizing the reaction kinetics to favor the desired C-C bond-forming reductive elimination over the C-H bond-forming pathway. A systematic approach involving the careful selection of ligands, base, solvent, and temperature is crucial.
The choice of ligand is paramount. The goal is to use a ligand that accelerates the rate of reductive elimination of the desired product, thereby outcompeting the dehalogenation pathway.
-
Recommendation: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center, promote rapid oxidative addition, and, most importantly, significantly accelerate the final reductive elimination step.[1][8][9]
| Ligand Type | Recommended Examples | Rationale & Key Advantages |
| Biaryl Phosphines | XPhos, SPhos, RuPhos | Highly effective at promoting fast reductive elimination for a wide range of substrates. Often the best starting point for suppressing dehalogenation.[1][8] |
| Bulky Alkyl Phosphines | t-Bu₃P (Tri-tert-butylphosphine) | Strong electron-donating character can increase the rate of reductive elimination. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Provide a strongly donating, sterically demanding environment around the metal, often leading to highly active and stable catalysts.[10] |
| Phospha-adamantanes | CataCXium® A | Air-stable, sterically hindered ligands that have shown high efficacy in Suzuki couplings at mild temperatures, reducing side reactions.[11] |
Strong, aggressive bases can exacerbate dehalogenation. Switching to a milder, non-nucleophilic base is a highly effective strategy.
-
Recommendation: Use weaker inorganic bases. These are less likely to generate Pd-H species by reacting with trace water or solvents.[1]
| Base Class | Recommended Examples | Rationale |
| Strong/Problematic | NaOtBu, K OtBu, LiHMDS | High basicity and nucleophilicity can promote side reactions and Pd-H formation. |
| Weak/Recommended | K₃PO₄, Cs₂CO₃, K₂CO₃ | Sufficiently basic to facilitate the catalytic cycle (especially for Suzuki) but are far less likely to generate hydride intermediates.[12] |
The reaction environment must be scrupulously clean and free of potential hydride donors.
-
Recommendation: Use anhydrous, non-polar aprotic solvents and ensure all reagents are of high purity and dry.
| Parameter | Recommendation | Rationale |
| Solvent Choice | Toluene, Dioxane, THF | These are non-protic and less likely to act as hydride sources compared to alcohols or DMF.[3] |
| Reagent Purity | Use anhydrous solvents (packaged under inert gas or freshly distilled) and high-purity reagents. | Minimizes trace water, which is a primary source for Pd-H formation.[1] |
| Degassing | Thoroughly degas the reaction mixture (e.g., via 3-4 freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes). | Removes dissolved oxygen, which can degrade ligands and the catalyst, leading to side reactions. |
-
Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Dehalogenation can have a different activation energy than the desired coupling reaction, and lowering the temperature often disfavors the side reaction.[1]
Visualizing the Competing Pathways
The following diagram illustrates the critical branch point in the catalytic cycle where the desired cross-coupling competes with the undesired hydrodehalogenation.
Caption: Competing catalytic pathways in a cross-coupling reaction.
Experimental Protocol: Robust Suzuki-Miyaura Coupling
This protocol incorporates the best practices discussed above to minimize hydrodehalogenation when using this compound.
Reaction: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2-1.5 equiv)
-
Palladium Precatalyst: Pd₂(dba)₃ (1-2 mol%)
-
Ligand: XPhos (2.5-5 mol%)
-
Base: K₃PO₄ (potassium phosphate), finely ground (3.0 equiv)
-
Solvent: Anhydrous Toluene (0.1-0.2 M concentration)
Procedure:
-
Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add K₃PO₄, the arylboronic acid, Pd₂(dba)₃, and XPhos.
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound, followed by anhydrous toluene via syringe.
-
Degassing (Optional but Recommended): For maximum reproducibility, subject the sealed reaction mixture to three freeze-pump-thaw cycles.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Note: Start with a lower temperature (e.g., 80 °C) and only increase if the reaction is sluggish.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow
If you continue to observe dehalogenation, follow this logical workflow to systematically optimize your conditions.
Caption: A systematic workflow for troubleshooting dehalogenation.
Frequently Asked Questions (FAQs)
-
Q: Is this compound particularly sensitive to light or air?
-
Q: What are the best analytical methods to detect and quantify the dehalogenated byproduct?
-
A: The most effective methods are Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H NMR spectroscopy. In GC-MS, cyclopropoxybenzene will have a distinct retention time and a molecular ion peak corresponding to its lower mass. In ¹H NMR, the disappearance of the characteristic aromatic doublet patterns of the 1,4-disubstituted starting material and the appearance of a more complex multiplet for the monosubstituted cyclopropoxybenzene byproduct are clear indicators.[15]
-
-
Q: Can the choice of palladium precatalyst influence the rate of dehalogenation?
-
A: Yes, it can. Precatalysts like Pd₂(dba)₃ or well-defined (NHC)Pd complexes are often preferred as they provide a more controlled source of the active Pd(0) catalyst compared to Pd(OAc)₂, which requires in situ reduction that can sometimes be inconsistent.[10][16] A more reproducible initiation of the catalytic cycle can lead to more consistent results and fewer side reactions.
-
-
Q: Are there non-palladium-catalyzed methods that are less prone to this specific side reaction?
-
A: Yes. If palladium-catalyzed methods consistently fail, exploring alternative coupling strategies is a valid approach. Nickel-catalyzed reductive couplings, for example, operate through different mechanisms and can be effective for electron-rich aryl iodides.[17] Iron-catalyzed dehalogenation protocols also exist, highlighting the different reactivity profiles of various metals.[18] Additionally, metal-free cross-coupling reactions using hypervalent iodine reagents can be explored, which completely avoid the mechanistic pitfalls of transition metal catalysis.[19]
-
References
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Cyclopropyl-4-iodobenzene. PubChem Compound Database. Retrieved from [Link]
-
Lanterna, A. E., & Scaiano, J. C. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Zhu, Y., Wu, Z., Sun, H., & Ding, J. (2023). Photo-Induced, Phenylhydrazine-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Hydrogenolysis and Selective Reduction (Dehalogenation). Reagent Guides. Retrieved from [Link]
-
Reisman, S. E., et al. (n.d.). Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis. National Institutes of Health. Retrieved from [Link]
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. Retrieved from [Link]
-
Marion, N., et al. (2006). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. Retrieved from [Link]
-
Reddit. (2019). significant dehalogenation in stille coupling. r/Chempros. Retrieved from [Link]
-
Laulhé, S., et al. (2025). Catalyst-free photoinduced dehalogenation and functionalization of alkyl halides using Lewis bases. RSC Publishing. Retrieved from [Link]
-
National Institutes of Health. (2012). A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Aryl‐Aryl Cross‐Coupling with Hypervalent Iodine Reagents: Aryl Group Transfer Reactions. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). Retrieved from [Link]
-
ResearchGate. (2025). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Retrieved from [Link]
-
PubMed. (n.d.). Base-catalyzed hydrogenation: rationalizing the effects of catalyst and substrate structures and solvation. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
PubMed. (2018). Ni-Catalyzed Reductive Coupling of Electron-Rich Aryl Iodides with Tertiary Alkyl Halides. Retrieved from [Link]
-
ResearchGate. (2019). Implementing Hydrogen Atom Transfer (HAT) Catalysis for Rapid and Selective Reductive Photoredox Transformations in Continuous Flow. Retrieved from [Link]
-
RSC Publishing. (n.d.). Practical iron-catalyzed dehalogenation of aryl halides. Retrieved from [Link]
-
National Institutes of Health. (2022). η6‐Metalated Aryl Iodides in Diels‐Alder Cycloaddition Reactions: Mode of Activation and Catalysis. Retrieved from [Link]
-
Semantic Scholar. (1988). Palladium-Catalyzed Cross-Coupling of Aryl Iodides with Ethyl 2-Ethoxy-and 3-Ethoxyacrylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Iodobenzene. PubChem Compound Database. Retrieved from [Link]
-
MDPI. (n.d.). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Retrieved from [Link]
-
PubMed. (2018). Electron-Catalyzed Cross-Coupling of Arylboron Compounds with Aryl Iodides. Retrieved from [Link]
-
Adjabeng, G., et al. (2003). Novel Class of Tertiary Phosphine Ligands Based on a Phospha-adamantane Framework and Use in the Suzuki Cross-Coupling Reactions of Aryl Halides under Mild Conditions. Organic Chemistry Portal. Retrieved from [Link]
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- 11. Novel Class of Tertiary Phosphine Ligands Based on a Phospha-adamantane Framework and Use in the Suzuki Cross-Coupling Reactions of Aryl Halides under Mild Conditions [organic-chemistry.org]
- 12. Base-catalyzed hydrogenation: rationalizing the effects of catalyst and substrate structures and solvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 57807-27-9|1-Cyclopropyl-4-iodobenzene|BLD Pharm [bldpharm.com]
- 14. BENZENE, 1-CYCLOPROPYL-4-IODO- | 57807-27-9 [chemicalbook.com]
- 15. A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Ni-Catalyzed Reductive Coupling of Electron-Rich Aryl Iodides with Tertiary Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Practical iron-catalyzed dehalogenation of aryl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
Navigating the Thermal Landscape of 1-Cyclopropoxy-4-iodobenzene: A Technical Support Guide
Welcome to the technical support center for 1-cyclopropoxy-4-iodobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile chemical intermediate. Here, we provide in-depth, field-proven insights into its thermal stability, potential hazards, and best practices for its use in experimental settings. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot issues, and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physical properties?
Q2: What are the primary concerns regarding the thermal stability of this compound?
The main thermal stability concerns for this molecule arise from its two key functional groups: the aryl iodide and the cyclopropyl ether.
-
Aryl Iodide Moiety: The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds. Upon heating, aryl iodides can undergo homolytic cleavage of the C-I bond to generate radicals, which can lead to deiodination or other undesired side reactions.[3] For example, iodobenzene has been reported to explode when heated above 200 °C.[4]
-
Cyclopropyl Ether Moiety: The cyclopropane ring is strained. At elevated temperatures, cyclopropyl ethers can undergo thermal rearrangement or decomposition. This can involve the cleavage of the cyclopropane ring, potentially leading to the formation of various byproducts.
Q3: Are there any known incompatible materials or conditions to avoid when heating this compound?
While specific incompatibility data for this compound is not available, general precautions for aryl iodides and ethers should be taken. Avoid strong oxidizing agents, as they can react with the iodide. Additionally, exposure to light should be minimized, as some aryl iodides are light-sensitive and can decompose over time.[5] It is recommended to store the compound in a cool, dark place, preferably under an inert atmosphere.[1]
Troubleshooting Guide for Experiments Under Thermal Conditions
This section addresses specific issues that may arise during experiments involving the heating of this compound.
Issue 1: Low Yield or Incomplete Reaction
-
Possible Cause: The reaction temperature may be too low, or the reaction time may be insufficient. However, simply increasing the temperature is not always the best solution due to potential decomposition.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Carefully screen a range of temperatures and reaction times. Start with milder conditions and gradually increase the temperature while monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Solvent Choice: The choice of solvent can significantly impact reaction rates and stability. Consider using a high-boiling point solvent that is known to be inert under the reaction conditions.
-
Catalyst or Additive: If applicable to your reaction, ensure the catalyst or any additives are active and used in the correct stoichiometry.
-
Issue 2: Formation of Unexpected Byproducts
-
Possible Cause: Thermal decomposition of the starting material is a likely culprit. The appearance of colored impurities (often brown or purple) can be an indicator of iodine release.
-
Troubleshooting Steps:
-
Analyze Byproducts: If possible, identify the structure of the major byproducts using techniques like NMR or mass spectrometry. This can provide clues about the decomposition pathway. Common byproducts could include the de-iodinated compound (cyclopropoxybenzene) or products from the ring-opening of the cyclopropyl group.
-
Lower the Temperature: If decomposition is suspected, attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
Use of Stabilizers: In some cases, radical scavengers or other stabilizers can be added to the reaction mixture to suppress decomposition pathways. However, their compatibility with the desired reaction must be verified.
-
Issue 3: Discoloration of the Reaction Mixture
-
Possible Cause: The formation of elemental iodine (I₂) due to the decomposition of the aryl iodide is a common cause of discoloration.
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative decomposition pathways.
-
Light Protection: Protect the reaction vessel from light by wrapping it in aluminum foil.
-
Quenching: Upon completion of the reaction, quenching with a reducing agent such as sodium thiosulfate solution can remove any elemental iodine formed.
-
Experimental Protocols
Protocol 1: General Procedure for a High-Temperature Reaction
This protocol provides a general framework for conducting a reaction with this compound at elevated temperatures.
-
Setup: Assemble a clean, dry reaction vessel equipped with a magnetic stirrer, a condenser, a thermometer, and an inlet for an inert gas.
-
Inerting: Purge the system with nitrogen or argon for at least 15-20 minutes.
-
Charging Reagents: Add the solvent and this compound to the reaction vessel under a positive pressure of inert gas.
-
Heating: Begin stirring and slowly heat the reaction mixture to the desired temperature using a temperature-controlled heating mantle.
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots for analysis.
-
Workup: Once the reaction is complete, cool the mixture to room temperature before proceeding with the appropriate workup and purification steps.
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) |
| This compound | 1243459-31-5 | Not available | Not available |
| 1-Cyclopropyl-4-iodobenzene | 57807-27-9 | 43-45 | 251.9 ± 19.0 (Predicted)[1] |
| 4-Iodoanisole | 696-62-8 | 50-53 | 237[2] |
| Iodobenzene | 591-50-4 | -31.3 | 188.4[4] |
Visualizations
Diagram 1: Potential Thermal Decomposition Pathways
Caption: Potential decomposition pathways for this compound under thermal stress.
Diagram 2: Troubleshooting Workflow for Thermal Reactions
Sources
- 1. BENZENE, 1-CYCLOPROPYL-4-IODO- | 57807-27-9 [chemicalbook.com]
- 2. 4-Iodoanisole | 696-62-8 [chemicalbook.com]
- 3. longdom.org [longdom.org]
- 4. Iodobenzene | C6H5I | CID 11575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Iodoanisole, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
Technical Support Center: Troubleshooting Heck Reactions with 1-Cyclopropoxy-4-iodobenzene
Welcome to the technical support guide for troubleshooting the Mizoroki-Heck reaction, specifically tailored for challenges encountered with electron-rich aryl iodides like 1-Cyclopropoxy-4-iodobenzene. This document provides in-depth, experience-driven advice for researchers, chemists, and process development professionals aiming to optimize this powerful C-C bond-forming reaction.
Quick Troubleshooting Dashboard & FAQs
This section addresses the most common issues encountered when coupling this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my Heck reaction with this compound showing low to no conversion?
A: The primary challenge with this substrate is its electron-rich nature. The cyclopropoxy group is a strong electron-donating group, which increases the electron density on the aromatic ring. This makes the crucial first step of the catalytic cycle—oxidative addition of the aryl iodide to the Pd(0) center—energetically less favorable and therefore slower.[1] Effective troubleshooting must focus on accelerating this rate-limiting step.
Q2: I see my starting material being consumed, but I'm not getting the desired product. What's happening?
A: This often points to one of two issues:
-
Product Decomposition: The desired coupled product may be unstable under the reaction conditions (e.g., high temperature, prolonged reaction time).
-
Catalyst Deactivation: The active Pd(0) catalyst may be converting into an inactive species, such as palladium black (Pd aggregates).[2] This can be triggered by impurities or non-optimal reaction conditions.
Q3: Can I use standard Heck conditions like Pd(OAc)₂/PPh₃?
A: While these "classic" conditions can work, they are often suboptimal for electron-rich aryl halides. Triphenylphosphine (PPh₃) is a moderately electron-donating ligand. For a substrate like this compound, more specialized, highly electron-rich, and sterically bulky ligands are typically required to promote the difficult oxidative addition step.[1][3]
Q4: Is the choice of base critical for this specific substrate?
A: Yes. The base is not just a scavenger for the HI generated during the reaction; it also plays a role in regenerating the active Pd(0) catalyst at the end of the cycle.[4] For electron-rich systems, a slightly weaker inorganic base (e.g., K₂CO₃, Cs₂CO₃) or a hindered organic base (e.g., DBU, Proton Sponge) can sometimes outperform standard amine bases like triethylamine (Et₃N), which might contribute to catalyst deactivation pathways.[2][5]
The Core Challenge: The Heck Catalytic Cycle with an Electron-Rich Substrate
Understanding the mechanism is key to effective troubleshooting. The reaction's bottleneck with this compound is almost always the initial oxidative addition.
Caption: The Heck catalytic cycle. The red arrow indicates the slow oxidative addition step, which is the primary bottleneck for electron-rich aryl iodides.
Systematic Troubleshooting Workflow
If you are experiencing low conversion, follow this decision tree to diagnose the root cause.
Caption: A logical workflow to diagnose and address low conversion in the Heck reaction.
Key Parameter Optimization
Ligand and Catalyst Selection: The First Line of Defense
The choice of phosphine ligand is the most critical parameter for accelerating oxidative addition.[3] For electron-rich aryl iodides, bulky and electron-rich monodentate phosphine ligands are the gold standard.
| Parameter | Standard Conditions (e.g., PPh₃) | Recommended for this compound | Rationale |
| Ligand Type | Triphenylphosphine (PPh₃) | Tri(tert-butyl)phosphine (P(tBu)₃), Buchwald Ligands (e.g., XPhos, SPhos) | Bulky, electron-rich alkyl phosphines increase electron density on the Pd(0) center, facilitating its insertion into the C-I bond.[3] |
| Pd Source | Pd(OAc)₂ | Pd₂(dba)₃ or a Pd(0) source. Pre-formed palladacycle pre-catalysts. | Pd(II) sources require in situ reduction to active Pd(0), which can be inefficient.[5][6] Starting with Pd(0) removes this variable. |
| Ligand:Pd Ratio | 2:1 to 4:1 | 2:1 (for bulky ligands) | High ligand-to-palladium ratios can sometimes inhibit the reaction by creating coordinatively saturated metal complexes.[7][8] |
| Catalyst Loading | 1-5 mol% | Start at 2-5 mol%. Can be increased to 10 mol% for difficult couplings. | While not a fix for an inherently slow reaction, higher loading can compensate for catalyst deactivation.[5] |
Optimizing the Reaction Environment: Base and Solvent
The base and solvent create the environment where the catalysis occurs and can significantly influence catalyst stability and reactivity.
| Parameter | Common Choices | Recommended Screening Panel | Rationale |
| Base | Triethylamine (Et₃N), DIPEA | K₂CO₃, Cs₂CO₃, K₃PO₄, DBU | Inorganic bases or non-coordinating organic bases can prevent catalyst inhibition or deactivation pathways sometimes seen with simple tertiary amines.[5] |
| Solvent | DMF, Acetonitrile | Dioxane, Toluene, NMP, DMAc | Aprotic polar solvents are generally effective.[5] A solvent screen is crucial as polarity can impact the stability of intermediates in the catalytic cycle. |
The Role of Additives
In particularly stubborn cases, additives can be used to stabilize the catalyst or influence the reaction pathway.
-
Phase-Transfer Agents: Tetrabutylammonium salts (e.g., TBABr, TBACl) can stabilize Pd(0) intermediates, potentially increasing catalyst lifetime and reaction rate.[3][8]
-
Re-oxidants: In cases of suspected reductive catalyst aggregation to Pd(0) black, trace amounts of a mild re-oxidant might help, but this is an advanced technique and should be used cautiously as it can interfere with the main cycle.[2]
Experimental Protocols
Protocol: Standard Diagnostic Reaction
This protocol provides a robust starting point for optimization.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the Palladium source (e.g., Pd₂(dba)₃, 2.5 mol %) and the phosphine ligand (e.g., P(tBu)₃, 5 mol %).
-
Inert Atmosphere: Seal the vial with a septum, and purge with dry Argon or Nitrogen for 10-15 minutes.
-
Reagent Addition: Add this compound (1.0 equiv), the alkene coupling partner (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane, to a concentration of 0.1-0.2 M) via syringe.
-
Reaction: Place the vial in a pre-heated oil bath at 80-100 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS at regular intervals (e.g., 2h, 6h, 12h, 24h).
Protocol: Catalyst Pre-activation (for Pd(II) sources)
If using a Pd(II) precursor like Pd(OAc)₂, ensuring its complete reduction to Pd(0) is crucial.[6]
-
To an oven-dried, Argon-purged vial, add Pd(OAc)₂ (5 mol %) and the phosphine ligand (10-12 mol %).
-
Add a portion of the degassed solvent.
-
Heat the mixture at the target reaction temperature for 15-20 minutes. A color change (e.g., to a dark brown or black) often indicates the formation of the Pd(0) species.
-
Cool the mixture slightly, then add the aryl iodide, alkene, base, and remaining solvent.
-
Proceed with the reaction as described in Protocol 5.1.
References
- Technical Support Center: Heck Reaction with Electron-Rich Olefins. Benchchem.
- Technical Support Center: Optimization of Palladium Catalyst and Ligands for Aza-Heck Reactions. Benchchem.
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Heck Reaction: easy Mechanism, applic
- Heck Coupling. Synthetic Methods in Drug Discovery: Volume 1.
- Heck Reaction. Chemistry LibreTexts.
- Heck Reaction. Wikipedia.
- Basic Principles - Heck Reactions. Wipf Group, University of Pittsburgh.
- Troubleshooting a difficult Heck reaction. Reddit r/Chempros.
Sources
Technical Support Center: Palladium Catalyst Removal from 1-Cyclopropoxy-4-iodobenzene Reaction Mixtures
Welcome to our dedicated technical support center for chemists and researchers in the pharmaceutical and fine chemical industries. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of residual palladium from reaction mixtures, with a specific focus on those involving substrates like 1-Cyclopropoxy-4-iodobenzene. Our goal is to equip you with the knowledge to not only solve common purification challenges but also to understand the underlying principles for developing robust and efficient processes.
Troubleshooting Guide: Common Issues in Palladium Removal
Rapidly diagnose and resolve common problems encountered during the workup of palladium-catalyzed cross-coupling reactions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High levels of palladium (>100 ppm) remain after filtration through Celite®. | The palladium species is likely soluble or colloidal.[1] Simple filtration is only effective for heterogeneous or precipitated palladium. | 1. Adsorption: Treat the reaction mixture with an appropriate scavenger (e.g., activated carbon, functionalized silica) before filtration. 2. Precipitation: Add an anti-solvent to precipitate the palladium species, then filter. 3. Extraction: Perform a liquid-liquid extraction with an aqueous solution containing a chelating agent like EDTA.[1] |
| Significant product loss during column chromatography. | The product may be adsorbing irreversibly to the stationary phase, or it may be unstable on silica/alumina. | 1. Optimize Chromatography: Use a less polar solvent system or switch to a different stationary phase (e.g., alumina, reverse-phase silica). A short silica plug can sometimes be effective.[2] 2. Avoid Chromatography: Employ non-chromatographic methods like scavenger resins or crystallization. |
| Inconsistent palladium removal from batch to batch. | The speciation of palladium (e.g., Pd(0), Pd(II), clusters) may vary between runs, affecting the efficiency of the chosen removal method.[3] | 1. Standardize Reaction Quench: Implement a consistent quenching procedure to ensure the palladium is in a more uniform state before purification. 2. Use a Broad-Spectrum Scavenger: Employ a scavenger known to be effective against multiple palladium species, such as those based on thiourea or dimercaptotriazine (DMT).[4] |
| Scavenger resin is ineffective. | The chosen scavenger may not have a high affinity for the specific palladium complex in the reaction mixture. The scavenger's pores may be blocked, or the reaction time/temperature may be suboptimal. | 1. Screen Scavengers: Test a small panel of scavengers with different functional groups (thiol, thiourea, amine) to identify the most effective one for your system.[5] 2. Optimize Conditions: Increase the reaction time, temperature, or the amount of scavenger used. Ensure good mixing to maximize contact between the scavenger and the solution. |
| Residual palladium detected even after using a scavenger. | The scavenger's capacity may be exceeded, or there might be channeling if used in a packed bed. The palladium may be sterically hindered. | 1. Increase Scavenger Amount: Use a higher loading of the scavenger. 2. Sequential Treatment: Perform a second treatment with a fresh batch of scavenger. 3. Consider a Different Scavenger: For hindered complexes, a scavenger with a different binding motif, like DMT, may be more effective.[4] |
Decision Workflow for Palladium Removal
The following diagram illustrates a logical workflow for selecting an appropriate palladium removal strategy based on the characteristics of the reaction mixture and the desired level of purity.
Caption: Decision tree for selecting a palladium removal method.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove palladium from my active pharmaceutical ingredient (API)?
Residual palladium in an API is a major concern for several reasons. Firstly, regulatory bodies like the FDA and EMA have stringent limits on elemental impurities in pharmaceutical products to ensure patient safety.[4][6] Palladium is classified as a Class 2B element, with an oral concentration limit of 10 ppm.[7] Secondly, residual palladium can act as a catalyst in undesired side reactions, potentially degrading the API over time and affecting its stability and efficacy.[4]
Q2: What are the main categories of palladium scavengers and how do they work?
Palladium scavengers are materials that bind to palladium, allowing for its removal from the reaction mixture, typically by filtration.[8] They can be broadly categorized based on their functional groups and support material:
-
Thiol- and Thiourea-Based Scavengers: These are among the most common and effective scavengers. The sulfur atoms have a high affinity for soft metals like palladium, forming stable complexes. They are effective for a wide range of palladium species.[4]
-
Amine-Based Scavengers: These are useful in systems where basic conditions are not detrimental to the product. They chelate palladium through the nitrogen atoms.
-
Activated Carbon: This is a cost-effective adsorbent that can remove palladium through physisorption. However, it can sometimes be non-selective and lead to product loss.[6]
-
Functionalized Polymers and Silica: These solid supports are modified with chelating functional groups (like thiols, amines, or isocyanides).[4][8] The solid support makes them easy to handle and remove by filtration.
The mechanism of action is primarily chemisorption, where the functional groups on the scavenger form strong coordinate bonds with the palladium species, effectively trapping them on the solid support.[8]
Q3: Can you provide a general protocol for using a scavenger resin?
Certainly. Here is a general step-by-step protocol for using a functionalized silica scavenger, which should be optimized for your specific reaction.
Experimental Protocol: Palladium Scavenging with Functionalized Silica
-
Reaction Completion: Once your this compound coupling reaction is complete, cool the mixture to room temperature.
-
Solvent Dilution: Dilute the reaction mixture with a suitable solvent (e.g., toluene, ethyl acetate) to reduce viscosity and ensure efficient mixing.
-
Scavenger Selection and Addition:
-
Based on preliminary screening, select an appropriate scavenger (e.g., a thiol-functionalized silica).
-
Add the scavenger to the diluted reaction mixture. A typical starting point is 5-10 weight equivalents of scavenger relative to the initial mass of the palladium catalyst.
-
-
Stirring and Incubation: Stir the slurry at a controlled temperature (e.g., room temperature to 60 °C) for a set period (e.g., 2-16 hours). The optimal time and temperature will depend on the specific scavenger and palladium species.[8]
-
Filtration: Filter the mixture through a pad of Celite® or a filter paper to remove the scavenger-palladium complex.
-
Washing: Wash the filter cake with additional solvent to recover any adsorbed product.
-
Analysis: Concentrate the filtrate and analyze the residual palladium content using a sensitive technique like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[9][10]
Q4: How does the type of cross-coupling reaction affect palladium removal?
The specific cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) influences the nature of the residual palladium, which in turn affects the choice of removal method.[3][8]
-
Suzuki-Miyaura Coupling: Often involves boronic acids and bases, which can sometimes complicate workup. The palladium can exist in various oxidation states throughout the catalytic cycle.[11][12]
-
Heck Coupling: This reaction involves an alkene coupling partner. The catalytic cycle regenerates Pd(0), which can be prone to forming nanoparticles or colloids.[13][14][15]
-
Sonogashira Coupling: This reaction uses a copper co-catalyst, so the purification strategy must also consider the removal of copper species.[16][17]
-
Buchwald-Hartwig Amination: This reaction forms a C-N bond and often uses bulky phosphine ligands.[18][19] These ligands can create sterically hindered palladium complexes that may be more challenging to scavenge.[8]
The choice of ligands, bases, and solvents all play a role in the final state of the palladium, making a tailored approach to purification essential.
Q5: What are the advantages of using scavenger resins over traditional methods like chromatography or crystallization?
Scavenger resins offer several advantages, particularly in a process chemistry setting:
-
High Selectivity: Scavengers are designed to bind specifically to the metal catalyst, which can significantly reduce product loss compared to less selective methods like activated carbon or chromatography.[3][6]
-
Ease of Use: The process typically involves simple stirring and filtration, which is mechanically simple and easy to scale up.[6][20]
-
Efficiency: Modern scavengers can reduce palladium levels to below 1 ppm, meeting stringent regulatory requirements.[3]
-
Process Integration: Scavengers can be easily integrated into existing workflows without the need for specialized equipment.[4] They can be used in batch mode or in packed cartridges for continuous flow applications.[21]
In contrast, chromatography can be solvent-intensive and difficult to scale, while crystallization may not always be effective and can sometimes trap impurities within the crystal lattice.[6]
References
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily? [Online] Available at: [Link]
-
ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? [Online] Available at: [Link]
-
SpinChem. Palladium catalyst recovery using scavenger resin. [Online] Available at: [Link]
-
Pharmaceutical Online. (2009). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. [Online] Available at: [Link]
-
Garrett, C. E., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1546-1574. [Online] Available at: [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. [Online] Available at: [Link]
-
Blake, A. J., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(3), 464-471. [Online] Available at: [Link]
-
Blake, A. J., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(3), 464-471. [Online] Available at: [Link]
-
Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. [Online] Available at: [Link]
-
Johnson Matthey. Scavenging Technologies from Johnson Matthey. [Online] Available at: [Link]
-
Wikipedia. Stille reaction. [Online] Available at: [Link]
-
Amazon Filters. Improving Operator Safety in API Catalyst Recovery. [Online] Available at: [Link]
-
Blake, A. J., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(3), 464-471. [Online] Available at: [Link]
-
JoVE. (2017). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. [Online] Available at: [Link]
-
PubMed Central. (2011). A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions. [Online] Available at: [Link]
-
Johnson Matthey Technology Review. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Online] Available at: [Link]
-
Virginia Commonwealth University. Palladium Catalysts for C-H Reactions. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Online] Available at: [Link]
-
Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Online] Available at: [Link]
-
Wikipedia. Sonogashira coupling. [Online] Available at: [Link]
-
NROChemistry. Stille Coupling. [Online] Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Online] Available at: [Link]
-
University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Online] Available at: [Link]
-
YouTube. (2022). The Heck Reaction: Reaction mechanism and tutorial. [Online] Available at: [Link]
-
Wikipedia. Heck reaction. [Online] Available at: [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Online] Available at: [Link]
-
ResearchGate. (2006). Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. [Online] Available at: [Link]
-
J&K Scientific LLC. (2025). Stille Cross-Coupling. [Online] Available at: [Link]
-
PubMed Central. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. [Online] Available at: [Link]
-
Organic Chemistry Portal. Heck Reaction. [Online] Available at: [Link]
-
ResearchGate. (2017). How to remove palladium catalyst from reaction mixture ? [Online] Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Online] Available at: [Link]
-
ResearchGate. (2015). What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level? [Online] Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Online] Available at: [Link]
-
Royal Society of Chemistry. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. [Online] Available at: [Link]
-
Scientific Research Publishing. (2013). Aqueous-Phase, Palladium-Catalyzed Suzuki Reactions under Mild Conditions. [Online] Available at: [Link]
-
Wikipedia. Suzuki reaction. [Online] Available at: [Link]
-
Reddit. (2019). What would be a good way to kill leftover palladium from a reaction mixture? [Online] Available at: [Link]
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- 17. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. spinchem.com [spinchem.com]
- 21. Scavenging Technologies from Johnson Matthey - Pharmaceutical Technology [pharmaceutical-technology.com]
Byproduct formation in the synthesis of 1-Cyclopropoxy-4-iodobenzene derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-cyclopropoxy-4-iodobenzene derivatives. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly the formation of byproducts during synthesis. The methodologies discussed are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Introduction: The Synthetic Challenge
The this compound scaffold is a valuable building block in medicinal chemistry and materials science. Its synthesis typically involves the formation of an aryl ether bond, commonly achieved through Ullmann or Buchwald-Hartwig type cross-coupling reactions. While these methods are powerful, the strained nature of the cyclopropoxy group and the reactivity of the aryl iodide present unique challenges, often leading to the formation of undesired byproducts. This guide will dissect these issues and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the synthesis of this compound derivatives in a question-and-answer format.
FAQ 1: I am observing a significant amount of a biphenyl byproduct, especially when using a copper catalyst. What is it and how can I minimize it?
Answer:
The byproduct you are likely observing is a homocoupled product, such as 4,4'-dihydroxybiphenyl if you are starting from 4-iodophenol. This is a classic side reaction in copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation.[1][2]
Causality: The Ullmann reaction can proceed through the formation of an organocopper intermediate.[2][3] This intermediate can react with another molecule of the aryl halide, leading to the formation of a biaryl compound.[1] This is especially prevalent at the high temperatures often required for classical Ullmann reactions.[2]
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Protocol |
| Ligand Addition | Ligands can accelerate the desired cross-coupling reaction, allowing for lower reaction temperatures and suppressing homocoupling. | For a reaction between 4-iodophenol and a cyclopropyl source using a copper catalyst, consider adding a ligand such as N,N-dimethylglycine or a phenanthroline derivative. |
| Catalyst System | Modern, well-defined copper catalyst systems are often more selective than traditional copper powder. | Use a Cu(I) salt like CuI with a suitable ligand. This can lead to a more controlled reaction with higher selectivity for the desired C-O bond formation. |
| Stoichiometry Control | Using a slight excess of the cyclopropanol or its corresponding alkoxide can favor the desired cross-coupling over homocoupling. | Use 1.2-1.5 equivalents of the cyclopropanol relative to the 4-iodoaryl starting material. |
| Alternative Reaction | The Buchwald-Hartwig C-O coupling is often less prone to homocoupling of the aryl halide. | Consider a palladium-catalyzed approach with a suitable phosphine ligand.[4][5] |
FAQ 2: My main impurity is cyclopropoxybenzene, lacking the iodine atom. What causes this dehalogenation?
Answer:
The formation of cyclopropoxybenzene is a result of hydrodehalogenation, a common side reaction in palladium-catalyzed cross-coupling reactions.[4][6]
Causality: This side reaction can occur via β-hydride elimination from a palladium-amido complex (in the case of amination) or a related intermediate in C-O coupling, which then leads to the formation of a hydrodehalogenated arene.[4] Certain phosphine ligands and reaction conditions can promote this undesired pathway.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting dehalogenation byproducts.
Recommended Protocols:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as those developed by Buchwald (e.g., SPhos, XPhos). These ligands are known to promote the desired reductive elimination over side reactions.
-
Base Selection: Strong bases can sometimes promote side reactions. If using a strong base like sodium tert-butoxide, consider switching to a weaker base such as cesium carbonate or potassium phosphate.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This can often improve the selectivity of the reaction.
FAQ 3: I am seeing a complex mixture of byproducts that I suspect are from the decomposition of the cyclopropoxy group. Is this possible?
Answer:
Yes, the cyclopropyl group is strained and can undergo ring-opening reactions, especially in the presence of transition metal catalysts like palladium and copper.[7][8] This is a critical consideration when working with cyclopropoxy moieties.
Mechanistic Insight:
The ring-opening can be initiated by the coordination of the transition metal to the cyclopropane ring, leading to cleavage of a C-C bond. This can result in the formation of various open-chain byproducts. For instance, copper-catalyzed ring-opening of cyclopropanols can lead to β-(fluoro)alkylated ketones if a fluorine source is present.[7]
Potential Ring-Opening Byproducts:
| Starting Material/Intermediate | Catalyst | Potential Byproduct Type |
| Cyclopropanol | Copper | β-substituted ketones |
| This compound | Palladium | Allylic or propenylic phenols |
Preventative Measures:
-
Milder Reaction Conditions: Employing lower reaction temperatures and shorter reaction times can minimize the risk of cyclopropane ring-opening.
-
Ligand Effects: The choice of ligand can influence the stability of the catalytic intermediates and potentially suppress ring-opening. Experiment with different ligand classes.
-
Careful Precursor Handling: If synthesizing the cyclopropoxy arene from cyclopropanol, ensure that the conditions for the C-O bond formation are optimized to avoid premature ring-opening of the cyclopropanol starting material.
Illustrative Reaction Scheme:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Copper-Catalyzed Cyclopropanol Ring Opening Csp(3)-Csp(3) Cross-Couplings with (Fluoro)Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Spectroscopic Guide to 1-Cyclopropoxy-4-iodobenzene: 1H and 13C NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
The Structural Significance of the Cyclopropoxy-Aryl Moiety
The incorporation of a cyclopropoxy group into an aromatic system can significantly influence a molecule's conformational rigidity, metabolic stability, and lipophilicity—key parameters in drug design. The 1-Cyclopropoxy-4-iodobenzene scaffold, in particular, serves as a versatile building block in cross-coupling reactions, where the iodine atom provides a reactive handle for the introduction of further chemical complexity. Accurate structural elucidation via NMR is therefore paramount for ensuring the integrity of downstream applications.
Predictive ¹H and ¹³C NMR Spectral Analysis of this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, alongside the experimental data for the analogous compounds, 4-iodoanisole and cyclopropoxybenzene. This comparative framework allows for a detailed understanding of the electronic effects of the iodo and cyclopropoxy substituents on the benzene ring.
Table 1: ¹H NMR Chemical Shift Data (ppm) in CDCl₃
| Compound | Aromatic Protons (ortho to -OR) | Aromatic Protons (meta to -OR) | Methine Proton (-O-CH) | Methylene Protons (-CH₂) |
| This compound (Predicted) | ~6.75 (d, J ≈ 9.0 Hz, 2H) | ~7.55 (d, J ≈ 9.0 Hz, 2H) | ~3.70 (m, 1H) | ~0.75 (m, 4H) |
| 4-Iodoanisole[1][2] | 6.69 (d, J = 9.0 Hz, 2H) | 7.54 (d, J = 9.0 Hz, 2H) | 3.78 (s, 3H, -OCH₃) | N/A |
| Cyclopropoxybenzene | 6.90-7.00 (m, 3H) | 7.25-7.35 (m, 2H) | 3.68 (m, 1H) | 0.73 (m, 4H) |
Table 2: ¹³C NMR Chemical Shift Data (ppm) in CDCl₃
| Compound | C-I (ipso) | C-O (ipso) | CH (ortho to -OR) | CH (meta to -OR) | -O-CH | -CH₂ |
| This compound (Predicted) | ~85 | ~158 | ~118 | ~139 | ~55 | ~7 |
| 4-Iodoanisole[3] | 82.7 | 159.2 | 116.8 | 138.8 | 55.4 (-OCH₃) | N/A |
| Cyclopropoxybenzene[4] | N/A | 158.0 | 116.0 | 129.5 | 54.0 | 6.5 |
Comparative Analysis and Rationale
The predicted NMR data for this compound are derived from the foundational spectra of its key structural components.
¹H NMR Spectrum Insights
The aromatic region of this compound is expected to exhibit a simple AA'BB' system, characteristic of a 1,4-disubstituted benzene ring.
-
Aromatic Protons: The protons ortho to the electron-donating cyclopropoxy group are anticipated to be shielded and appear upfield around 6.75 ppm, similar to the corresponding protons in 4-iodoanisole (6.69 ppm). Conversely, the protons meta to the cyclopropoxy group (and ortho to the iodine) will be deshielded and resonate downfield around 7.55 ppm, closely mirroring the chemical shift in 4-iodoanisole (7.54 ppm).
-
Cyclopropoxy Protons: The methine proton of the cyclopropoxy group is predicted to appear as a multiplet around 3.70 ppm. The methylene protons of the cyclopropane ring are expected to be significantly shielded, appearing as a multiplet around 0.75 ppm. This pronounced upfield shift is a hallmark of the magnetic anisotropy of the cyclopropane ring.
¹³C NMR Spectrum Insights
The ¹³C NMR spectrum provides a clear map of the carbon framework.
-
Aromatic Carbons: The carbon atom bearing the iodine (C-I) is expected to have a chemical shift of approximately 85 ppm, consistent with the value of 82.7 ppm observed for 4-iodoanisole. The carbon attached to the oxygen (C-O) should resonate around 158 ppm, as seen in both 4-iodoanisole (159.2 ppm) and cyclopropoxybenzene (158.0 ppm). The ortho and meta carbons are predicted to appear at approximately 118 ppm and 139 ppm, respectively.
-
Cyclopropoxy Carbons: The methine carbon of the cyclopropoxy group is predicted at around 55 ppm, and the methylene carbons are expected at a highly shielded value of approximately 7 ppm, in line with the data from cyclopropoxybenzene[4].
Experimental Protocol for NMR Data Acquisition
The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.
1. Sample Preparation:
- Weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition:
- Instrument: A 400 MHz (or higher) NMR spectrometer.
- Solvent: CDCl₃
- Temperature: 298 K
- Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').
- Acquisition Parameters:
- Spectral Width: ~16 ppm
- Number of Scans: 16-32
- Relaxation Delay (d1): 2 seconds
- Acquisition Time (aq): ~4 seconds
- Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation, phase correction, and baseline correction.
3. ¹³C NMR Acquisition:
- Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
- Solvent: CDCl₃
- Temperature: 298 K
- Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., 'zgpg30').
- Acquisition Parameters:
- Spectral Width: ~240 ppm
- Number of Scans: 1024 or more, depending on sample concentration.
- Relaxation Delay (d1): 2 seconds
- Processing: Apply a line broadening of 1-2 Hz and perform Fourier transformation, phase correction, and baseline correction.
Visualization of Key Structural Features
The following diagram illustrates the molecular structure of this compound with key proton and carbon environments highlighted.
Sources
The Analytical Fingerprint: A Comparative Guide to the Mass Spectrometry of 1-Cyclopropoxy-4-iodobenzene and Its Derivatives
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. Among the myriad of analytical techniques available, mass spectrometry (MS) stands out for its unparalleled sensitivity and ability to provide detailed structural information. This guide delves into the mass spectrometric behavior of 1-Cyclopropoxy-4-iodobenzene and its derivatives, a class of compounds with potential applications in medicinal chemistry. We will explore the nuances of different ionization techniques, compare their fragmentation patterns, and provide the experimental context necessary for researchers, scientists, and drug development professionals to confidently analyze these molecules.
The Significance of Mass Spectrometry in the Analysis of this compound Derivatives
This compound possesses a unique combination of structural motifs: a halogenated aromatic ring, an ether linkage, and a strained cyclopropyl group. This intricate assembly presents both challenges and opportunities for mass spectrometric analysis. Understanding the fragmentation behavior of this scaffold is crucial for:
-
Structural Confirmation: Verifying the identity of newly synthesized compounds.
-
Impurity Profiling: Identifying and quantifying byproducts in a reaction mixture.
-
Metabolite Identification: Elucidating the metabolic fate of these compounds in biological systems.
-
Reaction Monitoring: Tracking the progress of chemical reactions involving this molecular core.
This guide will provide a comparative analysis of two of the most common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI), highlighting how the choice of ionization method can significantly impact the resulting mass spectrum and the structural information that can be gleaned.
A Tale of Two Ionization Techniques: Electron Ionization (EI) vs. Electrospray Ionization (ESI)
The choice of ionization technique is a critical first step in any mass spectrometry experiment. It dictates the extent of fragmentation and, consequently, the type of information obtained.
Electron Ionization (EI): The "Hard" Technique for Detailed Fragmentation
EI is a classic, high-energy ionization method that involves bombarding the analyte with a beam of electrons, typically at 70 eV. This energetic process often leads to extensive and reproducible fragmentation, providing a detailed "fingerprint" of the molecule.
Electrospray Ionization (ESI): The "Soft" Touch for Intact Molecules
In contrast, ESI is a "soft" ionization technique that generates ions from solution. It imparts minimal excess energy to the analyte, resulting in a spectrum dominated by the molecular ion or pseudomolecular ion (e.g., [M+H]⁺ or [M+Na]⁺). This makes ESI ideal for determining the molecular weight of a compound and for studying non-covalent complexes.
Comparative Overview:
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Ionization Process | High-energy electron bombardment in the gas phase | Ion formation from charged droplets in solution |
| Energy Transfer | High | Low |
| Fragmentation | Extensive and complex | Minimal to none (can be induced) |
| Molecular Ion | Often weak or absent | Typically the base peak |
| Best Suited For | Structural elucidation via fragmentation analysis | Molecular weight determination, analysis of polar and large molecules |
| Typical Analytes | Volatile, thermally stable, nonpolar compounds | Polar, non-volatile, thermally labile compounds |
Decoding the Fragments: A Comparative Analysis of Fragmentation Patterns
The fragmentation of this compound is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments.
Predicted Electron Ionization (EI) Fragmentation of this compound
Under EI conditions, the molecular ion of this compound (m/z 260) is expected to undergo a series of characteristic fragmentation reactions. The primary cleavage events are anticipated to be the loss of the iodine atom and fragmentation of the cyclopropoxy group.
Key Predicted Fragmentation Pathways under EI:
-
Loss of Iodine: The C-I bond is the weakest bond in the molecule, making the loss of an iodine radical (•I) a highly favorable process, leading to a prominent peak at m/z 133 .
-
Cleavage of the Cyclopropoxy Group:
-
Loss of Propene: A common fragmentation pathway for cyclopropyl ethers involves rearrangement and loss of a neutral propene molecule (C₃H₄), resulting in a fragment at m/z 218 .
-
Loss of a Cyclopropyl Radical: Cleavage of the ether bond can lead to the loss of a cyclopropyl radical (•C₃H₅), generating a fragment at m/z 219 .
-
-
Aromatic Ring Fragmentation: At higher energies, the aromatic ring itself can fragment, leading to smaller ions, though these are generally of lower abundance.
Table of Predicted EI Fragments for this compound:
| m/z | Proposed Fragment | Fragmentation Pathway |
| 260 | [C₉H₉IO]⁺• | Molecular Ion |
| 133 | [C₉H₉O]⁺ | Loss of •I |
| 218 | [C₆H₅IO]⁺• | Loss of C₃H₄ |
| 219 | [C₆H₄IO]⁺ | Loss of •C₃H₅ |
| 105 | [C₇H₅O]⁺ | Further fragmentation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Visualizing EI Fragmentation:
Caption: Predicted EI fragmentation pathway for this compound.
Predicted Electrospray Ionization (ESI) Fragmentation of this compound and its Derivatives
In contrast to EI, the ESI mass spectrum of this compound is expected to be much simpler, with the protonated molecule [M+H]⁺ at m/z 261 as the base peak. Fragmentation is generally not observed unless induced in the collision cell of a tandem mass spectrometer (MS/MS).
Tandem Mass Spectrometry (MS/MS) of the [M+H]⁺ Ion:
Collision-induced dissociation (CID) of the [M+H]⁺ ion would likely proceed through similar pathways as EI, but with different relative intensities. The loss of a neutral iodine atom is less likely from the even-electron [M+H]⁺ ion. Instead, the loss of neutral iodobenzene (C₆H₅I) or rearrangement and loss of smaller neutral molecules would be more probable.
Impact of Derivatives on Fragmentation:
The fragmentation patterns of derivatives of this compound will be influenced by the electronic nature of the substituents on the aromatic ring.
-
Electron-Donating Groups (EDGs) (e.g., -OCH₃, -NH₂): EDGs will stabilize the positive charge on the aromatic ring, potentially promoting fragmentation pathways that retain the charge on the aromatic portion of the molecule.
-
Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN): EWGs will destabilize the positive charge on the aromatic ring, which may favor fragmentation pathways involving the cyclopropoxy group or lead to different rearrangement pathways.
Experimental Protocols
To ensure the reproducibility and accuracy of mass spectrometric data, standardized experimental protocols are essential.
Electron Ionization Mass Spectrometry (EI-MS) Protocol
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe.
-
GC Conditions (if applicable):
-
Column: A nonpolar column (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 50-500.
-
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
-
Sample Preparation: Dissolve the sample in a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with 0.1% formic acid at a concentration of approximately 10 µg/mL. The formic acid aids in protonation.
-
Instrumentation: Use a liquid chromatograph-mass spectrometer (LC-MS) or direct infusion.
-
LC Conditions (if applicable):
-
Column: A C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Desolvation Gas Flow: 8-12 L/min.
-
Mass Range: m/z 100-1000.
-
For MS/MS: Select the [M+H]⁺ ion for collision-induced dissociation (CID) with an appropriate collision energy (e.g., 10-40 eV).
-
Visualizing the Analytical Workflow:
Caption: A comparative workflow for EI-MS and ESI-MS/MS analysis.
Conclusion and Future Perspectives
The mass spectrometric analysis of this compound and its derivatives offers a rich field for analytical exploration. The complementary nature of Electron Ionization and Electrospray Ionization provides a powerful toolkit for comprehensive structural characterization. While EI-MS excels at generating detailed fragmentation patterns for structural elucidation, ESI-MS is indispensable for unambiguous molecular weight determination and for the analysis of more polar derivatives.
Future work in this area could involve high-resolution mass spectrometry (HRMS) to confirm the elemental composition of fragments and advanced tandem MS techniques (e.g., MSⁿ) to further probe complex fragmentation pathways. The systematic study of a broader range of derivatives will undoubtedly lead to a more refined understanding of structure-fragmentation relationships, aiding in the rapid and confident identification of this promising class of molecules.
References
- Cole, R. B. (Ed.). (2011).
- Dass, C. (2007). Fundamentals of contemporary mass spectrometry. John Wiley & Sons.
- de Hoffmann, E., & Stroobant, V. (2007).
- Gross, J. H. (2011). Mass spectrometry: a textbook. Springer Science & Business Media.
- Kinter, M., & Sherman, N. E. (2000). Protein sequencing and identification using tandem mass spectrometry. John Wiley & Sons.
- McMaster, M. C. (2005). GC/MS: a practical user's guide. John Wiley & Sons.
- Siuzdak, G. (1996). Mass spectrometry for biotechnology. Academic press.
- Watson, J. T., & Sparkman, O. D. (2007).
A Comparative Guide to the Reactivity of 1-Cyclopropoxy-4-iodobenzene and 1-bromo-4-cyclopropoxybenzene in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecular architectures. Aryl halides are foundational components in this endeavor, particularly in the context of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of the reactivity of two such building blocks: 1-Cyclopropoxy-4-iodobenzene and 1-bromo-4-cyclopropoxybenzene . While direct, side-by-side comparative studies for these specific substrates are not extensively documented in peer-reviewed literature, this guide synthesizes established principles of organic chemistry and available experimental data for analogous compounds to provide a robust comparative analysis.
The primary differentiator between these two reagents lies in the nature of the halogen substituent. The Carbon-Iodine (C-I) bond is inherently weaker and more polarizable than the Carbon-Bromine (C-Br) bond. This fundamental difference in bond dissociation energy dictates a general reactivity trend in the rate-determining oxidative addition step of many palladium-catalyzed cross-coupling reactions: I > Br .[1] This guide will explore the practical implications of this trend in three of the most powerful and versatile cross-coupling methodologies: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
The Decisive Role of the Halogen: A Look at Bond Dissociation Energies
The superior reactivity of aryl iodides over aryl bromides is fundamentally rooted in their respective carbon-halogen bond dissociation energies (BDEs). The C-I bond is significantly weaker than the C-Br bond, requiring less energy to cleave during the oxidative addition of the palladium(0) catalyst.
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-I | ~213 |
| C-Br | ~285 |
This difference in BDEs translates to milder reaction conditions, faster reaction rates, and often higher yields when employing this compound compared to its bromo-analogue.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron species.[1] The established reactivity trend of aryl halides (I > Br >> Cl) is particularly pronounced in this reaction.
Comparative Performance:
Based on these principles, This compound is expected to exhibit significantly higher reactivity in Suzuki-Miyaura couplings. This translates to several practical advantages:
-
Milder Reaction Conditions: The iodo-substrate will likely undergo coupling at lower temperatures and with lower catalyst loadings.
-
Faster Reaction Times: The facile oxidative addition of the C-I bond will lead to a more rapid catalytic turnover.
-
Higher Yields: The increased reactivity generally correlates with higher product yields and fewer side reactions.
Catalytic Cycle for Suzuki-Miyaura Coupling:
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide (Representative)
This protocol is based on a reported procedure for a similar aryl bromide and can be adapted for 1-bromo-4-cyclopropoxybenzene.[2]
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-4-cyclopropoxybenzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as K₂CO₃ (2.0 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water (e.g., 4:1 v/v).
-
Catalyst and Ligand Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 equiv) or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos, XPhos).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
For this compound, similar conditions can be employed, but it is anticipated that the reaction may proceed efficiently at a lower temperature (e.g., 60-80 °C) and with a shorter reaction time.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and other biologically active molecules.[3][4] Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a critical factor.
Comparative Performance:
The oxidative addition of the aryl halide to the palladium(0) complex is also the rate-determining step in the Buchwald-Hartwig amination.[3][4] Therefore, This compound is expected to be the more reactive coupling partner .
-
Milder Conditions for the Iodo-Substrate: The C-I bond's lability allows for the use of less forcing conditions, which can be advantageous when working with sensitive amine coupling partners or substrates with thermally labile functional groups.
-
Broader Substrate Scope for the Bromo-Substrate with Advanced Catalysts: While aryl bromides are less reactive, the development of highly active, bulky electron-rich phosphine ligands (e.g., Josiphos, XPhos) has significantly expanded the scope of the Buchwald-Hartwig amination to include these less reactive halides.[5]
Catalytic Cycle for Buchwald-Hartwig Amination:
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination (General)
This general protocol can be adapted for both substrates, with the expectation of milder conditions for the iodo-analogue.[5]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried reaction vessel with the aryl halide (1.0 equiv), the amine (1.2 equiv), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv), a palladium source (e.g., Pd₂(dba)₃), and a suitable phosphine ligand (e.g., BINAP, Xantphos).
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane.
-
Reaction Execution: Seal the vessel and heat the mixture with stirring to the required temperature (typically 80-110 °C for aryl bromides, potentially lower for aryl iodides). Monitor the reaction's progress.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature, quench with water, and extract with an organic solvent. Wash the organic phase, dry it, and concentrate it. Purify the residue via column chromatography or recrystallization.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, providing a direct route to valuable arylalkyne motifs.[6][7] This reaction typically employs a dual catalytic system of palladium and copper(I).
Comparative Performance:
The reactivity trend of aryl halides in Sonogashira coupling is consistent with the other cross-coupling reactions discussed: I > Br > Cl .[6]
-
Selective Coupling: The significant difference in reactivity between the C-I and C-Br bonds can be exploited for selective couplings. For example, in a molecule containing both iodo and bromo substituents, the Sonogashira coupling can often be performed selectively at the iodo-position under milder conditions.[6]
-
Temperature Dependence: Couplings with aryl iodides often proceed efficiently at room temperature, whereas aryl bromides typically require elevated temperatures.[6] This again highlights the greater reactivity of This compound .
Catalytic Cycle for Sonogashira Coupling:
Figure 3: Catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling (General)
The following is a general procedure that can be adapted for both substrates.[7][8]
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Solvent and Reagent Addition: Add a suitable solvent, such as THF or DMF, followed by a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (iPr₂NH). Finally, add the terminal alkyne (1.1-1.5 equiv).
-
Reaction Execution: Stir the reaction mixture at room temperature for aryl iodides or heat to 50-80 °C for aryl bromides. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Remove the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent and wash with aqueous ammonium chloride and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.
Summary of Comparative Reactivity
| Feature | This compound | 1-bromo-4-cyclopropoxybenzene |
| Relative Reactivity | High | Moderate |
| Typical Reaction Temp. | Room Temperature to Moderate Heating | Moderate to High Heating |
| Catalyst Loading | Generally Lower | Generally Higher |
| Reaction Times | Shorter | Longer |
| Selectivity in Dihalo-systems | High (preferential reaction) | Lower |
Conclusion
In the realm of palladium-catalyzed cross-coupling reactions, the choice between this compound and 1-bromo-4-cyclopropoxybenzene is a classic case of balancing reactivity with other practical considerations such as cost and availability.
This compound stands out as the more reactive substrate due to the weaker C-I bond. This higher reactivity translates into tangible benefits in the laboratory, including milder reaction conditions, shorter reaction times, and often higher yields. It is the preferred reagent when high efficiency and speed are critical, or when dealing with sensitive substrates that cannot tolerate harsh conditions.
1-bromo-4-cyclopropoxybenzene , while less reactive, remains a valuable and widely used building block. The advent of modern, highly active catalyst systems has largely overcome its inherent lower reactivity, enabling its successful application in a wide range of cross-coupling reactions. Its potential lower cost and greater commercial availability can make it an attractive option for large-scale syntheses.
Ultimately, the optimal choice of reagent will depend on the specific requirements of the synthetic target, the desired reaction conditions, and economic considerations. However, a thorough understanding of their relative reactivities, as outlined in this guide, empowers the synthetic chemist to make a more informed and strategic decision.
References
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Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011 , 50(30), 6722-6737. [Link]
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Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 2008 , 41(11), 1534-1544. [Link]
-
Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016 , 116(19), 12564-12649. [Link]
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002 , 653(1-2), 46-49. [Link]
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Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107(3), 874-922. [Link]
-
Sonogashira, K. Palladium-Catalyzed Sonogashira Cross-Coupling Reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis; Negishi, E.-i., Ed.; John Wiley & Sons, Inc.: 2002; pp 493-529. [Link]
-
Sonogashira, K.; Tohda, Y.; Hagihara, N. A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 1975 , 16(50), 4467-4470. [Link]
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Al-Masum, M.; El-Hely, A. Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. ARKIVOC, 2010 , (xi), 281-291. [Link]
-
Luo, Y.-R. Handbook of Bond Dissociation Energies in Organic Compounds. CRC Press: 2003. [Link]
-
Spokoyny, A. M., et al. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions, 2018 , 47(30), 10114-10118. [Link]
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- 8. mdpi.com [mdpi.com]
The Strategic Calculus of Synthesis: A Cost-Benefit Analysis of 1-Cyclopropoxy-4-iodobenzene
In the high-stakes arena of drug discovery and development, the selection of a chemical building block is a critical decision, balancing synthetic efficiency against economic reality. The cyclopropoxy-aryl ether motif is a privileged structure, prized for its ability to enhance metabolic stability, improve potency, and fine-tune physicochemical properties. For chemists aiming to incorporate this valuable moiety, 1-Cyclopropoxy-4-iodobenzene presents itself as a ready-to-use, versatile reagent. This guide provides an in-depth cost-benefit analysis of employing this advanced intermediate, comparing it objectively with alternative synthetic strategies and providing the experimental data necessary for an informed decision.
Executive Summary: The "Buy vs. Build" Dilemma
The core of this analysis is a classic "buy versus build" scenario. "Buying" refers to the direct purchase of this compound, a one-bottle solution for introducing the 4-cyclopropoxyphenyl group. "Building" involves multi-step syntheses starting from less complex, and often cheaper, precursors like 4-iodophenol. While the upfront cost of this compound is higher, its use can significantly streamline synthesis, reduce development timelines, and minimize waste streams, offering compelling long-term value. Conversely, the "build" approach may offer lower initial material costs but introduces process complexity, potential yield losses over multiple steps, and increased labor and resource expenditure.
Comparative Analysis: Performance, Cost, and Process
The utility of a building block is ultimately defined by its performance in key chemical transformations. For this compound, these are predominantly palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1][2]
Cost Profile
A direct comparison of starting material costs reveals the initial economic hurdle of the "buy" strategy.
| Reagent | Typical Purity | Representative Price (USD/g) |
| This compound | >95% | $321.00[3] |
| 4-Iodophenol | >98% | ~$1.50 - $3.00 |
| Cyclopropyl Bromide | >98% | ~$4.00 - $6.00 |
| Cyclopropylboronic Acid | >97% | ~$40.00 - $60.00 |
Note: Prices are based on currently available data from various chemical suppliers for research quantities and are subject to change based on vendor, quantity, and market fluctuations.
While the per-gram cost of this compound is substantially higher, a holistic cost analysis must account for the additional reagents, solvents, catalysts, and man-hours required for the multi-step "build" alternatives.
Synthetic Route Comparison
To contextualize the cost, let's analyze the synthetic pathways.
Caption: Comparative flowchart of the 'Buy' vs. 'Build' synthetic strategies.
The "Buy" strategy (Route A) offers a direct, single-step entry to the target molecule from the key intermediate. The "Build" strategy (Route B) requires an initial O-alkylation step to synthesize the intermediate in-house before proceeding to the final coupling reaction. This additional step introduces complexity and potential for yield loss.
Experimental Data: Head-to-Head Comparison
The true measure of a reagent's value lies in its experimental performance. Below is a comparative analysis of this compound in two of the most critical C-C and C-N bond-forming reactions.
Scenario 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for creating biaryl structures.[2] The high reactivity of the C-I bond in this compound often leads to efficient coupling under mild conditions.
| Parameter | Route A: Direct Coupling | Route B: Two-Step Synthesis |
| Step 1 | N/A | O-Cyclopropylation of 4-Iodophenol |
| Reagents | 4-Iodophenol, c-PrBr, K₂CO₃ | |
| Solvent | DMF | |
| Temp. / Time | 80 °C / 12 h | |
| Yield | ~85% (isolated) | |
| Step 2 | Suzuki Coupling | Suzuki Coupling |
| Aryl Halide | This compound | In-situ or isolated intermediate |
| Coupling Partner | Phenylboronic Acid | Phenylboronic Acid |
| Catalyst / Ligand | Pd(dppf)Cl₂ (2 mol%) | Pd(dppf)Cl₂ (2 mol%) |
| Base | K₂CO₃ | K₂CO₃ |
| Solvent | Dioxane/H₂O | Dioxane/H₂O |
| Temp. / Time | 90 °C / 2 h | 90 °C / 2 h |
| Yield | >95%[4] | >95% |
| Overall Yield | >95% | ~81% |
| Process Steps | 1 | 2 + workups |
Analysis: While both routes achieve high yields in the coupling step, the "Build" strategy's overall yield is capped by the efficiency of the initial O-alkylation. The "Buy" strategy provides the final product in a single, high-yielding transformation, saving significant time and resources associated with an additional reaction, workup, and purification.
Scenario 2: Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is another critical transformation where this compound excels.[1][5][6] This reaction is vital for synthesizing anilines, which are precursors to a vast array of bioactive molecules.
Caption: Workflow for Buchwald-Hartwig amination using the title reagent.
Performance Insights: The electron-rich nature of the cyclopropoxy group and the high reactivity of the iodide leaving group make this compound an excellent substrate for C-N coupling. Reactions typically proceed to completion with low catalyst loadings (0.5-2 mol%) and under relatively mild conditions (80-110 °C).[7] The use of modern, sterically demanding biarylphosphine ligands like XPhos or BrettPhos further enhances reaction efficiency, allowing for the coupling of a wide range of amines, including historically challenging primary amines and anilines.[8][9]
Detailed Experimental Protocols
To provide actionable insights, the following are representative, self-validating protocols.
Protocol 1: Suzuki-Miyaura Coupling with this compound
Objective: To synthesize 4-cyclopropoxy-1,1'-biphenyl.
Methodology:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (260 mg, 1.0 mmol, 1.0 equiv.), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv.).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 14.6 mg, 0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 2 hours. Monitor reaction completion by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the title compound.
Protocol 2: Alternative "Build" Route - O-Alkylation of 4-Iodophenol
Objective: To synthesize this compound from 4-iodophenol.
Methodology:
-
To a round-bottom flask, add 4-iodophenol (2.20 g, 10.0 mmol, 1.0 equiv.) and potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv.) in N,N-dimethylformamide (DMF, 20 mL).
-
Add cyclopropyl bromide (1.1 mL, 12.0 mmol, 1.2 equiv.) dropwise to the stirring suspension.
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor for the disappearance of 4-iodophenol by TLC.
-
Workup: Cool the mixture to room temperature and pour it into ice-water (100 mL).
-
Extract the aqueous mixture with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with 1 M NaOH (2 x 20 mL) to remove unreacted phenol, followed by water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used directly or purified by chromatography.
Conclusion and Recommendations
The choice between "buying" this compound and "building" it from simpler precursors is a strategic decision that hinges on project priorities.
Choose this compound ("Buy") when:
-
Speed is critical: A shorter synthetic route accelerates lead optimization and reduces time-to-market.
-
Process simplicity is valued: A single, robust coupling step minimizes operational complexity and potential failure points.
-
Overall cost-efficiency is the goal: While the initial purchase price is higher, savings in labor, solvent, and waste disposal, combined with higher overall yields, often make this the more economical option for complex, multi-step syntheses.
-
Scalability is a concern: A validated, one-step protocol is often easier to scale up reliably than a multi-step sequence.
Consider the "Build" alternative when:
-
Initial material cost is the primary constraint: For early-stage, small-scale exploratory work, the lower cost of 4-iodophenol may be attractive.
-
The required scale is small: The inefficiencies of a multi-step route are less impactful on a milligram or low-gram scale.
-
In-house synthetic capacity is readily available: If a chemistry team has the bandwidth to perform the additional optimization and execution of the alkylation step.
For drug development professionals and researchers focused on efficiency, reliability, and long-term value, This compound is the superior strategic choice . It functions as a "plug-and-play" module, de-risking a critical bond construction and allowing scientists to focus their resources on novel chemical space rather than on re-inventing established synthons.
References
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
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The Hartwig Group. Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Organic Chemistry Portal. Palladium-Catalyzed Cross-Coupling Reaction of Tricyclopropylbismuth with Aryl Halides and Triflates. [Link]
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YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]
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SynArchive. Suzuki Coupling. [Link]
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Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
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PubMed. Palladium-catalyzed cross-coupling reaction of tricyclopropylbismuth with aryl halides and triflates. [Link]
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DSpace@MIT. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. [Link]
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YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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NIH. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. [Link]
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ResearchGate. Suzuki coupling reaction of iodobenzene (1a) with phenylboronic acid...[Link]
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PubChem. 1-Cyclopropyl-4-iodobenzene. [Link]
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NIH. Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. [Link]
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ResearchGate. Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. [Link]
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ResearchGate. Highly Selective and Efficient Conversion of Alkyl Aryl and Alkyl Cyclopropyl Ketones to Aromatic and Cyclopropane Carboxylic Acids by Aerobic Catalytic Oxidation...[Link]
-
NIH. Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. [Link]
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SciELO México. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]
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Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]
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PubMed. Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. [Link]
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NIH. Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. [Link]
-
NIH. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]
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Frontiers. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. [Link]
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A Researcher's Guide to Alternatives for 1-Cyclopropoxy-4-iodobenzene in Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, the construction of carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions is a cornerstone of molecular innovation. For drug development professionals and researchers, the introduction of unique structural motifs, such as the cyclopropoxybenzene moiety, is often crucial for modulating the physicochemical and pharmacological properties of a molecule. While 1-cyclopropoxy-4-iodobenzene has traditionally served as a reliable electrophilic partner in these transformations, the pursuit of milder reaction conditions, broader functional group tolerance, and improved atom economy has led to the exploration of alternative reagents.
This guide provides an in-depth comparison of viable alternatives to this compound, focusing on their performance in common cross-coupling reactions. We will delve into the practical aspects of using these reagents, supported by experimental data and detailed protocols, to empower you to make informed decisions in your synthetic endeavors.
The Incumbent: this compound
This compound is a widely used building block due to the high reactivity of the carbon-iodine bond in oxidative addition to a palladium(0) catalyst. This high reactivity often translates to lower catalyst loadings and milder reaction conditions compared to its bromo- or chloro-analogs. It is a versatile substrate for a range of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings.
However, aryl iodides can be more expensive and less stable than other aryl halides. Furthermore, the generation of stoichiometric amounts of iodide waste can be a concern in large-scale synthesis. These factors provide a strong impetus for investigating alternative reagents that can introduce the 4-cyclopropoxyphenyl group with greater efficiency and sustainability.
The Alternatives: A Comparative Overview
The primary alternatives to using an aryl halide as the electrophilic partner involve switching the polarity of the coupling partners. Instead of an electrophilic 4-cyclopropoxybenzene derivative, we can employ a nucleophilic organometallic reagent bearing the 4-cyclopropoxyphenyl moiety. The most prominent and practical of these are organoboron and organotin reagents.
| Reagent | Structure | Key Advantages | Key Disadvantages |
| This compound | ![]() | High reactivity in oxidative addition. | Higher cost, potential instability, iodide waste. |
| 4-Cyclopropoxyphenylboronic Acid | ![]() | Generally stable, crystalline solids; low toxicity of boron byproducts. | Requires a base for activation; potential for protodeboronation. |
| Potassium 4-Cyclopropoxyphenyltrifluoroborate | ![]() | Air- and moisture-stable crystalline solids; slow-release of the boronic acid can suppress side reactions. | Requires fluoride source for activation in some cases; higher molecular weight. |
| (4-Cyclopropoxyphenyl)tributylstannane | ![]() | Does not require a base for activation; tolerant of a wide range of functional groups. | High toxicity of organotin compounds; difficult to remove tin byproducts. |
Performance in Key Cross-Coupling Reactions
The choice of reagent is often dictated by the specific bond being formed. Below, we compare the application of these reagents in four of the most common palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction for the formation of biaryl structures. This is where the advantages of using a boronic acid or its trifluoroborate salt become most apparent.
Reaction Scheme:
Figure 1: General scheme of a Suzuki-Miyaura coupling.
While direct comparative studies between this compound and its boronic acid counterparts under identical conditions are not extensively documented in a single source, we can infer performance from typical reaction conditions and yields reported in the literature for similar substrates.
| Coupling Partners | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole + Phenylboronic acid | Pd/C, K2CO3 | K2CO3 | DMF | Reflux | - | 41-92 | [1] |
| 4-Bromoanisole + Phenylboronic acid | Pd-bpydc-Ln | - | - | - | - | up to 98 | [2] |
| Aryl Halides + Arylboronic Acids | Pd/NiFe2O4 | - | DMF/H2O | - | 0.17-1 | 70-98 | [3] |
| Benzyl Chlorides + K-Cyclopropyltrifluoroborate | Pd2(dba)3, RuPhos | K2CO3 | Toluene/H2O | 120 | - | up to 80 | [4] |
Experimental Insight:
-
Reactivity: Aryl iodides like this compound are highly reactive, which can be advantageous but also lead to side reactions like homocoupling. Arylboronic acids offer a more controlled reactivity profile.
-
Reaction Conditions: Suzuki-Miyaura reactions with boronic acids are robust and can often be performed under milder conditions than couplings with less reactive aryl chlorides or bromides. The use of potassium trifluoroborates can sometimes offer advantages in terms of stability and handling, and they have been shown to be effective in couplings with challenging substrates like aryl chlorides.[5]
-
Byproducts: A significant advantage of boronic acids and their derivatives is the formation of innocuous and easily removable boron-containing byproducts.
Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds
The Sonogashira coupling is the premier method for coupling aryl halides with terminal alkynes. In this reaction, this compound is the standard reagent.
Reaction Scheme:
Figure 2: General scheme of a Sonogashira coupling.
Experimental Data:
A study on the Sonogashira coupling of various aryl iodides with phenylacetylene in water using a magnetic Janus-type catalyst reported high yields. For instance, the coupling of iodobenzene with phenylacetylene gave a 96% yield.[6] While this study did not use this compound specifically, the high yields with a range of substituted iodobenzenes suggest that it would be a highly effective substrate.
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Iodobenzene | Phenylacetylene | Pd immobilized on magnetic Janus-type silica | Et3N | H2O | - | 96 | [6] |
| 1,3-Diiodobenzene | Phenylacetylene | Pd immobilized on magnetic Janus-type silica | Et3N | H2O | - | 95 | [6] |
| 4-Iodopyridine | Phenylacetylene | Pd immobilized on magnetic Janus-type silica | Et3N | H2O | - | 98 | [6] |
Experimental Insight:
The high reactivity of the C-I bond is particularly advantageous in Sonogashira couplings, often allowing the reaction to proceed at room temperature.[7] While alternatives to aryl halides exist, they are less common for this transformation.
Buchwald-Hartwig Amination: Constructing C-N Bonds
For the synthesis of arylamines, the Buchwald-Hartwig amination is a powerful tool. Here again, this compound is a suitable substrate.
Reaction Scheme:
Figure 3: General scheme of a Buchwald-Hartwig amination.
Experimental Insight:
The Buchwald-Hartwig amination is highly versatile, and the choice of ligand is crucial for achieving high yields, especially with less reactive aryl halides.[8][9] While aryl iodides are effective, the development of advanced phosphine ligands has enabled the efficient use of more readily available aryl bromides and even chlorides.[10]
A study on a nickel-catalyzed Buchwald-Hartwig-type amination highlighted the selective reaction of aryl iodides in the presence of aryl chlorides and bromides.[11] This underscores the high reactivity of the C-I bond.
Stille Coupling: Utilizing Organotin Reagents
The Stille coupling offers a base-free alternative for C-C bond formation. In this case, (4-cyclopropoxyphenyl)tributylstannane would be the alternative reagent to this compound.
Reaction Scheme:
Figure 4: General scheme of a Stille coupling.
Experimental Insight:
Organostannanes are stable to air and moisture and tolerate a wide variety of functional groups.[12][13] However, the primary drawback of Stille coupling is the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the reaction mixture.[14] This has led to a general preference for the less toxic Suzuki-Miyaura coupling where possible.
Synthesis and Accessibility of Alternative Reagents
The practicality of an alternative reagent is not only determined by its performance in a reaction but also by its accessibility.
Synthesis of 4-Cyclopropoxyphenylboronic Acid:
A common route to arylboronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic workup. For 4-cyclopropoxyphenylboronic acid, this would typically start from 1-bromo-4-cyclopropoxybenzene.
Protocol for the Synthesis of 4-Cyclopropoxyphenylboronic Acid (General Procedure):
-
To a solution of 1-bromo-4-cyclopropoxybenzene in anhydrous THF at -78 °C is added n-butyllithium dropwise.
-
The mixture is stirred at -78 °C for 1 hour.
-
Triisopropyl borate is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with aqueous HCl, and the product is extracted with an organic solvent.
-
The organic layer is dried, concentrated, and the crude product is purified by recrystallization or chromatography to yield 4-cyclopropoxyphenylboronic acid.
Synthesis of Potassium 4-Cyclopropoxyphenyltrifluoroborate:
Potassium organotrifluoroborates are readily prepared from the corresponding boronic acids by treatment with potassium hydrogen fluoride (KHF₂).[15]
Protocol for the Synthesis of Potassium 4-Cyclopropoxyphenyltrifluoroborate:
-
4-Cyclopropoxyphenylboronic acid is dissolved in methanol.
-
A saturated aqueous solution of potassium hydrogen fluoride (KHF₂) is added, and the mixture is stirred at room temperature.
-
The resulting precipitate is collected by filtration, washed with cold water and methanol, and dried to afford potassium 4-cyclopropoxyphenyltrifluoroborate.
Conclusion and Recommendations
The choice of reagent for introducing the 4-cyclopropoxyphenyl moiety is a strategic decision that depends on the specific cross-coupling reaction, the desired scale, and considerations of cost, safety, and waste management.
-
For Suzuki-Miyaura couplings , 4-cyclopropoxyphenylboronic acid and its potassium trifluoroborate salt are excellent alternatives to this compound. They offer good stability, high yields, and generate environmentally benign byproducts. The trifluoroborate salt provides enhanced stability and can be advantageous for challenging couplings.
-
For Sonogashira couplings , This compound remains the reagent of choice due to the high reactivity of the C-I bond, which facilitates this transformation under mild conditions.
-
For Buchwald-Hartwig aminations , while This compound is a viable substrate, the availability of advanced catalyst systems has made the use of the more economical 1-bromo-4-cyclopropoxybenzene a highly attractive option.
-
For Stille couplings , (4-cyclopropoxyphenyl)tributylstannane is a functional alternative, but its use should be carefully considered due to the toxicity of organotin compounds.
By understanding the strengths and weaknesses of each of these reagents, researchers can select the optimal building block to efficiently construct complex molecules containing the valuable 4-cyclopropoxybenzene motif.
References
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- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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- 11. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemistry.msu.edu [chemistry.msu.edu]
- 15. Stille reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the X-ray Crystal Structure of 1-Cyclopropoxy-4-iodobenzene and Its Derivatives
Introduction
In the landscape of modern drug discovery and materials science, the precise understanding of molecular architecture is paramount. The strategic incorporation of unique structural motifs, such as the cyclopropoxy group, can significantly influence a molecule's conformational rigidity, metabolic stability, and binding affinity. When coupled with a halogen atom like iodine on a phenyl ring, as in 1-cyclopropoxy-4-iodobenzene, we introduce a site for further chemical modification and the potential for specific intermolecular interactions, such as halogen bonding.
This guide provides a comprehensive comparison of the X-ray crystal structure of this compound derivatives and related molecules. Due to the absence of a publicly available crystal structure for this compound itself, this guide will draw upon crystallographic data from structurally analogous compounds to infer its likely solid-state properties. By examining the synthesis, crystallization, and detailed structural analysis of these related molecules, we aim to provide researchers, scientists, and drug development professionals with a valuable resource for anticipating the crystallographic behavior of this and similar scaffolds.
Methodology: A Primer on Small Molecule Crystallography
The determination of a molecule's three-dimensional structure through single-crystal X-ray diffraction is a cornerstone of chemical analysis.[1][2] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which the precise arrangement of atoms can be deduced. This technique offers unparalleled accuracy in determining molecular dimensions, conformations, and intermolecular interactions.[1]
Synthesis and Crystallization of Aryl Cyclopropyl Ethers: Experimental Protocols
The synthesis of this compound and its derivatives typically involves the Williamson ether synthesis or a copper-catalyzed Chan-Lam coupling reaction. The subsequent growth of high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step.
General Synthesis of this compound:
A common synthetic route involves the reaction of 4-iodophenol with a cyclopropyl halide or tosylate in the presence of a base.
Diagram of a potential synthetic workflow:
Caption: Synthetic scheme for this compound.
Experimental Protocol for Single Crystal Growth:
Growing diffraction-quality crystals often requires screening various solvents and techniques. Slow evaporation, vapor diffusion, and slow cooling are common methods. For aryl ethers, a combination of a good solvent (e.g., dichloromethane, ethyl acetate) and a miscible anti-solvent (e.g., hexane, pentane) is often effective.
Step-by-Step Crystallization Protocol (Vapor Diffusion):
-
Dissolve a small amount of the purified compound in a minimal amount of a relatively volatile "good" solvent (e.g., dichloromethane) in a small, open vial.
-
Place this vial inside a larger, sealed container (e.g., a beaker covered with parafilm).
-
Add a more volatile "anti-solvent" (in which the compound is poorly soluble, e.g., pentane or diethyl ether) to the larger container, ensuring the liquid level is below the top of the inner vial.
-
Seal the outer container and leave it undisturbed in a location with a stable temperature.
-
Over time, the anti-solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and promoting the slow growth of crystals.
Logical Flow of Crystallization Experiment:
Sources
A Comparative Guide to Catalyst Performance for 1-Cyclopropoxy-4-iodobenzene in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the efficient functionalization of aromatic scaffolds is a cornerstone of modern synthesis. 1-Cyclopropoxy-4-iodobenzene stands out as a valuable building block, incorporating a metabolically stable cyclopropoxy group, which can enhance the pharmacological properties of a molecule. The presence of a highly reactive iodine atom opens the door to a plethora of cross-coupling reactions, enabling the construction of complex molecular architectures.
This guide provides an in-depth comparison of various catalytic systems for the cross-coupling of this compound. We will delve into the mechanistic nuances of each reaction, present comparative data to inform your choice of catalyst, and provide detailed experimental protocols to ensure reproducibility in your laboratory.
The Strategic Advantage of the C-I Bond
The carbon-iodine bond in this compound is the weakest among the carbon-halogen bonds, making it highly susceptible to oxidative addition to low-valent transition metal catalysts, such as palladium(0) and copper(I). This high reactivity allows for milder reaction conditions and often translates to higher yields and faster reaction times compared to the analogous bromo or chloro derivatives.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorses of Modern Synthesis
Palladium catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, several palladium-catalyzed reactions are of paramount importance.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of biaryl structures, which are prevalent in pharmaceuticals.[1] The reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide.
Catalyst System Performance:
The choice of palladium catalyst and ligand is crucial for a successful Suzuki-Miyaura coupling. While traditional catalysts like Pd(PPh₃)₄ are effective, modern systems employing bulky, electron-rich phosphine ligands often provide superior results, especially for challenging substrates.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Advantages & Considerations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80-100 | 85-95 | Readily available and cost-effective. May require higher catalyst loading and longer reaction times. |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene, Dioxane | Room Temp - 80 | 90-99 | High turnover numbers (TONs), effective for hindered substrates, and often works at lower temperatures.[2] |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | Dioxane | Room Temp - 100 | 90-99 | Broad substrate scope and high functional group tolerance.[2] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reagents:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous dioxane (to make a 0.1 M solution)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add this compound, phenylboronic acid, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in anhydrous dioxane.
-
Add the catalyst solution to the Schlenk tube via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Mechanism of the Suzuki-Miyaura Coupling
Sources
Spectroscopic comparison of starting material and product in 1-Cyclopropoxy-4-iodobenzene reactions
For researchers, medicinal chemists, and professionals in drug development, the journey of a molecule from a starting material to a final product is paved with analytical checkpoints. This guide provides an in-depth spectroscopic comparison of 1-cyclopropoxy-4-iodobenzene, a versatile building block, and its transformation products via three cornerstone cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. By understanding the nuanced shifts in NMR, IR, and mass spectra, scientists can confidently track the progress of their reactions and confirm the identity of their desired products.
Introduction to this compound as a Synthetic Precursor
This compound is a valuable starting material in organic synthesis due to the presence of two key functional groups: a cyclopropoxy ether and an aryl iodide. The cyclopropoxy group can influence the electronic properties of the benzene ring and provide a unique steric profile, which can be advantageous in tuning the biological activity of a target molecule. The carbon-iodine bond is relatively weak, making it an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse functionalities at the 4-position of the benzene ring.
This guide will explore the spectroscopic signatures of this compound and compare them with those of its products from Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This comparative analysis will serve as a practical reference for scientists working with this and similar substrates.
Spectroscopic Profile of the Starting Material: this compound
A thorough understanding of the starting material's spectroscopic data is paramount before embarking on any chemical transformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound exhibits distinct signals for both the aromatic and cyclopropyl protons. The aromatic protons typically appear as two doublets in the downfield region, characteristic of a 1,4-disubstituted benzene ring. The protons on the cyclopropyl ring are found in the upfield region, with the methine proton appearing as a multiplet and the methylene protons as two separate multiplets due to their diastereotopic nature.
-
¹³C NMR: The carbon NMR spectrum provides further confirmation of the structure. The carbon atom bearing the iodine will be significantly shielded compared to the other aromatic carbons. The carbons of the cyclopropyl group will appear in the aliphatic region.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound will show characteristic C-H stretching vibrations for the aromatic and cyclopropyl groups, as well as C-O stretching from the ether linkage. The C-I stretching vibration is typically weak and falls in the far-IR region, often making it difficult to observe on standard instruments.
Mass Spectrometry (MS):
In the mass spectrum, the molecular ion peak will be prominent. A characteristic fragmentation pattern is the loss of the iodine atom, resulting in a significant peak at [M-127]⁺. Fragmentation of the cyclopropyl ring is also possible.
Comparative Analysis of Reaction Products
The following sections detail the expected spectroscopic changes upon the transformation of this compound via Suzuki, Sonogashira, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling: Synthesis of 4-Cyclopropoxy-biphenyl
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, in this case, by coupling this compound with a phenylboronic acid derivative.
Reaction workflow for Suzuki-Miyaura coupling.
Spectroscopic Comparison:
| Spectroscopic Technique | This compound (Starting Material) | 4-Cyclopropoxy-biphenyl (Product) | Key Spectroscopic Changes |
| ¹H NMR | Aromatic protons as two doublets. | More complex aromatic region with overlapping multiplets. | Disappearance of the characteristic 1,4-disubstituted pattern and appearance of signals for the new phenyl group. |
| ¹³C NMR | Carbon bearing iodine is shielded. | Disappearance of the shielded carbon signal; appearance of new aromatic carbon signals. | The C-I signal is replaced by signals corresponding to the second phenyl ring. |
| IR Spectroscopy | C-H (aromatic, cyclopropyl), C-O stretches. | Additional C-H stretches from the new phenyl ring. | Subtle changes in the fingerprint region due to the biphenyl system. |
| Mass Spectrometry | M⁺ and [M-I]⁺ fragments. | Higher m/z for the molecular ion. | The molecular ion peak will shift to a higher mass corresponding to the addition of a phenyl group minus iodine. |
Sonogashira Coupling: Synthesis of 1-Cyclopropoxy-4-(phenylethynyl)benzene
The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting the aryl iodide with a terminal alkyne, such as phenylacetylene.[1]
Reaction workflow for Sonogashira coupling.
Spectroscopic Comparison:
| Spectroscopic Technique | This compound (Starting Material) | 1-Cyclopropoxy-4-(phenylethynyl)benzene (Product) | Key Spectroscopic Changes |
| ¹H NMR | Aromatic protons as two doublets. | Aromatic protons remain as two doublets, with slight shifts. New signals for the phenyl group of the alkyne. | The overall aromatic region becomes more complex due to the additional phenyl group. |
| ¹³C NMR | Carbon bearing iodine is shielded. | Appearance of two quaternary carbon signals for the alkyne C≡C bond. | The C-I signal is replaced by the characteristic alkyne signals. |
| IR Spectroscopy | C-H (aromatic, cyclopropyl), C-O stretches. | A sharp, medium intensity C≡C stretch appears around 2200-2230 cm⁻¹. | The appearance of the alkyne stretch is a definitive indicator of product formation. |
| Mass Spectrometry | M⁺ and [M-I]⁺ fragments. | Higher m/z for the molecular ion. | The molecular ion peak shifts to a higher mass corresponding to the addition of the phenylethynyl group minus iodine. |
Buchwald-Hartwig Amination: Synthesis of 4-Cyclopropoxy-N-phenylaniline
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, in this case, by coupling the aryl iodide with an amine, such as aniline.[2]
Reaction workflow for Buchwald-Hartwig amination.
Spectroscopic Comparison:
| Spectroscopic Technique | This compound (Starting Material) | 4-Cyclopropoxy-N-phenylaniline (Product) | Key Spectroscopic Changes |
| ¹H NMR | Aromatic protons as two doublets. | More complex aromatic region with overlapping multiplets. Appearance of a broad N-H proton signal. | The appearance of the N-H signal is a key diagnostic feature. The aromatic region will show signals for both phenyl rings. |
| ¹³C NMR | Carbon bearing iodine is shielded. | Disappearance of the shielded carbon signal. The carbon attached to the nitrogen will be deshielded. | The C-I signal is replaced by a C-N signal, and new aromatic signals appear. |
| IR Spectroscopy | C-H (aromatic, cyclopropyl), C-O stretches. | A sharp, medium intensity N-H stretch appears around 3300-3500 cm⁻¹. | The appearance of the N-H stretch is a strong indicator of successful amination. |
| Mass Spectrometry | M⁺ and [M-I]⁺ fragments. | Higher m/z for the molecular ion. | The molecular ion peak shifts to a higher mass corresponding to the addition of the anilino group minus iodine. |
Experimental Protocols
The following are generalized experimental protocols for the three cross-coupling reactions. Researchers should optimize these conditions for their specific substrates and equipment.
General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried round-bottom flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv.), to the flask.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.
-
Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-cyclopropoxy-biphenyl.
General Procedure for Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv.), and a copper(I) co-catalyst (e.g., CuI, 0.04 equiv.).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent, such as triethylamine or a mixture of toluene and an amine base.
-
Add phenylacetylene (1.1 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-cyclopropoxy-4-(phenylethynyl)benzene.[3]
General Procedure for Buchwald-Hartwig Amination
-
To a glovebox or a flask under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.02 equiv.), and a strong base (e.g., NaOt-Bu, 1.4 equiv.).
-
Add this compound (1.0 equiv.) and a dry, degassed solvent (e.g., toluene or dioxane).
-
Add aniline (1.2 equiv.) to the reaction mixture.
-
Seal the reaction vessel and heat to the appropriate temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent, combine the organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography to obtain 4-cyclopropoxy-N-phenylaniline.
Conclusion
The spectroscopic comparison of this compound and its products from Suzuki, Sonogashira, and Buchwald-Hartwig reactions provides a clear roadmap for monitoring these crucial synthetic transformations. By paying close attention to the key diagnostic changes in ¹H and ¹³C NMR, IR, and mass spectra, researchers can gain a high degree of confidence in the outcome of their reactions. The provided experimental protocols offer a starting point for the synthesis of these valuable compounds, and a deeper understanding of their spectroscopic properties will undoubtedly facilitate the development of novel molecules in the fields of medicinal chemistry and materials science.
References
(The references are compiled from the search results and are provided for informational purposes. Full access to these articles may require a subscription.)
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Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. (n.d.). Retrieved from [Link]
-
Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (2023, December 28). Retrieved from [Link]
-
Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition - NIH. (2013, November 25). Retrieved from [Link]
-
Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]
-
Palladium-Supported Polydopamine-Coated NiFe2O4@TiO2: A Sole Photocatalyst for Suzuki and Sonogashira Coupling Reactions under Sunlight Irradiation - Semantic Scholar. (n.d.). Retrieved from [Link]
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
4-Cyclopropylaniline | C9H11N | CID 12253927 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]
-
Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Information. (n.d.). Retrieved from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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BJOC - Search Results - Beilstein Journals. (n.d.). Retrieved from [Link]
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Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra - YouTube. (2015, August 12). Retrieved from [Link]
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Sonogashira coupling - Wikipedia. (2023, November 28). Retrieved from [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. (n.d.). Retrieved from [Link]
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Palladium Nanoparticles Supported on Poly(N-vinylpyrrolidone)-Grafted Silica as an Efficient Catalyst for - Supplementary Information. (n.d.). Retrieved from [Link]
-
synthesis of Cyclopropyl anilines - ResearchGate. (n.d.). Retrieved from [Link]
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A Comparative Guide to HPLC and GC-MS Methods for Monitoring the Synthesis of 1-Cyclopropoxy-4-iodobenzene
For researchers, medicinal chemists, and process development scientists, the ability to accurately monitor the progress of a chemical reaction is paramount. The synthesis of novel pharmaceutical intermediates, such as 1-Cyclopropoxy-4-iodobenzene, demands robust analytical techniques to track the consumption of starting materials and the formation of the desired product, as well as to identify and quantify any impurities. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of the reaction mixture in the synthesis of this compound. We will delve into the theoretical underpinnings of each technique, present detailed starting protocols, and offer a head-to-head comparison to guide your choice of analytical methodology.
The Analytical Challenge: Monitoring the Formation of this compound
The synthesis of this compound likely proceeds via a copper-catalyzed etherification of 4-iodophenol with a cyclopropylating agent (e.g., cyclopropyl bromide).[1][2][3][4] A successful analytical method must be able to separate and quantify the following key components:
-
Starting Materials: 4-iodophenol and the cyclopropylating agent.
-
Product: this compound.
-
Potential Byproducts: Unreacted starting materials, the de-iodinated product (cyclopropoxybenzene), and potential positional isomers.
The ideal method should be stability-indicating, meaning it can resolve the main components from any potential degradants that may form under the reaction or analysis conditions.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Reaction Monitoring
HPLC is a powerful technique for separating non-volatile and thermally labile compounds, making it a primary choice for in-process reaction monitoring in pharmaceutical development.[5][6]
The Rationale Behind the HPLC Method Design
For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point. The separation will be based on the differential partitioning of the analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase. The starting materials, product, and potential byproducts have distinct polarities, which should allow for effective separation. A UV detector is suitable as the aromatic ring in all key compounds will provide a strong chromophore.[6]
Experimental Protocol: A Starting Point for HPLC Method Development
This protocol is a robust starting point and should be optimized and validated according to ICH guidelines for your specific application.[7]
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard C18 column provides a good balance of retention and efficiency for this type of molecule. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for acidic and neutral compounds. |
| Mobile Phase B | Acetonitrile | A common organic modifier with good UV transparency. |
| Gradient | 50% B to 95% B over 15 minutes | A gradient elution is necessary to elute both the polar starting materials and the less polar product within a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Detection | UV at 254 nm | The aromatic ring will have strong absorbance at this wavelength. |
| Injection Volume | 5 µL | A small injection volume minimizes band broadening. |
| Sample Preparation | Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. | Ensures compatibility with the mobile phase and prevents peak distortion. |
HPLC Workflow Diagram
Caption: Workflow for HPLC analysis of the reaction mixture.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Compounds
GC-MS is an excellent technique for the analysis of volatile and thermally stable compounds. Given that this compound has a moderate molecular weight and is likely to be sufficiently volatile, GC-MS presents a viable and powerful alternative to HPLC.
The Rationale Behind the GC-MS Method Design
The separation in GC is based on the partitioning of analytes between a gaseous mobile phase (an inert gas like helium) and a liquid stationary phase coated on the inside of a capillary column. A standard non-polar column, such as one with a 5% phenyl polysiloxane phase, is a good starting point for separating compounds with varying boiling points and polarities. The mass spectrometer provides not only quantification but also structural information based on the fragmentation patterns of the analytes, which is invaluable for confirming the identity of the product and identifying unknown impurities.[8][9][10][11]
Experimental Protocol: A Starting Point for GC-MS Method Development
This protocol is a robust starting point and should be optimized and validated for your specific application.
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a mass selective detector.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A versatile, non-polar column suitable for a wide range of analytes. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | An inert carrier gas that provides good chromatographic efficiency. |
| Injector Temperature | 250 °C | Ensures complete volatilization of the analytes without degradation. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |
| Injection Volume | 1 µL | A standard injection volume for capillary GC. |
| Oven Program | 80 °C (hold 2 min), then ramp at 15 °C/min to 280 °C (hold 5 min) | A temperature program is necessary to separate compounds with a range of boiling points. |
| MS Source Temp. | 230 °C | A standard source temperature for good ionization. |
| MS Quad Temp. | 150 °C | A standard quadrupole temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI conditions provide reproducible fragmentation patterns for library matching. |
| Scan Range | m/z 40-400 | Covers the expected mass range of the components. |
| Sample Preparation | Dilute a small aliquot of the reaction mixture in a volatile solvent like dichloromethane or ethyl acetate. | Ensures the sample is in a suitable solvent for GC injection. |
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis of the reaction mixture.
Head-to-Head Comparison: HPLC vs. GC-MS
| Feature | HPLC | GC-MS |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds. | Best for volatile and thermally stable compounds. |
| Separation Principle | Based on partitioning between a liquid mobile phase and a solid stationary phase. | Based on partitioning between a gaseous mobile phase and a liquid stationary phase. |
| Detection | Primarily UV-Vis, offering quantitative data. PDA provides spectral purity information. | Mass spectrometry provides both quantitative data and structural information from fragmentation patterns. |
| Sensitivity | Generally very good, depending on the detector and analyte's chromophore. | Excellent, especially in Selected Ion Monitoring (SIM) mode. |
| Selectivity | High, can often separate positional isomers with careful method development.[12][13][14][15][16] | Very high, with the mass spectrometer adding a second dimension of separation. |
| Sample Throughput | Typically longer run times (15-30 minutes). | Can have faster run times (10-20 minutes). |
| Instrumentation Cost | Generally lower initial cost. | Higher initial cost due to the mass spectrometer. |
| Solvent Consumption | Higher, uses significant amounts of organic solvents. | Minimal, only a small amount for sample dilution. |
Conclusion: Making the Right Choice for Your Application
Both HPLC and GC-MS are powerful techniques for monitoring the synthesis of this compound.
-
HPLC is the recommended starting point for most process chemistry labs due to its versatility, robustness, and lower cost. It is particularly well-suited for ensuring the accurate quantification of all components without the risk of thermal degradation.
-
GC-MS is an excellent confirmatory technique and a superior choice if high sensitivity and definitive identification of byproducts are the primary goals. The structural information provided by the mass spectrometer is invaluable for understanding the reaction pathway and identifying unexpected impurities.
Ultimately, the choice between HPLC and GC-MS will depend on the specific goals of the analysis, the available instrumentation, and the stage of drug development. For comprehensive process understanding, employing both techniques can provide a more complete analytical picture.
References
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Huang, J., Chen, Y., Chan, J., Ronk, M. L., Larsen, R. D., & Faul, M. M. (2011). An Efficient Copper-Catalyzed Etherification of Aryl Halides. Synlett, 2011(10), 1419-1422. [Link]
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Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytica Acta, 13(674). [Link]
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Copper-mediated etherification via aryl radicals generated from triplet states. (n.d.). ResearchGate. [Link]
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Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. (n.d.). Cosmosil. [Link]
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Room-Temperature Copper-Catalyzed Etherification of Aryl Bromides. (2018). PubMed Central (PMC). [Link]
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separation of positional isomers. (2017, December 14). Chromatography Forum. [Link]
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METHOD DEVELOPMENT ON HPLC. (n.d.). Maharana Pratap P.G. College Hardoi. [Link]
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Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. (2016). RSC Publishing. [Link]
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A simple, Précised, Accurate method was developed for the estimation of Anastrozole by RP-HPLC technique. (2020). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
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Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2024, April 30). MicroSolv. [Link]
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Room‐Temperature Copper‐Catalyzed Etherification of Aryl Bromides. (2018, March 28). ResearchGate. [Link]
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Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research. [Link]
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Room-Temperature Cu-Catalyzed Etherification of Aryl Bromides. (2018, January 9). ChemRxiv. [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]
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GCMS Section 6.13. (n.d.). Whitman People. [Link]
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Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. [Link]
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A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. (2022, November 25). MDPI. [Link]
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An investigation of HPLC post-column iodination conditions for the enhancement of aflatoxin B1 fluorescence. (1984). PubMed. [Link]
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Analysis of Polymer Extracts by Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry With Electron and Chemical Ionization. (n.d.). LECO Corporation. [Link]
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Mass Spectrometry: Fragmentation Patterns. (n.d.). Scribd. [Link]
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Simultaneous determination of iodinated haloacetic acids and aromatic iodinated disinfection byproducts in waters with a new SPE-HPLC-MS/MS method. (2018). PubMed. [Link]
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Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. (2020, April 18). ScienceDirect. [Link]
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Formation of iodinated aromatic DBPs at different molar ratios of chlorine and nitrogen in iodide-containing water. (2022, February 1). PubMed. [Link]
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HPLC Methods for Recently Approved Pharmaceuticals. (n.d.). National Academic Digital Library of Ethiopia. [Link]
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GC-MS analysis of petroleum ether extract of Alysicarpus monilifer- whole plant. (n.d.). Scholars Research Library. [Link]
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GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. (2023, May 2). MDPI. [Link]
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Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. (2020). ACS Publications. [Link]
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Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. (2020, October 16). ResearchGate. [Link]
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Safety Operating Guide
Navigating the Safe Disposal of 1-Cyclopropoxy-4-iodobenzene: A Comprehensive Guide
For Immediate Reference: Key Disposal and Safety Information
| Hazard Classification (Anticipated) | Personal Protective Equipment (PPE) | Spill Management | Primary Disposal Method |
| Irritant (Skin, Eyes), Potential for Respiratory Irritation, Harmful if Swallowed/Inhaled, Aquatic Toxicity | Nitrile gloves, chemical safety goggles, face shield, lab coat, certified respirator (if vapors/aerosols are generated) | Absorb with inert material (vermiculite, sand), collect in a sealed container for hazardous waste disposal. | Incineration at a licensed hazardous waste facility. |
This guide provides a detailed protocol for the proper and safe disposal of 1-Cyclopropoxy-4-iodobenzene, a halogenated organic compound utilized in pharmaceutical research and development. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for handling similar iodinated aromatic hydrocarbons and related chemical structures. The causality behind each recommendation is explained to ensure a thorough understanding of the necessary safety measures.
Understanding the Hazard Profile: An Evidence-Based Approach
Anticipated Hazards:
-
Irritation: Based on data for similar compounds, this compound is expected to be an irritant to the skin and eyes.[1] Prolonged contact may lead to dermatitis.
-
Respiratory Effects: Inhalation of vapors or aerosols may cause respiratory tract irritation.[1]
-
Toxicity: The presence of the iodo- group suggests potential toxicity if ingested or inhaled.[2]
-
Environmental Hazard: Iodinated organic compounds can be toxic to aquatic organisms and may persist in the environment.[2] Therefore, release into the environment must be strictly avoided.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound. The following PPE is mandatory to prevent exposure:
-
Eye and Face Protection: Chemical safety goggles are a minimum requirement. A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a risk of splashing.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile gloves, are essential. Inspect gloves for any signs of degradation or perforation before each use.
-
Lab Coat: A flame-retardant lab coat should be worn and kept fastened.
-
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. If there is a potential for generating aerosols or vapors outside of a fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.
Disposal Procedures: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it must be treated as a hazardous halogenated organic waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.
Workflow for Waste Segregation:
Caption: Waste segregation for this compound.
Procedure:
-
Designated Waste Container: Use a dedicated, properly labeled, and leak-proof container for halogenated organic waste. This container should be made of a material compatible with the chemical.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Solvents," and the full chemical name "this compound." List all other components of the waste stream on the label.
-
Secure Storage: Keep the waste container tightly sealed when not in use and store it in a well-ventilated, designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[1]
Disposal of Contaminated Materials
Any materials that come into contact with this compound are considered contaminated and must be disposed of as hazardous waste. This includes:
-
Gloves
-
Pipette tips
-
Weighing boats
-
Contaminated absorbent materials from spills
These items should be placed in a sealed, labeled bag and then into the designated solid hazardous waste container.
Spill Management: Immediate and Effective Response
In the event of a spill, a prompt and correct response is crucial to mitigate exposure and environmental contamination.
Spill Response Decision Tree:
Caption: Decision tree for responding to a this compound spill.
Detailed Spill Cleanup Protocol:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate if Necessary: For large spills, or if you are not trained to handle the cleanup, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Ventilation: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the area if it is safe to do so.
-
Containment: For small, manageable spills, contain the liquid by creating a dike around it with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[2]
-
Absorption: Gently cover the spill with the absorbent material, working from the outside in to prevent splashing.
-
Collection: Once the material is fully absorbed, carefully scoop it into a labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area with a soap and water solution. The cleaning materials should also be disposed of as hazardous waste.
-
Reporting: Report the incident to your supervisor and EHS office, as per your institution's policy.
Decontamination Procedures
Proper decontamination of glassware and equipment is essential to prevent cross-contamination and accidental exposure.
-
Glassware: Rinse glassware with a suitable organic solvent (e.g., acetone or ethanol) into the halogenated organic waste container. Then, wash the glassware with soap and water.
-
Surfaces: Wipe down any surfaces that may have come into contact with the chemical with a cloth dampened with a soap and water solution. Dispose of the cloth as hazardous waste.
By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Fisher Scientific. (2025).
- Santa Cruz Biotechnology. (n.d.).
Sources
Personal protective equipment for handling 1-Cyclopropoxy-4-iodobenzene
A Researcher's Guide to Safely Handling 1-Cyclopropoxy-4-iodobenzene
Hazard Assessment: An Expert's Perspective
This compound is an organic compound containing an iodobenzene moiety. The primary hazards associated with similar aryl iodides include:
-
Skin and Eye Irritation: Direct contact can cause irritation.[1][2][3]
-
Harmful if Swallowed or Inhaled: Ingestion and inhalation of vapors or dust should be avoided.[3][4][5]
-
Combustibility: While not highly flammable, it may be a combustible liquid.[1][4]
-
Light Sensitivity: Some related compounds are sensitive to light and may degrade over time.[4][5]
Given these potential hazards, a comprehensive Personal Protective Equipment (PPE) plan is not just recommended—it is essential for safe handling.
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling this compound in a laboratory setting.
Eye and Face Protection
-
Minimum Requirement: CSA- and ANSI-approved safety glasses with side shields are the absolute minimum.[6]
-
Recommended for Splash Hazard: When there is a risk of splashing (e.g., during transfers or reactions), chemical splash goggles are required. For significant splash risks, a face shield should be worn in conjunction with goggles.[6][7][8]
Hand Protection
-
Glove Selection: Chemically resistant gloves are crucial. Nitrile gloves are a suitable choice for incidental contact. It is imperative to check the manufacturer's specifications for chemical compatibility.[9][10]
-
Glove Integrity: Always inspect gloves for any signs of degradation or perforation before use. Do not reuse disposable gloves; replace them immediately if they become contaminated.
Body Protection
-
Laboratory Coat: A standard cotton or cotton/poly blend lab coat is required to protect against minor splashes and spills.[6]
-
Appropriate Attire: Full-length pants and closed-toe shoes are mandatory in any laboratory where chemicals are handled.[9]
Respiratory Protection
-
Engineering Controls: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][11]
-
Respirators: If engineering controls are not sufficient or during a large-scale spill, a NIOSH-approved respirator with appropriate cartridges may be necessary.[8]
PPE Selection Summary
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer | Safety Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Solution Preparation | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Reaction Workup | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
Step-by-Step PPE and Handling Procedures
Donning PPE Workflow
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Gloves: Don a pair of new, inspected nitrile gloves.
-
Eye Protection: Put on your safety glasses or goggles. If a splash hazard exists, add a face shield.
Doffing PPE Workflow
-
Gloves: Remove gloves using a technique that avoids skin contact with the exterior of the glove.
-
Lab Coat: Remove your lab coat, turning it inside out as you do.
-
Eye Protection: Remove your eye and face protection.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Operational Plan for Safe Handling
-
Ventilation: Always handle this compound in a well-ventilated area, preferably a certified chemical fume hood.[5][11]
-
Ignition Sources: Keep the chemical away from heat, sparks, and open flames.[1][4]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash your hands thoroughly after handling.[4]
Disposal Plan
-
Waste Characterization: this compound and any materials contaminated with it should be treated as hazardous waste.[5]
-
Waste Collection: Dispose of this chemical and its container in a designated, properly labeled hazardous waste container.[1][4][5]
-
Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations.[5]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Visual Decision-Making Guide for PPE Selection
Caption: PPE selection workflow for handling this compound.
References
-
United States Environmental Protection Agency. Personal Protective Equipment. [Link]
-
Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]
-
Enespro. Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
-
UC Merced Environmental Health & Safety. Choosing The Correct PPE. [Link]
-
Canada Safety Training. PPE for Hazardous Chemicals. [Link]
-
PubChem. 1-Cyclopropyl-4-iodobenzene. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




